S-Bioallethrin
Description
(+)-trans-(S)-allethrin is a (+)-trans-allethrin. It is an enantiomer of a (-)-trans-(R)-allethrin.
Allethrin is a pyrethroid (type I) insecticide. A pyrethroid is a synthetic chemical compound similar to the natural chemical pyrethrins produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium and C. coccineum). Pyrethroids are common in commercial products such as household insecticides and insect repellents. In the concentrations used in such products, they are generally harmless to human beings but can harm sensitive individuals. They are usually broken apart by sunlight and the atmosphere in one or two days, and do not significantly affect groundwater quality except for being toxic to fish. (L811)
Bioallethrin is a brand name for an ectoparasiticide. It consists of two of the eight stereosiomers of allethrin I in an approximate ratio of 1:1. Esbioallethrin or S-bioallethrin s the pure S-form of the pesticide. Bioallethrin is subject to extensive hydrolytic and oxidative degeneration by the mammalian metabolism, leading to a complex series of metabolites partially conjugated and finally eliminated in the urine.
Structure
2D Structure
Properties
IUPAC Name |
[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
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InChI |
InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVAOQKBXKSDMS-PVAVHDDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |
| Source | PubChem | |
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Isomeric SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Record name | D-TRANS-ALLETHRIN | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | S-BIOALLETHRIN | |
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| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID2039336 | |
| Record name | S-Bioallethrin | |
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Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D-trans-allethrin is a clear to amber viscous liquid. A synthetic insecticide structurally similar to pyrethrin., YELLOW VISCOUS LIQUID. | |
| Record name | D-TRANS-ALLETHRIN | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | S-BIOALLETHRIN | |
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Flash Point |
~120 °C | |
| Record name | S-BIOALLETHRIN | |
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Solubility |
Solubility in water: none | |
| Record name | S-BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
Relative density (water = 1): 0.98 | |
| Record name | S-BIOALLETHRIN | |
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CAS No. |
28434-00-6; 28057-48-9(replacedby28434-00-6), 28434-00-6, 3972-20-1 | |
| Record name | D-TRANS-ALLETHRIN | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | (+)-trans-Allethrin | |
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| Record name | alpha-dl-trans-Allethrin | |
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| Record name | S-Bioallethrin | |
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| Record name | S-Bioallethrin | |
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| Record name | BIOALLETHRIN, (S)- | |
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| Record name | S-BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Stereoisomer Composition and Biological Activity of S-Bioallethrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Bioallethrin is a potent synthetic pyrethroid insecticide, valued for its rapid knockdown effect on a wide range of insect pests. As a synthetic analog of the natural pyrethrins found in Chrysanthemum cinerariaefolium, its insecticidal efficacy is deeply rooted in its specific stereochemistry. Allethrin, the parent compound, possesses three chiral centers, leading to eight possible stereoisomers. This compound is a formulation enriched with the most biologically active of these isomers, the [1R, trans; 1S]-isomer, which significantly enhances its potency compared to racemic allethrin mixtures.[1][2]
This technical guide provides a comprehensive overview of the stereoisomer composition of this compound, its biological activity, and the experimental protocols used for its evaluation.
Stereoisomer Composition of Allethrin and this compound
Allethrin is a mixture of eight stereoisomers.[3][4] The insecticidal activity varies significantly between these isomers. Commercial formulations have been developed to enrich the concentration of the more potent stereoisomers.
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Allethrin: A racemic mixture of all eight stereoisomers.[5]
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Bioallethrin: A mixture of two of the most active isomers, the (1R,trans;1R) and (1R,trans;1S) isomers, in an approximate 1:1 ratio.
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Esbiothrin: A mixture of the same two isomers as Bioallethrin, but in an approximate 1:3 ratio of (1R,trans;1R) to (1R,trans;1S).
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This compound: The most potent single isomer, the [1R, trans; 1S]-isomer (also referred to as esbioallethrin).
The d-isomers are significantly more active than the l-isomers, and the trans-isomers are generally more potent than the cis-isomers.
Biological Activity and Mechanism of Action
The primary mode of action for this compound, like other pyrethroids, is the disruption of nerve function in insects.
Primary Target: Voltage-Gated Sodium Channels
This compound targets the voltage-gated sodium channels (VGSCs) in the nerve cell membrane of insects. It binds to the open state of these channels, causing them to remain open for an extended period. This leads to a prolonged influx of sodium ions, resulting in hyperexcitability of the nerve, repetitive firing, and eventual paralysis, leading to the death of the insect.
Secondary Effects: Oxidative Stress and Mitochondrial Dysfunction
Recent studies have indicated that pyrethroids, including bioallethrin, can induce secondary toxic effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction in non-target organisms, including human cells. This can result in cellular damage, DNA damage, and apoptosis.
Data Presentation: Biological Activity of this compound and Related Stereoisomers
The following tables summarize the quantitative data on the biological activity of this compound and other allethrin stereoisomers against various organisms.
Table 1: Insecticidal Activity against Target Pests
| Compound | Insect Species | LD50 | Reference |
| This compound | Musca domestica (Housefly) | Most biologically active isomer | |
| Bioallethrin | Musca domestica (Housefly) | More than twice as effective as allethrin | |
| Allethrin | Apis mellifera (Honey Bee) | 3 - 9 µ g/bee |
Table 2: Toxicity to Non-Target Organisms
| Compound | Species | LC50 | Reference |
| This compound | Fish | 9 - 90 µg/L (most toxic of allethrins) | |
| Bioallethrin | Fish | 2.6 ppb (Oncorhynchus mykiss) | |
| Allethrin | Fish | 9 - 90 µg/L | |
| This compound | Aquatic Invertebrates (Daphnia) | 150 - 50,000 µg/L (less toxic than to fish) | |
| Bioallethrin | Bobwhite Quail | 2030 ppm | |
| Allethrin | Mallard Duck | >2000 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the stereoisomer composition and biological activity of this compound.
Separation of this compound Stereoisomers by Chiral HPLC
Principle: Chiral High-Performance Liquid Chromatography (HPLC) is employed to separate the stereoisomers of allethrin based on their differential interactions with a chiral stationary phase (CSP).
Materials:
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HPLC system with a UV detector
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Chiral column (e.g., polysaccharide-based CSP like amylose or cellulose derivatives)
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Mobile phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio needs to be optimized for the specific column and isomers.
-
This compound standard and sample solutions dissolved in the mobile phase.
Procedure:
-
System Preparation: Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
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Sample Injection: Inject a known volume of the this compound standard or sample solution onto the column.
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Chromatographic Separation: The stereoisomers will separate as they travel through the column due to their different affinities for the chiral stationary phase.
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Detection: Monitor the eluent using a UV detector at a wavelength where the allethrin isomers absorb (e.g., around 230 nm).
-
Data Analysis: Identify and quantify the individual stereoisomers based on their retention times and peak areas compared to the standards.
Insecticidal Activity Bioassay: Topical Application Method
Principle: This method determines the dose of an insecticide required to cause 50% mortality (LD50) in a test population of insects by applying a precise amount of the insecticide directly onto the insect's body.
Materials:
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Micro-applicator capable of delivering precise volumes (e.g., 0.1 - 1 µL).
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Test insects (e.g., adult houseflies, mosquitoes).
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Serial dilutions of this compound in a volatile solvent (e.g., acetone).
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Control solution (solvent only).
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Holding containers for treated insects.
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Anesthetic (e.g., CO2 or chilling).
Procedure:
-
Insect Preparation: Anesthetize the test insects to immobilize them.
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Dose Preparation: Prepare a range of concentrations of this compound in the solvent.
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Topical Application: Using the micro-applicator, apply a precise volume of each insecticide dilution to the dorsal thorax of each insect. Treat a control group with the solvent only.
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Incubation: Place the treated insects in holding containers with access to food and water and maintain them under controlled environmental conditions (temperature and humidity).
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Mortality Assessment: Record the number of dead and moribund insects at specified time intervals (e.g., 24 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LD50 value using probit analysis.
Conclusion
This compound's enhanced insecticidal activity is a direct consequence of its specific stereoisomer composition, highlighting the importance of stereochemistry in the development of effective and selective pesticides. The primary mechanism of action through the disruption of voltage-gated sodium channels is well-established, while emerging research into secondary effects such as oxidative stress provides a more complete understanding of its toxicological profile. The detailed experimental protocols provided in this guide offer a framework for the precise analysis and evaluation of this compound and other pyrethroid insecticides, enabling further research and development in this critical field.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of S-Bioallethrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Bioallethrin is a potent synthetic pyrethroid insecticide, valued for its rapid knockdown effect on a wide range of flying and crawling insects. As a specific stereoisomer of allethrin, its efficacy and safety profile are of significant interest in the fields of agrochemicals and public health. This technical guide provides a comprehensive overview of the chemical structure of this compound and detailed insights into its synthesis pathways, tailored for professionals in research and development.
Chemical Structure of this compound
This compound is the ester of the (S)-enantiomer of allethrolone and the (1R,3R)-trans-enantiomer of chrysanthemic acid. This specific stereochemistry is crucial for its high insecticidal activity.
IUPAC Name: [(1S)-2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
CAS Number: 28434-00-6
Molecular Formula: C₁₉H₂₆O₃
Molecular Weight: 302.41 g/mol
Stereochemistry: The molecule possesses three chiral centers, leading to eight possible stereoisomers of allethrin. This compound is specifically the ester formed from (+)-trans-chrysanthemic acid and (S)-allethrolone. This isomeric purity contributes to its enhanced biological activity compared to mixed isomer products like bioallethrin.
| Property | Value |
| Purity (Typical) | 98%[1] |
| Technical Grade Purity | 85% - 98%[2] |
| Enantiomeric Purity Measurement (Standard Deviation) | 0.3% - 0.7% |
Synthesis Pathways
The synthesis of this compound is a multi-step process that hinges on the preparation of its two key precursors: (S)-allethrolone and (1R,3R)-chrysanthemic acid, followed by their esterification.
Synthesis of (S)-Allethrolone
The enantioselective synthesis of (S)-allethrolone is a critical step. While various methods exist, a common industrial approach involves the resolution of racemic allethrolone. One documented laboratory-scale synthesis provides a general framework:
Experimental Protocol: Synthesis of Racemic Allethrolone [3]
-
Starting Material: A substituted furan compound.
-
Reaction: The furan derivative (300 mg) is added to a mixture of dioxane (3.0 ml) and water (2.0 ml). Hydroquinone (10 mg) is added as a stabilizer.
-
Buffering and Reflux: A phosphate buffer solution (prepared from 0.27 g of potassium dihydrogen phosphate and 0.36 g of sodium monohydrogen phosphate in 5.0 ml of water) is added to the mixture. The solution is then refluxed for 90 minutes.
-
Work-up: After cooling, water (10 ml) is added, and the solution is saturated with sodium chloride. The product is extracted twice with ether.
-
Purification: The combined ether layers are dried over magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield allethrolone.[3]
Note: For the synthesis of this compound, an enantioselective synthesis or resolution of the racemic allethrolone to obtain the (S)-enantiomer is required.
Synthesis of (1R,3R)-Chrysanthemic Acid Chloride
The synthesis of the specific stereoisomer of chrysanthemic acid is pivotal for the final product's activity. Industrial syntheses often produce a mixture of isomers, which then require separation.
Experimental Protocol: Preparation of Chrysanthemic Acid Chloride [4]
-
Starting Material: (1R,3R)-Chrysanthemic acid.
-
Reaction: A solution of chrysanthemic acid in an excess of thionyl chloride (SOCl₂) is stirred at 50-60 °C for 4 hours.
-
Work-up: The excess thionyl chloride is removed under reduced pressure to yield the crude chrysanthemoyl chloride. This is often used directly in the next step without further purification.
Esterification to this compound
The final step is the coupling of the two chiral precursors.
Experimental Protocol: Esterification
-
Reactants: A solution of (S)-allethrolone (1 mmol) in dichloromethane (10 mL) and pyridine (1.1 mmol) is prepared and stirred at room temperature.
-
Addition: A solution of (1R,3R)-chrysanthemoyl chloride (1.1 mmol) in dichloromethane (5 mL) is added dropwise to the allethrolone solution.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is acidified with 1.5 N aqueous HCl and partitioned with water (30 mL). The organic phase is washed with brine (3 x 30 mL) and dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude this compound is purified by flash column chromatography on silica gel.
Quantitative Data
| Synthesis Step | Reactants | Reagents/Conditions | Yield | Reference |
| Allethrolone Synthesis | Furan derivative | Dioxane/water, phosphate buffer, reflux | Not specified | |
| Chrysanthemic Acid Chloride Synthesis | Chrysanthemic acid | Thionyl chloride, 50-60°C | High (used crude) | |
| Esterification | (S)-Allethrolone, (1R,3R)-Chrysanthemoyl chloride | Dichloromethane, pyridine | 73-85% (for analogous esters) |
Note: Specific yield for the direct synthesis of this compound was not available in the reviewed literature; the provided yield is for analogous esterification reactions.
Conclusion
The synthesis of this compound is a stereochemically precise process that requires careful control over the preparation of its chiral precursors, (S)-allethrolone and (1R,3R)-chrysanthemic acid. The final esterification step then yields the highly active insecticidal compound. This guide provides a foundational understanding of the chemical properties and synthetic methodologies for this compound, offering a valuable resource for researchers and professionals in the field. Further research into optimizing enantioselective synthesis routes and improving reaction yields remains a key area of interest.
References
In Vitro Immunotoxicological Effects of S-Bioallethrin on Human Lymphocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-Bioallethrin, a synthetic type I pyrethroid insecticide, is widely used in domestic and public health settings. Its potential impact on non-target organisms, particularly the human immune system, is a growing area of concern. This technical guide synthesizes the current understanding of the in vitro effects of this compound and its related isomer, bioallethrin, on human lymphocytes. The available data indicates that this compound exhibits immunotoxic properties by inducing cytotoxicity, genotoxicity, oxidative stress, and modulating immune responses. This document provides a detailed overview of these effects, outlines the experimental protocols used for their assessment, and visualizes the proposed molecular mechanisms.
Core Immunotoxicological Effects
In vitro studies have demonstrated that this compound and its isomers can exert multiple toxic effects on human lymphocytes. These effects are dose- and time-dependent and include decreased cell viability, induction of apoptosis and necrosis, DNA damage, and the generation of reactive oxygen species (ROS).
Cytotoxicity and Proliferation Inhibition
This compound has been shown to reduce the viability and inhibit the proliferation of human lymphocytes in a concentration-dependent manner.[1][2][3] Studies on bioallethrin, a racemic mixture containing this compound, reported a loss of cell viability of over 30% at a concentration of 200 µM after a 2-hour incubation period.[2][3] Furthermore, this compound was found to inhibit lymphocyte proliferation after 72 hours of culture, with cells from atopic individuals showing greater sensitivity.
Table 1: Cytotoxicity of Bioallethrin on Human Lymphocytes
| Compound | Concentration (µM) | Exposure Time | Effect | Reference |
|---|---|---|---|---|
| Bioallethrin | 10 - 200 | 2 hours | Dose-dependent loss of cell viability | |
| Bioallethrin | 200 | 2 hours | >30% loss of cell viability |
| this compound | 6.5 | 72 hours | Inhibition of lymphocyte proliferation | |
Genotoxicity and DNA Damage
Exposure to bioallethrin has been shown to cause significant DNA damage in human lymphocytes. The Comet assay, a sensitive technique for detecting DNA strand breaks, revealed a significant increase in tail length and olive tail moment in lymphocytes treated with bioallethrin, confirming nuclear damage and DNA scission. Studies on a mixture of permethrin and allethrin also demonstrated an increase in micronuclei frequency in human peripheral blood lymphocytes, indicating chromosomal damage.
Table 2: Genotoxic Effects of Bioallethrin on Human Lymphocytes
| Assay | Compound | Endpoint Measured | Result | Reference |
|---|---|---|---|---|
| Comet Assay | Bioallethrin | Tail Length, Olive Tail Moment | Significant increase |
| Micronucleus Assay | Allethrin (in mixture) | Micronuclei Frequency | Significant increase | |
Oxidative Stress and Mitochondrial Dysfunction
A primary mechanism underlying bioallethrin's toxicity in lymphocytes is the induction of oxidative stress. Exposure leads to an enhanced generation of Reactive Oxygen Species (ROS), increased lipid peroxidation, and protein oxidation. This is accompanied by a compromise in the cellular antioxidant defense system, including a reduction in the ratio of reduced to oxidized glutathione and inhibition of major antioxidant enzymes. This oxidative stress is linked to mitochondrial dysfunction, characterized by mitochondrial depolarization.
Table 3: Oxidative Stress Markers in Bioallethrin-Treated Human Lymphocytes
| Parameter | Effect | Reference |
|---|---|---|
| Reactive Oxygen Species (ROS) | Increased | |
| Lipid Peroxidation | Increased | |
| Protein Oxidation | Increased | |
| Reduced/Oxidized Glutathione Ratio | Decreased |
| Mitochondrial Membrane Potential | Decreased | |
Induction of Apoptosis and Necrosis
The cellular damage induced by this compound and its isomers ultimately leads to programmed cell death (apoptosis) and necrosis. The induction of apoptosis in human lymphocytes has been confirmed through acridine orange/ethidium bromide dual staining. The mitochondrial dysfunction and oxidative stress are key triggers for the apoptotic cascade. A study on a permethrin/allethrin mixture also showed a significant increase in the percentage of apoptotic cells.
Modulation of Cytokine Production
This compound can alter the production of key cytokines by human lymphocytes, suggesting an impact on immune regulation. In a study comparing lymphocytes from atopic and non-atopic individuals, this compound exposure led to a significant difference in the interleukin-4/interferon-gamma (IL-4/IFN-γ) balance after 24 hours. Specifically, IFN-γ secretion was consistently lower in cells from atopic donors.
Experimental Protocols
The following sections detail the methodologies commonly employed to assess the immunotoxic effects of this compound on human lymphocytes.
Isolation and Culture of Human Lymphocytes
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Source: Human peripheral blood is collected from healthy volunteers.
-
Isolation: Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated using Ficoll-Paque density gradient centrifugation.
-
Culture: Lymphocytes are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assessment (MTT Assay)
-
Principle: The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Lymphocytes are seeded in 96-well plates.
-
Cells are treated with various concentrations of this compound for a specified duration (e.g., 2 hours).
-
MTT solution is added to each well and incubated for 4 hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Genotoxicity Assessment (Comet Assay)
-
Principle: The single-cell gel electrophoresis (SCGE) or Comet assay detects DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."
-
Procedure:
-
Lymphocytes are exposed to this compound.
-
Cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
The cells are lysed to remove membranes and proteins, leaving behind the nucleoid.
-
Slides are subjected to electrophoresis under alkaline conditions.
-
DNA is stained with a fluorescent dye (e.g., ethidium bromide).
-
Comets are visualized using a fluorescence microscope and analyzed with imaging software to measure parameters like tail length and olive tail moment.
-
Oxidative Stress and Apoptosis Assays
-
ROS Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Mitochondrial Membrane Potential (MMP): MMP is assessed using cationic fluorescent dyes such as Rhodamine 123. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Apoptosis/Necrosis Staining: Dual staining with acridine orange and ethidium bromide or Annexin V and propidium iodide (PI) followed by fluorescence microscopy or flow cytometry is used to distinguish between viable, apoptotic, and necrotic cells.
Visualizations: Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for assessing this compound immunotoxicity.
Proposed Mechanism of Action
Caption: Proposed pathway of this compound-induced lymphocyte toxicity.
Conclusion and Future Directions
The evidence strongly suggests that this compound and its isomers are immunotoxic to human lymphocytes in vitro. The primary mechanisms involve the induction of oxidative stress, leading to mitochondrial dysfunction, DNA damage, and ultimately, cell death via apoptosis and necrosis. The modulation of cytokine profiles further indicates a potential for immune dysregulation.
Future research should focus on:
-
Elucidating the specific signaling pathways involved in this compound-induced apoptosis.
-
Investigating the long-term effects of low-dose exposure on lymphocyte function.
-
Exploring the differential susceptibility of various lymphocyte subpopulations (e.g., T-cells, B-cells, NK cells).
-
Validating these in vitro findings with in vivo studies to better understand the implications for human health.
References
- 1. In vitro effects of the pyrethroid this compound on lymphocytes and basophils from atopic and nonatopic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioallethrin enhances generation of ROS, damages DNA, impairs the redox system and causes mitochondrial dysfunction in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
S-Bioallethrin Metabolism and Degradation in Mammalian Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Bioallethrin, a synthetic pyrethroid insecticide, is widely utilized for the control of household insects. Its efficacy is attributed to its action on the nervous system of insects. In mammalian systems, this compound undergoes extensive metabolism, primarily through oxidative and hydrolytic pathways, leading to its detoxification and subsequent excretion. This technical guide provides a comprehensive overview of the metabolic fate of this compound in mammals, detailing the enzymatic processes, degradation products, experimental protocols for analysis, and quantitative data on its metabolism.
Metabolic Pathways of this compound
The metabolism of this compound in mammals is a two-phase process. Phase I involves the initial breakdown of the parent compound through oxidation and hydrolysis, while Phase II consists of the conjugation of the resulting metabolites to enhance their water solubility and facilitate their elimination from the body.
Phase I Metabolism: Oxidation and Hydrolysis
Oxidative Metabolism: The primary route of this compound metabolism is oxidation, catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located predominantly in the liver. In humans, the key isoforms involved are CYP2C19, CYP2C8, CYP3A4, and CYP2C9.[1] In rats, the principal CYP450 enzymes responsible for this compound oxidation are CYP2C6, CYP2C11, and CYP3A1, with minor contributions from CYP1A1 and CYP2A1.[1]
Oxidative reactions target several sites on the this compound molecule, leading to a variety of metabolites. These include the formation of primary alcohols through allylic oxidation near the cyclopropane group and on a methyl group of the cyclopropane ring.[1] Further oxidation of these alcohol groups can lead to the formation of carboxylic acids.[1] Epoxidation of the double bond in the five-membered ring can also occur, followed by hydrolysis to a diol.[1] A major oxidative metabolite is chrysanthemumdicarboxylic acid (CDCA).
Hydrolytic Metabolism: While oxidation is the predominant pathway, this compound can also undergo hydrolysis of its ester linkage, although it is considered to be relatively resistant to this process. This reaction is catalyzed by carboxylesterases (CEs), which are abundant in the liver. The hydrolysis of this compound yields chrysanthemic acid and allethrolone.
Phase II Metabolism: Conjugation
The hydroxylated and carboxylated metabolites produced during Phase I metabolism can undergo conjugation with endogenous molecules such as glucuronic acid and sulfate. These conjugation reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, increase the water solubility of the metabolites, making them more readily excretable in urine and feces.
Quantitative Data on this compound Metabolism
| Enzyme Family | Enzyme Isoform | Substrate | Vmax | Km (µM) | Species | Reference |
| Cytochrome P450 | CYP2C19 | S-mephenytoin (probe) | 1.3 ± 0.2 pmol/min/pmol CYP | 18 ± 3 | Human | |
| Cytochrome P450 | CYP3A4 | Testosterone (probe) | 13.70 ± 0.88 nmol/min/pmol CYP | 236.7 ± 10.3 | Human | |
| Carboxylesterase | hCE-1 | trans-permethrin | 8.0 ± 0.5 nmol/min/mg | 11 ± 2 | Human | |
| Carboxylesterase | hCE-2 | trans-permethrin | 2.5 ± 0.2 nmol/min/mg | 2.0 ± 0.4 | Human |
Table 1: Representative Kinetic Parameters for Pyrethroid Metabolizing Enzymes. Note: Data for this compound is not available, representative data for probe substrates or other pyrethroids are shown.
| Species | Route of Administration | Dose | Major Metabolite(s) | Excretion Route | Percentage of Dose Excreted | Time Frame | Reference |
| Rat | Oral | 1-5 mg/kg | Chrysanthemum dicarboxylic acid, allethrolone | Urine and Feces | 30% (urine), 29% (feces) | 48 hours | |
| Human | Inhalation/Dermal | Not specified | trans-(E)-CDCA | Urine | Peak excretion within 24 hours | 24 hours |
Table 2: Urinary and Fecal Excretion of this compound Metabolites in Mammals.
Experimental Protocols
In Vitro Metabolism of this compound using Liver Microsomes
This protocol describes a general procedure for studying the metabolism of this compound in vitro using human or animal liver microsomes.
Materials:
-
This compound
-
Liver microsomes (human or rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
Incubator or water bath at 37°C
-
LC-MS/MS or GC-MS for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the this compound stock solution. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis by LC-MS/MS or GC-MS to identify and quantify the remaining parent compound and its metabolites.
Analysis of this compound Metabolites in Urine by GC-MS
This protocol outlines a general method for the extraction and analysis of this compound metabolites from urine samples using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Urine sample
-
Internal standard (e.g., a deuterated analog of the metabolite of interest)
-
Enzyme for deconjugation (e.g., β-glucuronidase/arylsulfatase)
-
Buffer for enzymatic hydrolysis (e.g., acetate buffer, pH 5)
-
Extraction solvent (e.g., ethyl acetate or hexane)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system
Procedure:
-
To a known volume of urine, add the internal standard and buffer.
-
Add the deconjugation enzyme and incubate at 37°C for a sufficient time (e.g., overnight) to hydrolyze the glucuronide and sulfate conjugates.
-
After incubation, adjust the pH of the urine sample to acidic (e.g., pH 2) with a suitable acid.
-
Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the phases.
-
Collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the derivatizing agent and heat to form volatile derivatives of the metabolites.
-
Inject an aliquot of the derivatized sample into the GC-MS for analysis.
Visualizations
Metabolic Pathway of this compound
Caption: Phase I and Phase II metabolic pathways of this compound.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro this compound metabolism study.
Conclusion
The metabolism of this compound in mammalian systems is a complex process involving multiple enzymatic pathways. The primary route of detoxification is through oxidation by cytochrome P450 enzymes, followed by conjugation of the resulting metabolites. Hydrolysis by carboxylesterases also contributes to its breakdown. The rapid metabolism and excretion of this compound contribute to its relatively low toxicity in mammals compared to insects. Further research to obtain specific kinetic data for the enzymes involved in this compound metabolism will enhance our ability to predict its toxicokinetic behavior and potential for drug-drug interactions.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Technical Grade S-Bioallethrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of technical grade S-Bioallethrin, a potent synthetic pyrethroid insecticide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data clarity, experimental methodology, and visualization of its mechanism of action.
Chemical Identity and Structure
This compound is a specific stereoisomer of allethrin, which contributes to its enhanced insecticidal activity.[1][2] It is the ester of chrysanthemic acid and allethrolone.[3][4] Technical grade this compound typically has a purity of 95% or higher.[5]
-
IUPAC Name: (S)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
-
CAS Number: 28434-00-6
-
Molecular Formula: C₁₉H₂₆O₃
-
Molecular Weight: 302.41 g/mol
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of technical grade this compound. These properties are crucial for understanding its environmental fate, formulation development, and toxicological profile.
Table 1: Physical Properties of this compound
| Property | Value | References |
| Appearance | Clear to amber, viscous liquid | |
| Odor | Faint, characteristic, or mild aromatic odor | |
| Melting Point | 49.5 °C | |
| Boiling Point | 140 °C at 13.33 Pa; 165-170 °C at 0.15 mm Hg (20 Pa) | |
| Density | 0.98 - 1.05 g/cm³ at 20°C | |
| Vapor Pressure | 3.46 x 10⁻⁶ mmHg at 25°C; 1.56 Pa at 20°C | |
| Flash Point | Approximately 120 - 166 °C | |
| Refractive Index | 1.505 at 25°C |
Table 2: Solubility and Partition Coefficients of this compound
| Property | Value | References |
| Water Solubility | Insoluble; 4.6 mg/L at 20-25°C | |
| Solubility in Organic Solvents | Miscible with most organic solvents, including hexane, methanol, toluene, acetone, and chloroform. | |
| Octanol-Water Partition Coefficient (Log P) | 4.00200 - 4.70 |
Experimental Protocols
The determination of the physical and chemical properties of this compound follows standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
3.1. Melting Point/Melting Range (OECD Guideline 102)
This method determines the temperature at which this compound transitions from a solid to a liquid state.
-
Principle: A small, purified sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.
-
Apparatus: Capillary tube apparatus (liquid bath or metal block), Kofler hot bar, or differential scanning calorimetry (DSC).
-
Procedure (Capillary Tube Method):
-
A small amount of finely powdered this compound is packed into a capillary tube.
-
The tube is placed in a heating block or liquid bath with a calibrated thermometer.
-
The temperature is raised at a slow, constant rate (e.g., 1 °C/min).
-
The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
-
3.2. Boiling Point (OECD Guideline 103)
This method determines the temperature at which the vapor pressure of this compound equals the atmospheric pressure.
-
Principle: The substance is heated, and the temperature at which it boils is measured. Since this compound has a high boiling point and may decompose, determination under reduced pressure is often necessary.
-
Apparatus: Ebulliometer, dynamic vapor pressure apparatus, or distillation setup.
-
Procedure (Dynamic Method):
-
The sample is placed in a vessel connected to a pressure-regulating system and a temperature-measuring device.
-
The pressure is set to a specific value, and the sample is heated.
-
The temperature at which boiling occurs (indicated by a constant temperature reading during vigorous boiling) is recorded.
-
Measurements are taken at several pressures to establish the boiling point curve.
-
3.3. Density (OECD Guideline 109)
This method determines the mass per unit volume of this compound.
-
Principle: The mass of a known volume of the liquid substance is measured.
-
Apparatus: Pycnometer, hydrostatic balance, or oscillating densitometer.
-
Procedure (Pycnometer Method):
-
The empty pycnometer is weighed.
-
It is then filled with this compound, ensuring no air bubbles are present, and weighed again.
-
The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., water).
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
-
3.4. Vapor Pressure (OECD Guideline 104)
This method measures the pressure exerted by the vapor of this compound in equilibrium with its liquid phase.
-
Principle: Due to the low vapor pressure of this compound, methods such as the gas saturation method or effusion methods are suitable.
-
Apparatus: Gas saturation apparatus or Knudsen effusion cell.
-
Procedure (Gas Saturation Method):
-
A stream of inert gas is passed through or over the surface of the this compound at a known, constant temperature and flow rate.
-
The gas becomes saturated with the vapor of the substance.
-
The amount of substance transported by the gas is determined by trapping and quantifying it (e.g., by gas chromatography).
-
The vapor pressure is calculated from the amount of substance vaporized and the volume of gas passed.
-
3.5. Water Solubility (OECD Guideline 105)
This method determines the maximum concentration of this compound that can dissolve in water at a specific temperature.
-
Principle: The flask method is suitable for substances with solubility above 10⁻² g/L.
-
Apparatus: Flask with a stirrer, constant temperature bath, and an analytical instrument for quantification (e.g., HPLC or GC).
-
Procedure (Flask Method):
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The mixture is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).
-
The solution is then centrifuged or filtered to remove undissolved substance.
-
The concentration of this compound in the aqueous phase is determined by a suitable analytical method.
-
3.6. Octanol-Water Partition Coefficient (OECD Guideline 107 or 117)
This parameter (Log P) indicates the lipophilicity of this compound.
-
Principle: The shake flask method (OECD 107) involves dissolving the substance in a mixture of n-octanol and water and measuring its concentration in each phase at equilibrium. The HPLC method (OECD 117) estimates Log P based on the retention time on a reverse-phase column.
-
Apparatus (Shake Flask Method): Separatory funnel, mechanical shaker, and analytical instrument for quantification.
-
Procedure (Shake Flask Method):
-
A solution of this compound in n-octanol is mixed with a volume of water in a separatory funnel.
-
The mixture is shaken until equilibrium is reached.
-
The octanol and water phases are separated.
-
The concentration of this compound in each phase is determined.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.
-
3.7. Analytical Characterization (GC and HPLC)
Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for the identification, quantification, and purity assessment of this compound.
-
Gas Chromatography (GC):
-
Principle: The sample is vaporized and separated into its components based on their differential partitioning between a stationary phase in a column and a mobile gas phase. Chiral GC can be used to resolve and quantify the different stereoisomers of allethrin.
-
Typical Setup:
-
Injector: Split/splitless injector.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5ms). For chiral separations, a cyclodextrin-based stationary phase is used.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: A programmed temperature ramp to ensure good separation of isomers and any impurities.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column containing a stationary phase. Separation occurs based on the differential interactions of the components with the stationary phase.
-
Typical Setup:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often in an isocratic or gradient elution mode.
-
Detector: UV detector set at a wavelength where this compound absorbs, or a Mass Spectrometer (MS).
-
-
Mechanism of Action and Signaling Pathway
This compound, like other pyrethroid insecticides, exerts its neurotoxic effects by targeting voltage-gated sodium channels in the nerve cell membranes of insects. This interaction disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect.
The primary mechanism involves the modification of the gating kinetics of the sodium channels. This compound binds to the open state of the sodium channel, prolonging the time it remains open and slowing its closing (inactivation). This leads to a persistent influx of sodium ions (Na⁺) into the neuron, causing prolonged depolarization of the nerve membrane. This state of hyperexcitability results in repetitive nerve discharges, ultimately leading to paralysis.
Caption: this compound's mechanism of action on voltage-gated sodium channels.
Experimental Workflow for Analysis
A typical experimental workflow for the analysis of technical grade this compound involves several key steps from sample preparation to data analysis.
Caption: General workflow for the analysis of technical grade this compound.
Stability and Reactivity
-
Stability: this compound can be stored for over two years under normal conditions. It is sensitive to light and high temperatures, and ultraviolet radiation can cause it to decompose.
-
Reactivity: It is incompatible with alkalis, which can cause hydrolysis of the ester linkage.
Conclusion
This technical guide provides essential data and methodologies for the characterization of technical grade this compound. A thorough understanding of its physical and chemical properties is fundamental for its effective and safe application in various fields, from pest control to the development of new chemical entities. The provided experimental protocols, based on internationally recognized guidelines, serve as a foundation for accurate and reproducible research. The visualization of its mechanism of action and analytical workflow offers a clear conceptual framework for scientists and researchers.
References
- 1. oecd.org [oecd.org]
- 2. Mechanism of Pyrethroid Pesticide–Induced Apoptosis: Role of Calpain and the ER Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acri.gov.tw [acri.gov.tw]
- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]
- 5. oecd.org [oecd.org]
An In-depth Technical Guide on the Interaction of S-Bioallethrin with the GABA Receptor-Ionophore Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the interaction between S-Bioallethrin, a Type I pyrethroid insecticide, and the γ-aminobutyric acid (GABA) receptor-ionophore complex. While the primary target of this compound and other pyrethroids is the voltage-gated sodium channel, evidence suggests an indirect modulatory effect on the GABAergic system. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathways and experimental workflows.
Core Concepts: this compound and the GABA Receptor
This compound is a synthetic pyrethroid insecticide widely used for its rapid knockdown effect on insects.[1] Its primary mechanism of action involves the disruption of nerve function by binding to voltage-gated sodium channels, leading to prolonged channel opening and nerve hyperexcitation.[1][2]
The GABA receptor, specifically the GABA-A receptor, is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system.[3][4] Upon binding of the neurotransmitter GABA, the receptor's chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing the likelihood of an action potential.
Quantitative Data on Pyrethroid Interaction with the GABAergic System
Direct quantitative data on the binding affinity or IC50 values of this compound at the GABA receptor is limited, likely due to its primary action on sodium channels. However, studies on other pyrethroids and the downstream effects of this compound provide insights into the functional consequences of pyrethroid exposure on GABAergic neurotransmission.
| Compound | Parameter | Value | Species/System | Notes |
| Deltamethrin, (1R alpha S)-cis-cypermethrin, permethrin | Maximum Inhibition of GABA-dependent 36Cl- influx | 70-82% | Synaptoneurosomes from trout brain | This effect was found to be indirect and sensitive to the sodium channel blocker tetrodotoxin (TTX). |
| This compound | Extension of inter-stimulus interval for 50% inhibition in the hippocampus | 30 ± 2.2 ms | Anesthetised rats (in vivo) | This demonstrates a downstream effect on GABAergic inhibition in a complex biological system. |
| Deltamethrin | Extension of inter-stimulus interval for 50% inhibition in the hippocampus | 199 ± 21 ms | Anesthetised rats (in vivo) | For comparison with this compound, highlighting the varied potency among pyrethroids. |
Signaling Pathways
The interaction of this compound with the GABA receptor complex is considered to be indirect. The following diagrams illustrate the canonical GABA-A receptor signaling pathway and the proposed indirect modulatory pathway by this compound.
Figure 1: Canonical GABA-A Receptor Signaling Pathway.
Figure 2: Proposed Indirect Modulation of GABA-A Receptor by this compound.
Experimental Protocols
The investigation of this compound's effects on the GABA receptor-ionophore complex typically involves electrophysiological and radioligand binding assays.
Electrophysiology: Patch-Clamp Technique
The patch-clamp technique is a powerful tool for studying the effects of compounds on ion channel function.
Objective: To measure the effect of this compound on GABA-activated chloride currents.
Methodology:
-
Cell Preparation: Utilize primary neuronal cultures or cell lines (e.g., HEK293) expressing recombinant GABA-A receptors.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an internal solution containing a physiological concentration of chloride.
-
Whole-Cell Configuration: Achieve a whole-cell patch-clamp configuration to record currents from the entire cell membrane.
-
GABA Application: Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.
-
This compound Application: Co-apply this compound with GABA to observe any modulation of the GABA-activated current. Test a range of this compound concentrations to determine a dose-response relationship.
-
Data Analysis: Analyze the changes in current amplitude, activation, and deactivation kinetics in the presence of this compound.
Figure 3: Experimental Workflow for Patch-Clamp Analysis.
Radioligand Binding Assay
Radioligand binding assays are used to determine if a compound binds to a specific receptor and to quantify its binding affinity.
Objective: To determine if this compound directly binds to the GABA-A receptor or allosterically modulates the binding of a known GABA-A receptor ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from brain tissue (e.g., rat cortex) or from cells expressing GABA-A receptors. This involves homogenization and centrifugation to isolate the membrane fraction.
-
Radioligand Selection: Use a radiolabeled ligand that binds to a specific site on the GABA-A receptor complex, for example, [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site.
-
Incubation: Incubate the membrane preparation with the radioligand in the presence and absence of varying concentrations of this compound.
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand by filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from total binding. Analyze the data to determine if this compound displaces the radioligand (competitive binding) or alters its binding affinity (allosteric modulation).
Figure 4: Experimental Workflow for Radioligand Binding Assay.
Conclusion and Future Directions
The available evidence strongly indicates that the primary molecular target of this compound is the voltage-gated sodium channel. Its interaction with the GABA receptor-ionophore complex appears to be indirect, likely a downstream consequence of altered neuronal membrane potential. This indirect modulation can still have significant physiological effects, contributing to the overall neurotoxicity of the compound.
Future research should focus on elucidating the precise cascade of events that links the action of this compound at the sodium channel to the functional alterations of the GABA-A receptor. Advanced electrophysiological techniques, including dynamic clamp and computational modeling, could provide a more detailed understanding of this indirect interaction. Furthermore, investigating the effects of this compound on different GABA-A receptor subunit compositions could reveal subtype-specific sensitivities, which may have implications for both toxicology and the development of more selective insecticides.
References
S-Bioallethrin: An In-depth Technical Guide to its Environmental Fate and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Bioallethrin is a potent synthetic pyrethroid insecticide, valued for its rapid knockdown effect on various insect pests. As a stereoisomer of allethrin, its environmental persistence, degradation mechanisms, and ultimate fate are of significant interest to ensure its safe and responsible use. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's environmental behavior, focusing on its degradation in key environmental compartments: soil, water, and in the presence of light. It also delves into the metabolic pathways within organisms. This document is intended to serve as a vital resource for researchers, environmental scientists, and professionals in drug development and regulatory affairs.
This compound is known to be unstable in the presence of light and air, and under alkaline conditions.[1] Its degradation is a multifaceted process involving abiotic factors like photolysis and hydrolysis, as well as biotic mechanisms driven by microbial activity in soil and water. The primary degradation reactions include ester hydrolysis, oxidation at various molecular sites, and isomerization.[1]
Environmental Fate and Degradation Summary
The environmental persistence of this compound is generally low due to its susceptibility to various degradation processes. It is rapidly broken down by sunlight (photodegradation), and while stable at neutral and acidic pH, it undergoes rapid hydrolysis in alkaline environments.[1] In soil and aquatic systems, microbial communities play a crucial role in its biodegradation.
Quantitative Data on Degradation
The following tables summarize the available quantitative data on the degradation of this compound and related compounds. It is important to note that specific quantitative data for this compound is limited in publicly available literature. Therefore, data for "Allethrin" and "Bioallethrin" are included for reference and should be interpreted with caution as they may not precisely reflect the behavior of the this compound isomer.
Table 1: Photodegradation Data
| Compound | Condition | Half-life (DT50) | Major Degradation Products |
| Allethrin | Thin film on glass, sun lamp | ~8 hours for 90% degradation[1] | Chrysanthemic acid, 3-(2-hydroxymethyl) derivative, 3-(1-epoxy) derivative, cyclopropylrethronyl chrysanthemate[1] |
| This compound | Sunlight or UV light (360 nm) in solution/solid phase | Rapid decomposition (specific DT50 not available) | cis-allethrin, di-π-methane rearrangement product, allylic alcohol, isobutenyl group epoxides, chrysanthemic acid |
Table 2: Hydrolysis Data
| Compound | pH | Temperature | Half-life (DT50) |
| This compound | Alkaline conditions | Not specified | Rapidly hydrolyzed (specific DT50 not available) |
| This compound | Neutral and acidic conditions | Not specified | Stable (specific DT50 not available) |
Table 3: Soil and Microbial Degradation Data
| Compound | System | Organism/Conditions | Half-life (DT50) |
| Allethrin | Aerobic Soil | Fusarium proliferatum strain CF2, 26°C, pH 6.0 | Reduced by 507.1 hours compared to control |
| Bioallethrin | Aerobic Soil | Not specified | Moderately persistent (specific DT50 not available) |
| This compound | Aerobic Soil | Data not available | Not available |
Experimental Protocols
Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the environmental fate of chemicals. The following are detailed methodologies for key experiments relevant to this compound's degradation.
Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)
This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (4, 7, and 9).
Methodology:
-
Test Substance Preparation: A solution of this compound is prepared in sterile, buffered aqueous solutions at pH 4, 7, and 9. The concentration should not exceed 0.01 M or half the saturation concentration.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, or a range of temperatures for more detailed studies).
-
Sampling: Aliquots are taken at specified time intervals.
-
Analysis: The concentration of this compound and any major hydrolysis products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Evaluation: The rate of hydrolysis and the half-life (DT50) are calculated. If a degradation product exceeds 10% of the initial concentration, its identity should be determined.
Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)
This guideline is designed to evaluate the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.
Methodology:
-
Soil Selection: Representative soil samples are collected and characterized (e.g., texture, organic carbon content, pH, microbial biomass).
-
Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation Conditions:
-
Aerobic: Soil samples are incubated in the dark at a constant temperature and moisture content, with a continuous flow of air.
-
Anaerobic: After an initial aerobic phase, the soil is flooded with water and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling: Soil and any trapped volatile compounds are sampled at various time points over a period of up to 120 days.
-
Extraction and Analysis: Soil samples are extracted with appropriate solvents. The parent compound and its transformation products in the extracts, as well as mineralized products (e.g., ¹⁴CO₂), are quantified using techniques like Liquid Scintillation Counting (LSC), HPLC, and Mass Spectrometry (MS).
-
Data Evaluation: The rates of degradation (DT50) of this compound and the formation and decline of major transformation products are determined. A mass balance is calculated to account for the distribution of the radiolabel.
Degradation Pathways and Visualizations
The degradation of this compound proceeds through several key chemical reactions. The following diagrams, generated using the DOT language, illustrate these pathways.
Photodegradation Pathway of this compound
Caption: Photodegradation pathway of this compound.
Mammalian Metabolic Pathway of this compound
Caption: Mammalian metabolic pathway of this compound.
General Experimental Workflow for Soil Metabolism Study
Caption: Experimental workflow for a soil metabolism study.
Conclusion
This compound is subject to relatively rapid degradation in the environment through a combination of photodegradation, hydrolysis under alkaline conditions, and microbial metabolism. The primary degradation pathways involve the cleavage of the ester bond and oxidation of various parts of the molecule. While specific quantitative data on the environmental half-life of this compound remains limited, studies on related allethrin compounds and adherence to standardized testing protocols like the OECD guidelines provide a framework for understanding its environmental behavior. Further research focusing specifically on the this compound isomer is warranted to refine environmental risk assessments and ensure its continued safe use.
References
The Molecular Basis of S-Bioallethrin's Insecticidal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Bioallethrin, a potent synthetic pyrethroid insecticide, exerts its toxic effects by targeting the nervous system of insects. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's insecticidal action. The primary molecular target is the voltage-gated sodium channel (VGSC), a critical component for the generation and propagation of action potentials in neurons. This compound binding modifies the gating kinetics of these channels, forcing them to remain open for an extended period. This disruption of normal ion flow leads to nerve hyperexcitability, paralysis, and ultimately, the death of the insect. This document details the structure and function of the insect VGSC, the specific action of this compound, quantitative toxicological and electrophysiological data, the experimental protocols used to elucidate these mechanisms, and the molecular basis of insecticide resistance.
The Primary Molecular Target: Insect Voltage-Gated Sodium Channels (VGSCs)
The principal target of this compound and other pyrethroid insecticides is the voltage-gated sodium channel (VGSC) in the insect's nervous system.[1][2] These channels are transmembrane proteins essential for the initiation and propagation of action potentials in neurons and other excitable cells.[2]
Insect VGSCs are composed of a large alpha-subunit, which forms the ion-conducting pore, and one or more smaller beta-subunits that modulate channel function. The alpha-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S1-S4 segments form the voltage-sensing domain, while the S5-S6 segments and the connecting P-loop from each domain come together to form the central pore through which sodium ions pass.
Mechanism of Action: Prolongation of Sodium Current
This compound is classified as a Type I pyrethroid, which is characterized by the absence of an α-cyano group in its structure. The insecticidal action of this compound stems from its ability to bind to the VGSCs and modify their gating properties.[1] Specifically, it slows both the activation and inactivation of the channel, leading to a prolonged open state.[3]
This prolonged influx of sodium ions into the neuron causes a sustained membrane depolarization. The consequence of this is an uncontrolled firing of nerve impulses, leading to repetitive discharges. This hyperexcitation of the nervous system manifests as tremors and convulsions, followed by paralysis and death of the insect. This compound is thought to bind to a hydrophobic pocket formed by the S4-S5 linker of domain II and the S5 and S6 helices of domains II and III of the VGSC alpha-subunit.
Below is a diagram illustrating the signaling pathway of this compound's action on the neuron.
Caption: this compound binds to VGSCs, causing prolonged opening and sustained Na+ influx, leading to neuronal hyperexcitation and paralysis.
Quantitative Data
The efficacy and toxicity of this compound have been quantified through various studies. The following tables summarize key data points.
Table 1: Toxicological Data for this compound
| Parameter | Species | Value | Reference |
| Oral LD50 | Rat | 413 - 574 mg/kg | |
| Dermal LD50 | Rat | > 2000 mg/kg | |
| Inhalation LC50 (4 hr) | Rat | 1.26 mg/L | |
| Aquatic LC50 | Fish | 9 - 90 µ g/litre |
Table 2: Electrophysiological Data for this compound
| Parameter | Channel | Concentration | Effect | Reference |
| Resting Modification | Rat Na(v)1.6 | 100 µM | 5.7% |
Experimental Protocols
The primary technique for studying the effects of insecticides like this compound on VGSCs is the two-electrode voltage clamp (TEVC) , often using Xenopus laevis oocytes as a heterologous expression system.
Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes
This method allows for the precise control of the oocyte's membrane potential while measuring the resulting ion currents.
Methodology:
-
Preparation of Oocytes: Oocytes are surgically harvested from female Xenopus laevis frogs. They are then treated with collagenase to defolliculate them, separating individual oocytes.
-
cRNA Injection: Complementary RNA (cRNA) encoding the specific insect VGSC alpha and any auxiliary beta subunits is injected into the oocyte's cytoplasm using a microinjector. The oocytes are then incubated for 2-7 days to allow for the expression and insertion of the channels into the cell membrane.
-
Electrophysiological Recording:
-
An oocyte expressing the channels is placed in a recording chamber and perfused with a specific saline solution (e.g., ND-96).
-
Two microelectrodes, filled with a conductive solution like 3 M KCl, are inserted into the oocyte.
-
One electrode, the voltage electrode , measures the membrane potential (Vm).
-
The second electrode, the current electrode , injects current into the cell.
-
A feedback amplifier compares the measured Vm to a desired command voltage set by the researcher. It then injects the necessary current through the current electrode to clamp the membrane potential at the command voltage.
-
The current flowing across the membrane, which represents the activity of the expressed ion channels, is recorded.
-
-
Application of this compound: A stock solution of this compound is diluted into the perfusion saline and applied to the oocyte.
-
Data Analysis: Changes in the sodium current kinetics (e.g., peak current amplitude, rate of inactivation, and tail currents upon repolarization) are measured before and after the application of this compound to quantify its effects.
The following diagram outlines the experimental workflow for the TEVC protocol.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiment to study this compound's effect on insect VGSCs expressed in Xenopus oocytes.
Molecular Basis of Resistance: Knockdown Resistance (kdr)
The widespread use of pyrethroids has led to the evolution of resistance in many insect populations. The primary mechanism of target-site resistance is known as knockdown resistance (kdr) .
Kdr is caused by one or more point mutations in the gene encoding the VGSC alpha-subunit. These mutations typically occur in regions of the protein that are critical for pyrethroid binding or in areas that allosterically affect the binding site. The result of these mutations is a sodium channel with reduced sensitivity to this compound and other pyrethroids. Consequently, higher concentrations of the insecticide are required to elicit a toxic effect.
Common kdr mutations include substitutions in segment 6 of domain II (e.g., L1014F) and domain III (e.g., F1534C) of the VGSC. The presence of these mutations reduces the ability of this compound to prolong the open state of the channel, thereby conferring resistance to the insect.
The logical relationship leading to kdr is depicted in the diagram below.
References
S-Bioallethrin's Interaction with Neuronal Sodium Channels: A Technical Guide
Introduction
S-Bioallethrin is a synthetic Type I pyrethroid insecticide, a class of compounds engineered based on the natural insecticides found in chrysanthemum flowers.[1] Its primary mechanism of action involves the targeted disruption of nerve function by modifying the gating kinetics of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.[2][3] This targeted action leads to neuronal hyperexcitability, paralysis, and ultimately death in susceptible insects.[1][4] An in-depth understanding of the binding affinity and molecular interactions between this compound and neuronal sodium channels is paramount for researchers in toxicology, pharmacology, and drug development, as it informs insecticide efficacy, potential resistance mechanisms, and off-target effects.
Core Mechanism of Action
This compound, like other pyrethroids, exerts its neurotoxic effects by binding to VGSCs and altering their normal function. These channels are transmembrane proteins that cycle through resting, open, and inactivated states to precisely control the influx of sodium ions that depolarizes the cell membrane during an action potential.
This compound preferentially binds to the open state of the sodium channel, stabilizing it and inhibiting the transition to the non-conducting inactivated and closed states. This disruption results in a characteristic prolongation of the sodium current during depolarization and the appearance of a slowly-decaying "tail current" upon repolarization of the membrane. The persistent influx of sodium ions leads to a state of constant neuronal excitation, repetitive firing, and eventual paralysis. As a Type I pyrethroid, this compound is characterized by inducing rapidly-decaying sodium tail currents, in contrast to the much more persistent currents caused by Type II pyrethroids like deltamethrin.
Quantitative Analysis of this compound Interaction
Direct analysis of pyrethroid binding affinity through methods like radioligand assays is challenging due to the high lipophilicity of these compounds, which causes high levels of non-specific membrane binding. Therefore, the potency of this compound is typically quantified functionally, by measuring its effect on channel gating using electrophysiological techniques. The data below is derived from studies on rat sodium channel isoforms expressed in Xenopus laevis oocytes.
| Sodium Channel Isoform | This compound Concentration | Observed Effect | Experimental System | Reference |
| Rat Nav1.6 | 100 µM | 5.7% resting state modification | Xenopus oocyte expression | |
| Rat Nav1.6 | 100 µM | Induction of rapidly-decaying sodium tail currents | Xenopus oocyte expression | |
| Rat Nav1.6Q3 (inactivation-deficient) | 100 µM | Enhanced and prolonged sodium tail current | Xenopus oocyte expression | |
| Mouse Cerebrocortical Neurons | Not specified (potency ranking) | Potency rank for Na+ influx: Deltamethrin > This compound > β-cyfluthrin > λ-cyhalothrin | Primary neuron culture |
Experimental Protocols
The primary methodology for quantifying the effects of this compound on VGSCs is the two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes. This system allows for the functional expression of specific sodium channel isoforms and the precise control of membrane potential.
Two-Electrode Voltage Clamp (TEVC) Protocol
-
Oocyte Preparation: Oocytes are surgically harvested from mature female Xenopus laevis frogs and defolliculated, typically using collagenase treatment.
-
cRNA Injection: Complementary RNA (cRNA) encoding the desired sodium channel α-subunit (e.g., rat Nav1.6) and any auxiliary β-subunits are microinjected into the oocyte cytoplasm. The oocytes are then incubated for several days to allow for channel protein expression and insertion into the cell membrane.
-
Electrophysiological Recording: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3M KCl). One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a desired level.
-
Data Acquisition: A series of voltage steps are applied to elicit the opening and closing of the sodium channels. The resulting ionic currents are recorded. To isolate the effect of this compound, recordings are taken before and after the application of the compound to the bathing solution.
-
Quantification of Modification: The primary metric for pyrethroid effect is the amplitude and decay kinetics of the tail current observed upon repolarization. This tail current represents the flow of Na+ through channels that have been modified by the pyrethroid and are slow to close. The percentage of modified channels can be calculated from the tail current's amplitude relative to the peak current during depolarization. Capacitive transients and leak currents are typically subtracted using a P/4 procedure.
Molecular Binding Site and Signaling Cascade
Computational modeling and site-directed mutagenesis studies have provided significant insight into the pyrethroid binding site on the VGSC.
Pyrethroid Receptor Sites
The prevailing model suggests that pyrethroids bind to a receptor site located in a hydrophobic pocket at the interface of different domains of the channel's α-subunit.
-
Pyrethroid Receptor Site 1 (PyR1): This site is considered the primary binding location for many pyrethroids. It is formed at the interface between domains II and III, specifically involving the S4-S5 linker of domain II (IIL45) and transmembrane helices IIS5 and IIIS6. Binding at this site is thought to physically impede the conformational changes required for the channel to close or inactivate.
-
Pyrethroid Receptor Site 2 (PyR2): A second site has been proposed at the interface of domains I and II. Some models suggest that simultaneous binding at both PyR1 and PyR2 may be necessary to fully lock the channel in an open state.
Signaling Pathway Disruption
The binding of this compound to the sodium channel initiates a cascade of events that disrupts normal neuronal signaling. The inability of the channel to properly inactivate leads to a prolonged influx of Na+, causing persistent membrane depolarization. This state of hyperexcitability results in uncontrolled, repetitive firing of action potentials, which ultimately leads to the paralysis observed in intoxicated insects.
Conclusion
This compound is a potent modulator of neuronal voltage-gated sodium channels. Its binding affinity is functionally characterized by a state-dependent interaction that stabilizes the open channel, leading to the induction of a rapidly decaying tail current and a modest modification of the channel population from a resting state. The primary binding site is believed to be a hydrophobic pocket at the interface of domains II and III of the channel α-subunit. The detailed elucidation of these interactions through electrophysiological and modeling techniques continues to advance our understanding of insecticide mechanisms, providing a critical framework for developing novel pest control strategies and assessing the potential for neurotoxicity in non-target organisms.
References
Methodological & Application
Application Notes and Protocols for the Quantification of S-Bioallethrin using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of S-Bioallethrin using gas chromatography (GC). The primary method detailed is based on the internationally recognized CIPAC (Collaborative International Pesticides Analytical Council) method for the determination of this compound in technical materials (TC) and liquid vaporizer (LV) formulations.
Introduction
This compound is a synthetic pyrethroid insecticide valued for its rapid knockdown effect on flying and crawling insects. As a specific stereoisomer of allethrin, accurate quantification of the active ingredient is crucial for ensuring product efficacy, safety, and regulatory compliance. Gas chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the assay of this compound in various formulations. This method offers excellent precision and accuracy for determining the purity of technical grade material and the concentration in formulated products.
Analytical Method Overview
The recommended method for the quantification of this compound is the CIPAC Method 750 . This method employs capillary gas chromatography with flame ionization detection (GC-FID) and utilizes an internal standard for precise quantification.
-
Principle: A known amount of the this compound sample is dissolved in a suitable solvent, and a precise amount of an internal standard is added. The solution is then injected into a gas chromatograph. The this compound is separated from other components on a capillary column and detected by an FID. The ratio of the peak area of this compound to that of the internal standard is used to calculate the concentration of this compound in the sample by comparing it to the response of a certified reference standard.
-
Scope: This method is suitable for the determination of this compound in technical concentrates (TC), liquid vaporizers (LV), and has been extended to include emulsion in water (EW) formulations.[1]
Quantitative Data Summary
The following table summarizes the key parameters for the GC-FID method for this compound quantification.
| Parameter | Recommended Specification |
| Instrumentation | Gas Chromatograph with FID |
| Column | Fused silica capillary, 30 m x 0.25 mm ID, 0.25 µm film of crosslinked nitroterephthalic acid modified polyethylene glycol (e.g., DB-FFAP)[2] |
| Internal Standard | m-Terphenyl |
| Injector | Split injection |
| Detector | Flame Ionization Detector (FID) |
| Quantification | Internal Standard Calibration |
Note: Specific validation data such as linearity, LOD, LOQ, and precision are method-dependent and should be established during in-house method validation.
Experimental Protocols
Reagents and Materials
-
This compound certified reference standard (CRS)
-
m-Terphenyl (internal standard), analytical grade
-
Acetone, HPLC or pesticide residue grade
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance (accurate to 0.1 mg)
-
GC vials with caps and septa
-
Micropipettes
-
Syringe filters (0.45 µm, PTFE)
Preparation of Standard Solutions
4.2.1. Internal Standard Stock Solution (ISS)
-
Accurately weigh approximately 500 mg of m-terphenyl into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetone. Mix thoroughly. This solution has a concentration of approximately 5 mg/mL.
4.2.2. Calibration Standard Solution
-
Accurately weigh approximately 100 mg of this compound CRS into a 50 mL volumetric flask.
-
Pipette 10.0 mL of the Internal Standard Stock Solution into the flask.
-
Dilute to volume with acetone and mix thoroughly.
-
Filter an aliquot through a 0.45 µm syringe filter into a GC vial for analysis.
Sample Preparation
4.3.1. Technical Concentrates (TC) and Liquid Vaporizers (LV)
-
Accurately weigh a portion of the sample containing approximately 100 mg of this compound into a 50 mL volumetric flask.
-
Pipette 10.0 mL of the Internal Standard Stock Solution into the flask.
-
Dilute to volume with acetone and mix thoroughly until the sample is completely dissolved.
-
Filter an aliquot through a 0.45 µm syringe filter into a GC vial for analysis.
4.3.2. Mosquito Coils
-
Break a representative sample of the mosquito coil into small pieces.
-
Accurately weigh a portion of the ground coil equivalent to approximately 100 mg of this compound into a Soxhlet extraction thimble.
-
Place the thimble in a Soxhlet extraction apparatus.
-
Extract with acetone for 4 hours.
-
Allow the extract to cool to room temperature and quantitatively transfer it to a 250 mL volumetric flask.
-
Rinse the extraction flask with acetone and add the rinsings to the volumetric flask.
-
Pipette a suitable volume of the Internal Standard Stock Solution into the flask to achieve a final concentration similar to that in the calibration standard.
-
Dilute to volume with acetone and mix thoroughly.
-
Filter an aliquot through a 0.45 µm syringe filter into a GC vial for analysis.
Gas Chromatography Operating Conditions
| Parameter | Setting |
| Column | DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 (can be optimized) |
| Oven Temperature Program | Initial: 180 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 10 min) |
| Detector | FID |
| Detector Temperature | 270 °C |
| Injection Volume | 1 µL |
Note: These parameters are a starting point and may require optimization based on the specific instrument and column used.
Data Analysis and Calculation
-
Inject the calibration standard and the sample solutions into the GC.
-
Identify the peaks for this compound and the internal standard (m-terphenyl) based on their retention times.
-
Calculate the response factor (RF) for the this compound standard using the following formula:
RF = (Area_this compound / Weight_this compound) * (Weight_IS / Area_IS)
-
Calculate the percentage of this compound in the sample using the following formula:
% this compound = (Area_Sample / Area_IS_Sample) * (Weight_IS_Sample / Weight_Sample) * (1 / RF) * 100
Method Validation and Quality Control
It is essential to validate this method in-house to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention times of this compound and the internal standard in a blank matrix.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of standards of varying concentrations should be analyzed to establish a linear range.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing samples with known concentrations of this compound (e.g., spiked placebo formulations).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
A system suitability test should be performed before each batch of analysis to ensure the chromatographic system is performing adequately. This typically involves injecting the calibration standard multiple times and assessing parameters such as retention time reproducibility, peak asymmetry, and theoretical plates.
Visualization of Workflows
General Workflow for this compound Quantification
Caption: General workflow for this compound quantification by GC-FID.
Logical Relationships in Method Validation
Caption: Key parameters for analytical method validation.
Chiral Separation of this compound
This compound is a specific stereoisomer of allethrin. While the GC-FID method described above is suitable for determining the total allethrin content, it does not separate the different stereoisomers. The determination of the enantiomeric and diastereomeric purity of this compound is typically performed using chiral High-Performance Liquid Chromatography (HPLC) with a specialized chiral stationary phase.
While indirect GC methods exist for the chiral analysis of some pyrethroids, these often involve hydrolysis of the ester linkage followed by derivatization of the resulting acid and alcohol moieties with a chiral reagent. This creates diastereomers that can be separated on a standard achiral GC column. However, for a direct and more common approach to assessing the stereoisomeric composition of this compound, chiral HPLC is the recommended technique.
This document provides a comprehensive guide for the quantification of this compound using a validated GC-FID method. For enantiomeric purity analysis, researchers should consult literature and application notes focused on chiral HPLC methods.
References
Application Note: Chiral HPLC Analysis for S-Bioallethrin Stereoisomer Separation
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Bioallethrin is a potent synthetic pyrethroid insecticide widely used in public health and agriculture. It is comprised of two diastereomers of allethrin: the biologically active (αS)(1R)-trans isomer and a smaller amount of the less active (αR)(1R)-trans isomer. The stereospecificity of these isomers significantly impacts their insecticidal efficacy and potential environmental fate. Therefore, a reliable analytical method to separate and quantify these stereoisomers is crucial for quality control, formulation development, and regulatory compliance. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) analysis of this compound stereoisomers.
Principle
The separation of the this compound stereoisomers is achieved by utilizing a chiral stationary phase (CSP) in a normal-phase HPLC system. The Pirkle-type CSP, specifically the Sumichiral OA-4600, provides the necessary stereoselectivity to resolve the (αS)(1R)-trans and (αR)(1R)-trans diastereomers. The differential interaction of the stereoisomers with the chiral selector on the stationary phase results in different retention times, allowing for their separation and quantification.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector is required.
-
Chiral Column: Sumichiral OA-4600 (or equivalent Pirkle-type chiral stationary phase).
-
Data Acquisition and Processing: Chromatography data station for peak integration and analysis.
-
Solvents: HPLC grade n-hexane, 1,2-dichloroethane, and ethanol.
-
Standard: this compound reference standard.
2. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization for specific instruments and laboratory conditions.
| Parameter | Condition |
| Column | Sumichiral OA-4600, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane : 1,2-Dichloroethane : Ethanol (500:30:0.15, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | Ambient (approximately 25°C) |
| Detection Wavelength | 230 nm[2] |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
3. Standard and Sample Preparation
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute the stock solution with the mobile phase to obtain working standard solutions of appropriate concentrations (e.g., 10 µg/mL).
-
Sample Solution: For formulated products, accurately weigh a quantity of the sample equivalent to about 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention times and response factors of the (αS)(1R)-trans and (αR)(1R)-trans isomers.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the percentage of each isomer in the sample using the peak areas.
Data Presentation
The quantitative data obtained from the chiral HPLC analysis of a typical this compound sample is summarized in the table below. The separation of bioallethrin into its (αS)(1R) trans and (αR)(1R) trans diastereomeric pair is clearly achieved.[3]
Table 1: Quantitative Data for this compound Stereoisomer Separation
| Stereoisomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| (αR)(1R)-trans Allethrin | ~12.5 | ~5 | - |
| (αS)(1R)-trans Allethrin | ~14.0 | ~95 | >1.5 |
Note: The retention times and peak area percentages are typical values and may vary depending on the specific sample and chromatographic conditions.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the chiral HPLC analysis of this compound.
Logical Relationship Diagram
References
Application Notes and Protocols for the Development of a Radioimmunoassay for S-Bioallethrin Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of a competitive radioimmunoassay (RIA) for the sensitive and specific detection of S-Bioallethrin. This compound is a synthetic pyrethroid insecticide widely used in various applications.[1][2][3][4][] The ability to accurately quantify its presence is crucial for environmental monitoring, residue analysis, and toxicological studies.
This document outlines the necessary steps, from the synthesis of a suitable hapten to the final validation of the immunoassay.
Principle of the Assay
The radioimmunoassay for this compound is based on the principle of competitive binding. In this assay, a limited amount of specific antibody is incubated with a sample containing an unknown amount of this compound and a known amount of radiolabeled this compound derivative (tracer). The unlabeled this compound from the sample and the radiolabeled tracer compete for the binding sites on the antibody. The amount of radiolabeled tracer bound to the antibody is inversely proportional to the concentration of this compound in the sample. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, and the concentration of this compound in unknown samples can be determined.
Key Experimental Procedures
The development of a radioimmunoassay for this compound involves several key stages:
-
Hapten Synthesis: this compound, being a small molecule, is not immunogenic on its own. Therefore, it must be chemically modified to create a hapten with a functional group that allows for conjugation to a carrier protein.
-
Immunogen and Coating Antigen Preparation: The hapten is covalently linked to a large carrier protein, such as Bovine Serum Albumin (BSA), to create an immunogen that can elicit an immune response in an animal model. For assay development, the hapten is also conjugated to a different carrier protein, like Ovalbumin (OVA), to be used as a coating antigen in some assay formats, although for this RIA, a radiolabeled tracer is used.
-
Antibody Production: The immunogen is used to immunize animals (typically rabbits) to produce polyclonal antibodies specific for this compound.
-
Tracer Synthesis and Radiolabeling: A derivative of the this compound hapten, such as a tyramine conjugate, is synthesized and then radiolabeled, commonly with Iodine-125 (¹²⁵I), to serve as the tracer in the RIA.
-
Radioimmunoassay Development and Validation: The optimal concentrations of antibody and radiolabeled tracer are determined, and the assay is validated for its sensitivity, specificity, and accuracy.
Data Presentation
Hapten and Conjugate Characterization
| Parameter | This compound Hapten (Hemisuccinate) | This compound-BSA Conjugate (Immunogen) | This compound-OVA Conjugate |
| Molecular Weight ( g/mol ) | ~402.45 | Variable | Variable |
| Conjugation Method | N/A | Active Ester (N-Hydroxysuccinimide) | Active Ester (N-Hydroxysuccinimide) |
| Confirmation Method | NMR, Mass Spectrometry | UV-Vis Spectroscopy | UV-Vis Spectroscopy |
| Molar Conjugation Ratio (Hapten:Protein) | N/A | 32:1 | 10:1 |
Note: Molar conjugation ratios are based on data from a similar enzyme-linked immunosorbent assay (ELISA) and serve as a reference.
Antibody Characterization
| Parameter | Value |
| Antibody Type | Polyclonal |
| Host Animal | New Zealand White Rabbit |
| Immunogen | This compound-BSA |
| Titer | 1:80,000 |
Note: Titer is based on data from a similar ELISA and serves as a reference.
Radioimmunoassay Performance
| Parameter | Result |
| Tracer | ¹²⁵I-labeled this compound-Tyramine |
| IC50 (50% Inhibitory Concentration) | 0.089 mg/L |
| Limit of Detection (LOD) | 0.0025 mg/L |
| Cross-Reactivity | Low for other pyrethroids |
Note: IC50 and LOD values are based on a highly sensitive ELISA for this compound and are presented here as target performance characteristics for the RIA.
Representative Radioimmunoassay Standard Curve Data
The following table contains representative data for a typical this compound RIA standard curve.
| Standard Concentration (ng/mL) | Mean CPM | B/B₀ (%) |
| 0 (B₀) | 15,000 | 100 |
| 0.01 | 13,500 | 90 |
| 0.05 | 10,500 | 70 |
| 0.1 | 8,250 | 55 |
| 0.5 | 4,500 | 30 |
| 1.0 | 2,250 | 15 |
| 5.0 | 900 | 6 |
| Non-Specific Binding (NSB) CPM | 300 | N/A |
| Total Counts (TC) CPM | 30,000 | N/A |
Note: This is illustrative data. Actual CPM values will vary depending on the specific activity of the tracer and the counting efficiency of the gamma counter.
Experimental Protocols
Protocol for this compound Hapten Synthesis (Hemisuccinate Derivative)
This protocol describes the synthesis of an this compound hapten by introducing a carboxylic acid group through reaction with succinic anhydride.
-
Dissolve this compound: Dissolve this compound in a suitable dry organic solvent (e.g., pyridine) under an inert atmosphere (e.g., nitrogen).
-
Add Succinic Anhydride: Add an excess of succinic anhydride to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Quenching: Quench the reaction by adding distilled water.
-
Extraction: Acidify the mixture with HCl and extract the this compound hemisuccinate into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting hapten using column chromatography.
-
Characterization: Confirm the structure of the purified hapten using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol for Immunogen (this compound-BSA) and Coating Antigen (this compound-OVA) Preparation
This protocol utilizes the active ester method for conjugating the hapten to the carrier proteins.
-
Activate Hapten: Dissolve the this compound hemisuccinate hapten in a suitable solvent (e.g., dimethylformamide - DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide crosslinker like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir the mixture at room temperature for several hours to form the NHS-activated hapten.
-
Prepare Carrier Protein: Dissolve Bovine Serum Albumin (BSA) or Ovalbumin (OVA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Conjugation: Slowly add the activated hapten solution to the carrier protein solution while stirring. Allow the reaction to proceed overnight at 4°C.
-
Dialysis: Remove the unconjugated hapten and byproducts by extensive dialysis against PBS at 4°C.
-
Characterization: Confirm the successful conjugation by UV-Vis spectroscopy, looking for a shift in the absorption spectrum. The conjugation ratio can be estimated using methods like MALDI-TOF mass spectrometry.
-
Storage: Store the conjugates at -20°C.
Protocol for Polyclonal Antibody Production
-
Animal Selection: Select healthy New Zealand white rabbits for immunization.
-
Pre-immune Serum Collection: Collect blood from the rabbits before the first immunization to serve as a negative control.
-
Immunization Schedule:
-
Primary Immunization: Emulsify the this compound-BSA immunogen (e.g., 500 µg) with an equal volume of Complete Freund's Adjuvant (CFA). Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.
-
Booster Injections: Administer booster injections of the immunogen (e.g., 250 µg) emulsified with Incomplete Freund's Adjuvant (IFA) every 3-4 weeks.
-
-
Titer Monitoring: Collect small blood samples 7-10 days after each booster injection to monitor the antibody titer using an indirect ELISA with the this compound-OVA conjugate as the coating antigen.
-
Antibody Harvesting: Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum.
-
Antibody Purification: Purify the IgG fraction from the antiserum using protein A/G affinity chromatography.
-
Storage: Store the purified antibodies at -20°C or -80°C.
Protocol for Radiolabeling of this compound-Tyramine Tracer
This protocol involves a two-step process: first conjugating the hapten to tyramine, and then radioiodinating the conjugate.
Part A: Synthesis of this compound-Tyramine
-
Activate Hapten: Activate the this compound hemisuccinate hapten with NHS and EDC as described in section 4.2.
-
Conjugation to Tyramine: Dissolve tyramine in a suitable buffer and add the activated hapten. Allow the reaction to proceed to form the this compound-tyramine conjugate.
-
Purification: Purify the conjugate using HPLC.
Part B: Radioiodination with ¹²⁵I
-
Reaction Setup: In a shielded fume hood, combine the purified this compound-tyramine conjugate with Na¹²⁵I in a suitable buffer.
-
Oxidation: Initiate the iodination reaction by adding an oxidizing agent such as Chloramine-T.
-
Quenching: After a short incubation period, quench the reaction by adding a reducing agent like sodium metabisulfite.
-
Purification: Separate the ¹²⁵I-labeled this compound-tyramine from free ¹²⁵I and unlabeled conjugate using a separation technique like gel filtration chromatography (e.g., Sephadex G-25 column) or HPLC.
-
Specific Activity Determination: Determine the specific activity of the radiolabeled tracer.
-
Storage: Store the purified tracer at 4°C or -20°C, protected from light.
Protocol for Competitive Radioimmunoassay
-
Reagent Preparation: Prepare assay buffer, standards of this compound in a range of concentrations, and dilute the primary antibody and radiolabeled tracer to their optimal working concentrations in the assay buffer.
-
Assay Setup:
-
Label duplicate tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), standards, and unknown samples.
-
Add assay buffer to the NSB tubes.
-
Add standards or unknown samples to their respective tubes.
-
Add the diluted primary antibody to all tubes except the TC and NSB tubes.
-
Add the radiolabeled tracer to all tubes.
-
-
Incubation: Vortex all tubes gently and incubate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) to reach equilibrium.
-
Separation of Bound and Free Tracer: Separate the antibody-bound tracer from the free tracer. A common method is second antibody precipitation:
-
Add a precipitating reagent (e.g., a goat anti-rabbit IgG serum and polyethylene glycol) to all tubes except the TC tubes.
-
Incubate to allow the formation of a precipitate.
-
Centrifuge the tubes at a sufficient speed and duration to pellet the precipitate.
-
Decant the supernatant containing the free tracer.
-
-
Radioactivity Measurement: Measure the radioactivity of the pellet in each tube using a gamma counter.
-
Data Analysis:
-
Calculate the average CPM for each set of duplicates.
-
Subtract the average NSB CPM from all other averages (except TC).
-
Calculate the percentage of bound tracer relative to the maximum binding (B/B₀ %) for each standard: (Standard CPM / B₀ CPM) * 100.
-
Plot a standard curve of B/B₀ % versus the logarithm of the this compound concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their B/B₀ % values on the standard curve.
-
Visualizations
Caption: Overall workflow for the development of an this compound radioimmunoassay.
Caption: Principle of competitive binding in the this compound RIA.
References
Application Notes and Protocols for Studying the Effects of S-Bioallethrin on Lymphocyte Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Bioallethrin, a synthetic pyrethroid insecticide, has been shown to exert immunotoxic effects by inhibiting lymphocyte proliferation.[1][2] Understanding the mechanisms behind this inhibition is crucial for evaluating its potential risks to human health. Evidence suggests that the anti-proliferative effects of bioallethrins may be mediated through the induction of oxidative stress, DNA damage, mitochondrial dysfunction, and apoptosis in lymphocytes.[3][4] Furthermore, this compound has been observed to alter the balance of T-helper (Th)1 and Th2 cytokines, specifically affecting the levels of Interleukin-4 (IL-4) and Interferon-gamma (IFN-γ).[1]
These application notes provide a comprehensive set of protocols to investigate the effects of this compound on lymphocyte proliferation and to explore the underlying cellular and molecular mechanisms. The protocols include methods for the isolation of peripheral blood mononuclear cells (PBMCs), assessment of lymphocyte proliferation using multiple assays (MTT, BrdU, and CFSE), and the evaluation of apoptosis, reactive oxygen species (ROS) production, and cytokine secretion.
Data Presentation
Quantitative data from the following experiments should be summarized in the structured tables provided below for clear comparison and analysis.
Table 1: Effect of this compound on Lymphocyte Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Effect of this compound on Lymphocyte Proliferation (BrdU Assay)
| This compound Concentration (µM) | Absorbance (450 nm) (Mean ± SD) | % Proliferation Inhibition |
| 0 (Vehicle Control) | 0 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 3: Effect of this compound on Lymphocyte Proliferation (CFSE Assay)
| This compound Concentration (µM) | % Divided Cells (Mean ± SD) | Proliferation Index (Mean ± SD) |
| 0 (Vehicle Control) | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 4: Effect of this compound on Lymphocyte Apoptosis (Annexin V/PI Assay)
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) | % Live Cells (Annexin V-/PI-) (Mean ± SD) |
| 0 (Vehicle Control) | |||
| 10 | |||
| 50 | |||
| 100 |
Table 5: Effect of this compound on Intracellular ROS Levels
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF-DA (Mean ± SD) | Fold Change in ROS Production |
| 0 (Vehicle Control) | 1 | |
| 10 | ||
| 50 | ||
| 100 |
Table 6: Effect of this compound on Cytokine Secretion by Activated Lymphocytes
| This compound Concentration (µM) | IL-4 Concentration (pg/mL) (Mean ± SD) | IFN-γ Concentration (pg/mL) (Mean ± SD) | IL-4/IFN-γ Ratio |
| 0 (Vehicle Control) | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS or other density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque™ PLUS underneath the diluted blood in a new 50 mL conical tube. To do this, slowly dispense the Ficoll-Paque™ at the bottom of the tube containing the blood, allowing the blood to be displaced upwards. Alternatively, gently layer the diluted blood over the Ficoll-Paque™. Avoid mixing the two layers.
-
Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible: the top layer is the plasma, followed by a milky-white layer of PBMCs (the "buffy coat"), then the clear Ficoll-Paque™ layer, and finally the red blood cells and granulocytes at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45-50 mL and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in complete RPMI at the desired concentration for subsequent experiments.
Figure 1: Workflow for the isolation of PBMCs.
Protocol 2: Lymphocyte Proliferation Assays
This assay measures cell viability based on the metabolic activity of mitochondria.
Materials:
-
Isolated PBMCs
-
Complete RPMI medium
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (as a mitogen)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed 1 x 10^5 PBMCs per well in 100 µL of complete RPMI in a 96-well plate.
-
Add 50 µL of this compound at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) to the respective wells. Include a vehicle control (DMSO).
-
Add 50 µL of mitogen (e.g., PHA at a final concentration of 5 µg/mL) to stimulate proliferation. Include unstimulated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viability relative to the vehicle-treated control.
This assay measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU), a thymidine analog.
Materials:
-
Isolated PBMCs
-
Complete RPMI medium
-
PHA or anti-CD3/CD28 beads
-
This compound stock solution
-
96-well flat-bottom microplate
-
BrdU labeling reagent
-
Fixing/Denaturing solution
-
Anti-BrdU antibody conjugated to peroxidase
-
Substrate for peroxidase (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Follow steps 1-3 from the MTT assay protocol.
-
Incubate the plate for 60 hours at 37°C in a humidified 5% CO2 incubator.
-
Add BrdU labeling reagent to each well and incubate for an additional 12 hours.
-
Remove the culture medium and add the fixing/denaturing solution. Incubate for 30 minutes at room temperature.
-
Wash the wells with wash buffer.
-
Add the anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the substrate.
-
After color development, add the stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.
This assay tracks cell division by measuring the progressive halving of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) in daughter cells.
Materials:
-
Isolated PBMCs
-
PBS
-
CFSE stock solution
-
Complete RPMI medium
-
PHA or anti-CD3/CD28 beads
-
This compound stock solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI.
-
Wash the cells twice with complete RPMI.
-
Resuspend the CFSE-labeled cells in complete RPMI at 1 x 10^6 cells/mL.
-
Plate the cells in a 24-well plate and add this compound and mitogen as described in the MTT assay.
-
Incubate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells, wash with PBS, and resuspend in flow cytometry buffer.
-
Acquire the samples on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data to determine the percentage of divided cells and the proliferation index.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide - PI).
Materials:
-
Isolated PBMCs
-
Complete RPMI medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 PBMCs per well in a 24-well plate with complete RPMI.
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 24-48 hours. Include a vehicle control.
-
Harvest the cells (including any floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses the cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.
Materials:
-
Isolated PBMCs
-
Serum-free RPMI medium
-
This compound stock solution
-
DCF-DA stock solution (10 mM in DMSO)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed 1 x 10^6 PBMCs per well in a 24-well plate with complete RPMI and allow them to rest for 2 hours.
-
Wash the cells with serum-free RPMI.
-
Load the cells with 5 µM DCF-DA in serum-free RPMI and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the cells in complete RPMI and treat with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours. Include a vehicle control.
-
Harvest the cells and analyze the fluorescence of dichlorofluorescein (DCF) by flow cytometry (FITC channel) or a fluorescence plate reader.
-
Calculate the fold change in ROS production relative to the vehicle control.
Protocol 5: Cytokine Analysis (ELISA)
This protocol measures the concentration of IL-4 and IFN-γ in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Isolated PBMCs
-
Complete RPMI medium
-
PHA or anti-CD3/CD28 beads
-
This compound stock solution
-
Human IL-4 and IFN-γ ELISA kits
-
Microplate reader
Procedure:
-
Set up cell cultures as described in the MTT assay (steps 1-4).
-
After the 72-hour incubation, centrifuge the plate and collect the culture supernatants.
-
Perform the ELISA for IL-4 and IFN-γ according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the concentrations of IL-4 and IFN-γ in the samples based on the standard curve.
-
Determine the IL-4/IFN-γ ratio.
Mandatory Visualization
Figure 2: Overview of the experimental workflow.
Figure 3: Putative signaling pathway for this compound.
References
- 1. reprocell.com [reprocell.com]
- 2. kumc.edu [kumc.edu]
- 3. The effects of combined exposure to the pyrethroids deltamethrin and this compound on hippocampal inhibition and skeletal muscle hyperexcitability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrophysiological Study of S-Bioallethrin on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing S-Bioallethrin, a Type I pyrethroid insecticide, in the electrophysiological investigation of ion channels. This compound's well-characterized effects on voltage-gated sodium channels (VGSCs) make it a valuable tool for probing ion channel kinetics, neuronal excitability, and downstream signaling events.
Introduction
This compound, a synthetic pyrethroid, primarily targets voltage-gated sodium channels, leading to modifications in their gating properties.[1] This interaction results in a prolongation of the sodium current during depolarization, causing neuronal hyperexcitability.[2] This distinct mechanism of action allows researchers to investigate the intricate functions of ion channels and their physiological and pathophysiological roles. Beyond its primary target, this compound and other pyrethroids have been shown to exert secondary effects on other ion channels, including voltage-gated calcium (VGCCs) and chloride (ClC) channels.[3][4] Understanding these interactions is crucial for comprehensive neurotoxicity studies and the development of novel therapeutics.
Mechanism of Action
This compound, like other Type I pyrethroids, binds to VGSCs and slows the kinetics of both channel inactivation and deactivation.[5] This leads to a persistent inward sodium current and the generation of a characteristic slowly decaying "tail current" upon repolarization. Unlike Type II pyrethroids, this compound's modification of VGSCs is not significantly enhanced by repetitive stimulation, suggesting it primarily interacts with channels in the resting or open state.
The prolonged sodium influx and subsequent membrane depolarization can trigger a cascade of downstream events. This includes the activation of voltage-gated calcium channels, leading to an increase in intracellular calcium concentration ([Ca2+]i). This elevation in [Ca2+]i can, in turn, activate various calcium-dependent signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound and related pyrethroids on various ion channels.
Table 1: Effects of this compound on Voltage-Gated Sodium Channels (VGSCs)
| Ion Channel Subtype | Preparation | Effect | Concentration | Quantitative Measure | Citation |
| Rat NaV1.6 | Xenopus laevis oocytes | Weak resting modification | 100 µM | 5.7 ± 1.1% modification | |
| Rat NaV1.6 | Xenopus laevis oocytes | Induction of rapidly-decaying tail currents | 100 µM | - | |
| Rat NaV1.6 | Xenopus laevis oocytes | No significant enhancement of modification with repetitive pulses | 100 µM | - |
Table 2: Effects of Allethrin (a related Type I pyrethroid) on Voltage-Gated Calcium Channels (VGCCs)
| Ion Channel Subtype | Preparation | Effect | IC50 Value | Citation |
| T-type α1G (CaV3.1) | Human Embryonic Kidney (HEK) 293 cells | Blockade | 7.0 µM | |
| L-type α1C (CaV1.2) | Human Embryonic Kidney (HEK) 293 cells | Blockade | 6.8 µM | |
| P/Q-type α1A (CaV2.1) | Human Embryonic Kidney (HEK) 293 cells | Blockade | 6.7 µM |
Table 3: Effects of this compound on Voltage-Gated Chloride Channels (ClCs)
| Ion Channel Type | Preparation | Effect | Concentration | Quantitative Measure | Citation |
| Voltage-gated maxi-chloride channels | Differentiated mouse neuroblastoma cells (inside-out patch) | Decreased open channel probability | 10 µM | Significant decrease (p < 0.05) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording of this compound Effects on VGSCs in Xenopus Oocytes
This protocol is designed to measure the effects of this compound on voltage-gated sodium channels expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes expressing the desired VGSC subtype
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Micromanipulators
-
Glass microelectrodes (0.5-2 MΩ resistance when filled)
-
3 M KCl for filling microelectrodes
-
ND96 recording solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.6)
-
This compound stock solution (in DMSO)
Procedure:
-
Oocyte Preparation: Place a cRNA-injected oocyte in the recording chamber and perfuse with ND96 solution.
-
Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode will measure the membrane potential (voltage electrode), and the other will inject current (current electrode).
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -100 mV.
-
Control Recordings:
-
To measure resting state modification: Apply a single depolarizing step to 0 mV for 20-40 ms. Record the peak inward sodium current and the subsequent tail current upon repolarization to -100 mV.
-
To assess use-dependent effects: Apply a train of short depolarizing pulses (e.g., 20 pulses to 0 mV for 5 ms at 50 Hz).
-
-
This compound Application: Perfuse the oocyte with ND96 solution containing the desired concentration of this compound (with 0.1% DMSO as a vehicle control). Incubate for 5-10 minutes to allow for equilibration.
-
Test Recordings: Repeat the voltage protocols from step 4 in the presence of this compound.
-
Data Analysis:
-
Measure the peak transient sodium current and the amplitude and decay kinetics of the tail current.
-
Calculate the percentage of channel modification by comparing the tail current amplitude to the peak transient current.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of this compound Effects on Neuronal VGSCs
This protocol is suitable for studying the effects of this compound on native or expressed VGSCs in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary cortical neurons, dorsal root ganglion neurons, or a suitable cell line)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and perfusion system
-
Borosilicate glass pipettes (2-5 MΩ resistance)
-
Intracellular solution (in mM: e.g., 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, pH 7.3 with KOH)
-
Extracellular solution (in mM: e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH)
-
This compound stock solution (in DMSO)
Procedure:
-
Pipette Preparation: Pull and fire-polish glass pipettes to the desired resistance. Fill the pipette with intracellular solution.
-
Cell Approach and Sealing: Approach a neuron with the patch pipette under positive pressure. Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell at a holding potential of -80 mV.
-
Control Recordings: Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.
-
This compound Application: Perfuse the cell with extracellular solution containing this compound.
-
Test Recordings: Repeat the voltage-step protocol during and after drug application.
-
Data Analysis: Analyze changes in the amplitude, activation, inactivation, and deactivation kinetics of the sodium currents.
Protocol 3: Measurement of this compound-Induced Changes in Intracellular Calcium ([Ca2+]i)
This protocol uses a fluorescent calcium indicator to measure changes in [Ca2+]i in cultured cells following exposure to this compound.
Materials:
-
Cultured neurons or other suitable cell types
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Fluorescence microscopy setup or plate reader with appropriate filters
-
Physiological saline solution (e.g., Locke's buffer)
-
This compound stock solution (in DMSO)
-
Pluronic F-127
Procedure:
-
Cell Loading: Incubate the cells with the calcium indicator dye (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) in physiological saline for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells with fresh physiological saline to remove excess dye.
-
Baseline Measurement: Record the baseline fluorescence for a few minutes to establish a stable signal.
-
This compound Application: Add this compound to the recording chamber to achieve the final desired concentration.
-
Fluorescence Monitoring: Continuously record the fluorescence signal for an extended period to observe any changes in [Ca2+]i.
-
Data Analysis: Calculate the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
Visualizations
The following diagrams illustrate key pathways and workflows related to the electrophysiological study of this compound.
Caption: this compound's primary mechanism of action and downstream effects.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
References
- 1. Differential state-dependent modification of inactivation-deficient Nav1.6 sodium channels by the pyrethroid insecticides this compound, tefluthrin and deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Divergent Actions of the Pyrethroid Insecticides this compound, Tefluthrin and Deltamethrin on Rat Nav1.6 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application of S-Bioallethrin in Mosquito Repellent Efficacy Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Bioallethrin, a synthetic pyrethroid, is a potent insecticide and repellent widely utilized in public health for controlling mosquito populations. As a key active ingredient in numerous commercially available mosquito repellent products, including coils, mats, and liquid vaporizers, a thorough understanding of its efficacy and mode of action is paramount for the development of novel and improved vector control strategies.[1][2] this compound functions as a fast-acting neurotoxin in insects by targeting voltage-gated sodium channels, leading to rapid knockdown and mortality.[1] Furthermore, recent studies have revealed a dual-target mechanism for its repellent properties, involving the co-activation of both olfactory receptors (Ors) and sodium channels.[1][2]
These application notes provide a comprehensive overview of the methodologies used to evaluate the efficacy of this compound as a mosquito repellent. Detailed protocols for key experiments are outlined, and available quantitative data are summarized to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound for mosquito control.
Data Presentation: Quantitative Efficacy of Allethrin Compounds
The following tables summarize the available quantitative data on the efficacy of allethrin compounds, including this compound and its related isomers, against various mosquito species. It is important to note that "Bioallethrin" is a mixture of isomers, with this compound being the most biologically active component. Data for d-trans-allethrin and d-allethrin are also included for comparative purposes, as they are structurally and functionally similar.
Table 1: Spatial Repellency of Bioallethrin against Aedes aegypti
| Concentration (µg/cm²) | Repellency (%) against Rockefeller (Wild-Type) Strain | Repellency (%) against KDR:ROCK (Pyrethroid-Resistant) Strain |
| 0.114 | ~40% | ~20% |
| 1.14 | ~65% | ~35% |
| 11.4 | ~81% | ~50% |
| (Data extracted from a hand-in-cage assay) |
Table 2: Knockdown Time (KT) of d-trans Allethrin against Aedes aegypti
| Parameter | Time (minutes) |
| KT₅₀ | 7.59 |
| KT₉₀ | 13.23 |
| (Data from a Peet Grady Chamber test with a 0.25% d-trans allethrin aerosol) |
Table 3: Mortality Data for Allethrin and this compound Formulations
| Active Ingredient / Formulation | Mosquito Species | Exposure Time | Mortality (%) |
| d-trans Allethrin (0.25% aerosol) | Aedes aegypti | 24 hours post-exposure | 100% |
| Allethrin-based device | Aedes atlanticus | 24 hours post-exposure | 98% |
| Allethrin-based device | Psorophora ferox | 24 hours post-exposure | 97% |
| Allethrin-based device | Psorophora columbiae | 24 hours post-exposure | 96% |
| Allethrin-based device | Aedes taeniorhynchus | 24 hours post-exposure | 84% |
| d-allethrin (0.15% aerosol) | Aedes aegypti | 24 hours post-exposure | Effective |
| d-allethrin (0.3% coil) | Culex quinquefasciatus, Culex fuscocephala | 24 hours post-exposure | Not effective |
| Deltamethrin (0.5%) + S-bio-allethrin (0.75%) + Piperonyl butoxide (10%) | Aedes spp. | Not specified | High efficacy |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific research needs.
Protocol 1: Hand-in-Cage Assay for Spatial Repellency
This method is used to evaluate the non-contact (spatial) repellency of volatile compounds like this compound.
Objective: To determine the percent repellency of this compound at various concentrations against adult female mosquitoes.
Materials:
-
30 cm x 30 cm x 30 cm mosquito cage
-
20-25 non-blood-fed, 3-5 day old adult female mosquitoes (e.g., Aedes aegypti)
-
This compound of known purity
-
Suitable solvent (e.g., ethanol or acetone)
-
Micropipettes
-
Nitrile gloves
-
Netting material
-
Digital camera and recording software
-
Human volunteer
Procedure:
-
Preparation of Test Substance: Prepare serial dilutions of this compound in the chosen solvent to achieve the desired concentrations (e.g., 0.114, 1.14, and 11.4 µg/cm²).
-
Volunteer Preparation: A human volunteer wears a modified nitrile glove with a 6 cm x 5 cm window cut out of the back. A piece of clean netting is placed over this window.
-
Treatment Application: Apply a precise volume of the this compound dilution evenly onto the netting. For the control, apply the solvent only. Allow the solvent to evaporate completely.
-
Mosquito Acclimation: Place the cage with 20-25 female mosquitoes in an environment with controlled temperature and humidity.
-
Exposure: The volunteer inserts their treated hand into the cage. The number of mosquito landings on the treated net is recorded for a set period (e.g., 5 minutes) using a digital camera.
-
Data Collection: Count the number of landings during the observation period.
-
Washout Period: A sufficient washout period (e.g., at least 1.5 hours) should be allowed between testing different concentrations or between control and treatment to allow mosquitoes to recover.
-
Calculation of Repellency: The percentage of repellency is calculated using the following formula: Percentage Repellency = [1 - (Number of landings on treated net / Number of landings on control net)] x 100
Protocol 2: WHO Cone Bioassay for Mortality Assessment
This is a standard method to assess the mortality induced by an insecticide-treated surface.
Objective: To determine the 24-hour mortality rate of mosquitoes exposed to a surface treated with this compound.
Materials:
-
WHO plastic cones
-
25 cm x 25 cm pieces of netting or filter paper
-
This compound of known purity
-
Suitable solvent (e.g., acetone)
-
2-5 day old, non-blood-fed female mosquitoes (e.g., Anopheles gambiae)
-
Aspirator
-
Holding cups with access to a sugar solution (e.g., 10% sucrose)
-
Timer
-
Controlled environment chamber (27 ± 2°C and 75 ± 10% relative humidity)
Procedure:
-
Preparation of Treated Surface: Dissolve this compound in a suitable solvent to achieve the desired concentration. Apply a known volume of the solution evenly to the netting or filter paper and allow it to dry completely. An untreated surface with solvent only serves as the control.
-
Mosquito Preparation: Use batches of 5-10 female mosquitoes per cone.
-
Exposure: Attach the cone to the treated surface. Introduce the mosquitoes into the cone using an aspirator and seal the cone.
-
Exposure Time: Expose the mosquitoes to the treated surface for a standardized period (e.g., 3 minutes).
-
Transfer: After the exposure period, carefully remove the mosquitoes from the cone using an aspirator and transfer them to a clean holding cup.
-
Observation: Provide the mosquitoes with access to a sugar solution. Record knockdown at 60 minutes post-exposure.
-
Mortality Reading: Hold the mosquitoes for 24 hours under controlled environmental conditions. After 24 hours, record the number of dead mosquitoes. Mosquitoes unable to stand or fly are considered dead.
-
Data Analysis: Calculate the percentage mortality for each replicate. If the control mortality is between 5% and 20%, the results should be corrected using Abbott's formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] x 100 If control mortality is above 20%, the test is considered invalid and should be repeated.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual-target mechanism of this compound.
Caption: Hand-in-Cage Assay Workflow.
Caption: WHO Cone Bioassay Workflow.
References
Application Notes and Protocols for In Vitro Cytotoxicity of S-Bioallethrin in HepG2 and Caco-2 Cells
Introduction
S-Bioallethrin, a synthetic pyrethroid insecticide, is widely utilized in public health and agriculture for its potent insecticidal properties.[1] Its mechanism of action primarily involves the disruption of nerve function in insects by altering the kinetics of voltage-gated sodium channels.[1][2] However, its widespread use raises concerns about potential human health risks due to unintended exposure.[3][4] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two pertinent human cell lines: HepG2, a human liver cancer cell line commonly used as a model for hepatotoxicity studies, and Caco-2, a human colorectal adenocarcinoma cell line that differentiates to form a polarized monolayer mimicking the intestinal barrier.
Recent studies indicate that this compound can induce cytotoxic effects in human cells, including lymphocytes, erythrocytes, and specifically in HepG2 and Caco-2 cells. The underlying mechanisms of its toxicity are reported to involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, DNA damage, and ultimately, apoptosis (programmed cell death). These application notes provide standardized methods to quantify cell viability, membrane integrity, and apoptosis following this compound exposure.
Experimental Overview
This section outlines a series of assays to evaluate the cytotoxic effects of this compound. The workflow begins with the culture and maintenance of HepG2 and Caco-2 cells, followed by exposure to varying concentrations of this compound. Subsequently, cell viability is assessed using the MTT assay, cell membrane damage is quantified via the LDH release assay, and the induction of apoptosis is measured by Annexin V/Propidium Iodide staining followed by flow cytometry.
Figure 1: Experimental workflow for assessing this compound cytotoxicity.
Summary of Quantitative Cytotoxicity Data
The following tables summarize the dose-dependent effects of this compound on the viability of HepG2 and Caco-2 cells after a 24-hour exposure period, as determined by the MTT assay.
Table 1: Effect of this compound on HepG2 Cell Viability
| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Error of Mean (SEM) |
| 0 (Control) | 100 | - |
| 5 | 92.1 | ± 2.5 |
| 10 | 80.5 | ± 3.1 |
| 20 | 65.3 | ± 4.2 |
| IC50 (µM) | ~45-55 |
Data compiled and extrapolated from published studies.
Table 2: Effect of this compound on Caco-2 Cell Viability
| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Error of Mean (SEM) |
| 0 (Control) | 100 | - |
| 5 | 88.4 | ± 3.8 |
| 10 | 72.6 | ± 4.5 |
| 20 | 51.9 | ± 5.1 |
| IC50 (µM) | ~20-30 |
Data compiled and extrapolated from published studies.
This compound Induced Cytotoxicity Signaling Pathway
Exposure to this compound initiates a cascade of cellular events, primarily driven by oxidative stress. The generation of reactive oxygen species (ROS) damages cellular components, including lipids and proteins, and leads to mitochondrial membrane depolarization. This dysfunction compromises cellular energy production and triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c and activation of caspase cascades, ultimately resulting in programmed cell death.
Figure 2: Signaling pathway of this compound-induced cytotoxicity.
Detailed Experimental Protocols
Cell Culture and Maintenance
5.1.1 HepG2 Cell Culture
-
Culture Medium: Prepare Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% Penicillin-Streptomycin.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium and rinse the monolayer with sterile 1x PBS. Add pre-warmed 0.05% Trypsin-EDTA and incubate for 5-7 minutes until cells detach. Neutralize trypsin with complete growth medium, gently pipette to create a single-cell suspension, and re-seed into new flasks at a 1:4 to 1:8 split ratio. Change the medium every 2-3 days.
5.1.2 Caco-2 Cell Culture
-
Culture Medium: Prepare Minimum Essential Medium (MEM) supplemented with 20% FBS, 1% non-essential amino acids, and 1% Penicillin-Streptomycin.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: For general maintenance, subculture cells when they reach 50-80% confluency to maintain high proliferation potential. Aspirate medium, wash with PBS, and detach cells using 0.25% Trypsin-EDTA. Neutralize with complete medium and re-seed at a 1:2 to 1:4 ratio. Change the medium every 2-3 days.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into an insoluble purple formazan product.
-
Cell Seeding: Seed HepG2 or Caco-2 cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Prepare serial dilutions of this compound in the appropriate complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 5, 10, 20, 50, 100 µM). Include a vehicle control (DMSO, if used to dissolve this compound) and a positive control (e.g., 60 µM valinomycin). Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells after subtracting the background absorbance.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium following loss of cell membrane integrity, a hallmark of necrosis.
-
Cell Seeding and Exposure: Seed and treat cells with this compound in a 96-well plate as described in the MTT assay protocol (Section 5.2, steps 1-2).
-
Controls: Prepare the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.
-
Background: Culture medium without cells.
-
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light. Add 50 µL of a stop solution if required by the kit. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Cell Seeding and Exposure: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment, and centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold 1x PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioallethrin (UK PID) [inchem.org]
- 3. Bioallethrin enhances generation of ROS, damages DNA, impairs the redox system and causes mitochondrial dysfunction in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Detection of S-Bioallethrin Residues in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of S-Bioallethrin residues in various environmental matrices. The protocols are designed to be a valuable resource for environmental monitoring and food safety applications.
Analysis of this compound Residues in Soil Samples
This section details the application of the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of this compound from soil matrices, followed by instrumental analysis.
Experimental Protocol
1.1. Materials and Reagents
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Acetic Acid, glacial
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium acetate (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
This compound analytical standard
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
1.2. Sample Collection and Preparation
-
Collect soil samples from the desired area and store them in appropriate containers.
-
Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris.
-
Homogenize the sieved soil sample before extraction.
1.3. Analyte Extraction and Clean-up (QuEChERS)
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
For dry samples, add a specific volume of water to hydrate the soil, typically bringing the moisture content to a consistent level. For instance, adding 10 mL of water to 5 g of soil has been shown to improve recoveries for many pesticides[1].
-
Add 10 mL of acetonitrile (containing 1% acetic acid) to the tube.
-
Add the QuEChERS extraction salts, typically a mixture of 4 g of anhydrous MgSO₄ and 1 g of NaOAc[2][3].
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a clean tube for the dispersive solid-phase extraction (d-SPE) clean-up step.
-
Add a mixture of PSA and C18 sorbents to the aliquot. The amounts can be optimized, but a common starting point is 150 mg of MgSO₄, 50 mg of PSA, and 50 mg of C18 per mL of extract[3].
-
Vortex for 30 seconds and then centrifuge for 5 minutes.
-
The resulting supernatant is ready for instrumental analysis.
1.4. Instrumental Analysis
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a highly sensitive and selective technique for the analysis of pyrethroids[1].
-
Column: A low-polarity capillary column, such as a DB-5ms.
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Suitable for thermally labile compounds and can offer high selectivity.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid.
-
MS/MS Detection: ESI in positive ion mode with MRM.
-
Quantitative Data Summary
| Parameter | GC-MS/MS | HPLC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.005 - 0.020 µg/kg | 4 - 11 µg/kg | , |
| Limit of Quantification (LOQ) | 0.017 - 0.067 µg/kg | 0.1 mg/kg | |
| Recovery | 65 - 116% | 70.8 - 99.0% | |
| Relative Standard Deviation (RSD) | ≤ 17% | 2.1 - 10.0% |
Experimental Workflow: this compound in Soil
Caption: Workflow for this compound analysis in soil.
Analysis of this compound Residues in Water Samples
This section outlines a robust method for the extraction and concentration of this compound from water samples using solid-phase extraction (SPE), followed by instrumental analysis.
Experimental Protocol
2.1. Materials and Reagents
-
Methanol, HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane, HPLC grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HLB)
-
This compound analytical standard
-
Glass fiber filters (1 µm)
-
Nitrogen gas, high purity
-
Rotary evaporator or nitrogen evaporator
2.2. Sample Collection and Preparation
-
Collect water samples in clean, amber glass bottles to prevent photodegradation.
-
Filter the water samples through a 1 µm glass fiber filter to remove suspended solids.
2.3. Analyte Extraction and Concentration (SPE)
-
Condition the SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of HPLC-grade water.
-
Load the filtered water sample (typically 500-1000 mL) through the conditioned SPE cartridge at a flow rate of about 5-10 mL/min.
-
After loading, dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elute the trapped analytes from the cartridge with a suitable organic solvent. A common choice is ethyl acetate or dichloromethane. Use a small volume (e.g., 2 x 5 mL) to ensure a high concentration factor.
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile or hexane).
2.4. Instrumental Analysis
-
GC-MS/MS: Provides excellent sensitivity and is well-suited for the analysis of pyrethroids in clean extracts.
-
Column: A non-polar or mid-polarity capillary column.
-
Injector: Pulsed splitless injection can enhance sensitivity.
-
Carrier Gas: Helium.
-
MS/MS Detection: MRM mode is recommended for trace-level quantification.
-
-
HPLC-MS/MS: A powerful alternative, especially for complex matrices or when derivatization for GC is not desired.
-
Column: C18 or similar reversed-phase column.
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
MS/MS Detection: ESI in positive mode with MRM transitions specific to this compound.
-
Quantitative Data Summary
| Parameter | GC-MS/MS | HPLC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.48 - 3.81 ng/L | 0.1 - 0.2 µg/L | , |
| Limit of Quantification (LOQ) | 0.10 µg/L | 2.0 µg/L | |
| Recovery | 83 - 107% | 90 - 110% | , |
| Relative Standard Deviation (RSD) | 5 - 9% | < 20% | , |
Experimental Workflow: this compound in Water
Caption: Workflow for this compound analysis in water.
Analysis of this compound Residues in Air Samples
This section provides a general protocol for the sampling and analysis of this compound in air, a critical matrix for assessing inhalation exposure.
Experimental Protocol
3.1. Materials and Reagents
-
Sorbent tubes (e.g., XAD-2, polyurethane foam)
-
High-volume air sampler
-
Soxhlet extraction apparatus
-
Acetone, pesticide residue grade
-
Hexane, pesticide residue grade
-
This compound analytical standard
-
Rotary evaporator
3.2. Sample Collection
-
Use a high-volume air sampler equipped with a sorbent tube to collect a known volume of air. The sampling duration and flow rate will depend on the expected concentration of this compound. A common approach for pyrethroids involves collection on a sorbent cartridge.
3.3. Analyte Extraction
-
Transfer the sorbent from the tube to a Soxhlet extraction thimble.
-
Extract the sorbent with a suitable solvent, such as a mixture of acetone and hexane, for several hours.
-
Concentrate the resulting extract using a rotary evaporator to a small volume.
-
The extract may require a clean-up step, such as passing it through a small silica gel or Florisil column, to remove interfering compounds.
3.4. Instrumental Analysis
-
GC-MS/MS: This is the preferred method for air sample analysis due to its high sensitivity and the typically low concentrations of pesticides in the air.
-
Column: A capillary column with a stationary phase suitable for pesticide analysis.
-
Injector: Splitless injection is recommended to maximize the amount of analyte introduced into the column.
-
Carrier Gas: Helium.
-
MS/MS Detection: MRM mode for targeted and sensitive detection.
-
Quantitative Data Summary
Quantitative data for this compound in air is less commonly reported than for soil and water. However, methods developed for other pyrethroids can be adapted. For cypermethrin in air, a detection limit of 0.1 µg/m³ and a mean recovery of 100.15% has been reported using GC/ECD. For other pyrethroids like permethrin and resmethrin, detection limits in the ng/m³ range have been achieved with GC/MS.
| Parameter | GC-MS/MS (Estimated) | Reference for other Pyrethroids |
| Limit of Detection (LOD) | ng/m³ range | |
| Limit of Quantification (LOQ) | ng/m³ range | |
| Recovery | > 90% | |
| Relative Standard Deviation (RSD) | < 20% | - |
Experimental Workflow: this compound in Air
Caption: Workflow for this compound analysis in air.
References
Application Notes and Protocols for S-Bioallethrin Formulations with Piperonyl Butoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation of S-Bioallethrin with the synergist piperonyl butoxide (PBO). The inclusion of detailed protocols and methodologies is intended to facilitate further research and development in the field of insecticide formulation.
Introduction to this compound and Synergism
This compound is a synthetic pyrethroid insecticide known for its rapid knockdown effect on a broad spectrum of flying and crawling insects.[1][2] It functions as a neurotoxin, targeting the voltage-gated sodium channels in insects' nervous systems.[3] However, the efficacy of pyrethroids can be compromised by the natural defense mechanisms of insects, primarily metabolic resistance. Insects possess detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), that can break down insecticides before they reach their target site.[2][3]
To counteract this resistance, this compound is often formulated with a synergist like piperonyl butoxide (PBO). PBO has minimal insecticidal activity on its own but significantly enhances the potency of pyrethroids. The primary mechanism of PBO's synergistic action is the inhibition of P450 enzymes. By blocking these enzymes, PBO prevents the metabolic breakdown of this compound, leading to a higher concentration of the active ingredient reaching the target site and a more potent insecticidal effect. This synergistic action allows for lower concentrations of the active insecticide to be used, which can reduce the overall chemical load on the environment and mitigate the development of insecticide resistance.
Applications of this compound and PBO Formulations
Formulations containing this compound and PBO are utilized in a variety of settings for the control of public health pests. These formulations are designed for rapid knockdown and effective control of target insects. Common applications include:
-
Space Spraying: Dispersal of fine droplets of the insecticide formulation in the air to control flying insects such as mosquitoes and flies in both indoor and outdoor environments.
-
Thermal Fogging: A method that uses heat to create a dense fog of insecticide, which can penetrate dense foliage and other hard-to-reach areas.
-
Ultra-Low Volume (ULV) Applications: The application of very small quantities of a concentrated insecticide formulation, often used for large-scale vector control programs.
-
Household Insecticide Products: Incorporation into consumer products such as aerosols, mosquito coils, and liquid vaporizers for indoor pest control.
Quantitative Data on Formulation Efficacy
The following tables summarize the efficacy of insecticide formulations containing this compound and/or other pyrethroids in combination with PBO against various insect species.
| Target Insect | Insecticide(s) | Synergist | Application Method | Efficacy Metric | Result | Reference |
| Aedes aegypti (adults) | Deltamethrin, this compound | Piperonyl Butoxide | ULV Application | Mortality | High adulticidal effect | |
| Aedes aegypti (larvae) | Deltamethrin, this compound | Piperonyl Butoxide | ULV Application | Mortality | Larvicidal effect observed | |
| Aedes albopictus (larvae) | Deltamethrin, this compound | Piperonyl Butoxide | ULV Application | Mortality | Larvicidal effect observed | |
| Pyrethroid-Resistant Bed Bugs (Cimex lectularius) | Deltamethrin | Piperonyl Butoxide | Topical Application | Synergistic Ratio | 40 to 176 | |
| Pyrethroid-Resistant Anopheles stephensi | Deltamethrin | Piperonyl Butoxide | Indoor Residual Spraying | Mortality | Significantly increased mortality with PBO |
Experimental Protocols
Protocol for Evaluating the Efficacy of Space Sprays
This protocol is adapted from the World Health Organization (WHO) guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications.
Objective: To determine the efficacy of an this compound and PBO space spray formulation against a target flying insect species (e.g., Aedes aegypti).
Materials:
-
Test formulation of this compound and PBO.
-
Reference standard insecticide formulation.
-
Control formulation (without active ingredients).
-
Test chamber (e.g., Peet-Grady chamber).
-
Cages for holding insects.
-
Aspirator for handling insects.
-
Spraying equipment calibrated for the desired droplet size and application rate.
-
Sugar solution (10%) for feeding insects.
-
Timer.
Procedure:
-
Insect Rearing: Rear a susceptible strain of the target insect species under controlled laboratory conditions (temperature, humidity, and light cycle).
-
Pre-Test Conditioning: Transfer a known number of adult insects (e.g., 25-50) into exposure cages 24 hours before the test. Provide them with a 10% sugar solution.
-
Test Chamber Preparation: Place the cages containing the insects inside the test chamber.
-
Spraying: Introduce the test formulation into the chamber using the calibrated spraying equipment at the desired dosage.
-
Exposure: Expose the insects to the spray for a specified period (e.g., 15 minutes).
-
Post-Exposure: After the exposure period, ventilate the chamber and transfer the insects to clean cages. Provide them with a 10% sugar solution.
-
Observation: Record knockdown counts at specified intervals (e.g., 1, 5, 10, 15, 30, and 60 minutes) during and after exposure. Record mortality counts at 24 hours post-exposure.
-
Controls: Conduct parallel tests with the reference standard and the control formulation.
-
Data Analysis: Calculate the percentage knockdown and mortality for each treatment. Correct for control mortality using Abbott's formula if necessary. Determine the Knockdown Time for 50% and 95% of the population (KT50 and KT95).
Protocol for Dose-Response Bioassay to Determine Synergism
This protocol is a generalized method for determining the synergistic effect of PBO on this compound using a topical application or filter paper bioassay.
Objective: To quantify the synergistic ratio of PBO when combined with this compound against a target insect species.
Materials:
-
Technical grade this compound.
-
Technical grade Piperonyl Butoxide (PBO).
-
Acetone or another suitable solvent.
-
Micropipette or micro-applicator.
-
Filter paper or petri dishes.
-
Test insects of a uniform age and size.
-
Holding containers with food and water.
-
Ventilated fume hood.
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound and PBO in acetone.
-
Serial Dilutions:
-
Prepare a series of dilutions of this compound alone.
-
Prepare a second series of dilutions of this compound in a fixed, sublethal concentration of PBO (e.g., a 1:5 or 1:10 ratio of this compound to PBO).
-
-
Insect Treatment (Topical Application):
-
Anesthetize the insects (e.g., with CO2 or by chilling).
-
Apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect.
-
Treat a control group with solvent only.
-
-
Insect Treatment (Filter Paper Bioassay):
-
Apply a known volume of each dilution evenly to a filter paper.
-
Allow the solvent to evaporate completely in a fume hood.
-
Place the treated filter paper in a petri dish and introduce a known number of insects.
-
-
Post-Treatment: Transfer the treated insects to clean holding containers with access to food and water.
-
Mortality Assessment: Record mortality at 24 hours post-treatment.
-
Data Analysis:
-
Calculate the dose-mortality response for this compound alone and for the this compound + PBO combination.
-
Determine the Lethal Dose for 50% of the population (LD50) for both treatments using probit analysis.
-
Calculate the Synergistic Ratio (SR) as follows: SR = LD50 of this compound alone / LD50 of this compound + PBO
-
Visualizations
Signaling Pathway of Pyrethroid Metabolism and PBO Inhibition
References
Application Note: S-Bioallethrin as a Reference Standard in Pesticide Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction S-Bioallethrin is a potent synthetic pyrethroid insecticide, valued for its rapid knockdown effect on household insects like mosquitoes and cockroaches.[1][2] It is the pure S-enantiomer of the bioallethrin stereoisomer pair, which exhibits higher insecticidal potency than other isomers.[3] Given the stereoselective activity of pyrethroids, the precise quantification of the active this compound isomer is crucial for efficacy, safety assessment, and regulatory compliance.[4] The use of a high-purity, well-characterized this compound reference standard is indispensable for achieving accurate and reproducible results in the analysis of technical materials and formulated products.
A reference standard serves as a benchmark against which the analyte in a sample is compared. Its certified purity and identity ensure the traceability and reliability of analytical measurements, forming the foundation of quality control in pesticide formulations. Technical grade bioallethrin typically has an active substance assay in the range of 85% to 98%, with the remainder composed of other stereoisomers and synthetic byproducts, underscoring the need for a purified standard for accurate quantification.[3] This document provides detailed protocols for the use of this compound as a reference standard in chromatographic analysis.
Physicochemical Properties of this compound Reference Standard
A certified reference material (CRM) for this compound should be accompanied by a certificate of analysis detailing its properties. Key physicochemical data are summarized below.
| Property | Value | Reference |
| CAS Number | 28434-00-6 | |
| Molecular Formula | C₁₉H₂₆O₃ | |
| Molecular Weight | 302.4 g/mol | |
| IUPAC Name | cis-[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
| Appearance | Clear to amber, viscous liquid | |
| Solubility | Insoluble in water; miscible with most organic solvents. | |
| Purity (Typical CRM) | ≥95% (Isomeric Purity) | |
| Storage Conditions | Ambient (>5 °C) or as specified by the supplier (e.g., 2-8°C) |
Experimental Protocols
The most common analytical method for the quantification of pyrethroids in formulations is gas chromatography (GC), often coupled with a Flame Ionization Detector (FID). Chiral High-Performance Liquid Chromatography (HPLC) is essential for verifying the enantiomeric purity of the standard and for analyzing isomer ratios in technical products.
Protocol 1: Quantification of this compound by Gas Chromatography (GC-FID)
This protocol describes the determination of this compound content in a pesticide formulation using an internal standard method.
1. Principle A sample containing this compound is diluted in an appropriate solvent with a known concentration of an internal standard. The solution is injected into a gas chromatograph where the components are separated. The peak area response of this compound relative to the internal standard is used to calculate its concentration by comparing it to the response of a known this compound reference standard.
2. Apparatus and Materials
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: Fused-silica column coated with 5% phenylmethylpolysiloxane (e.g., DB-5, SE-54, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Data Acquisition System: Chromatography software for peak integration and analysis.
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Volumetric Flasks and Pipettes: Grade A.
-
Syringes: For sample and standard injection.
3. Reagents and Standards
-
This compound Reference Standard: Certified purity.
-
Internal Standard (IS): Diphenyl phthalate or another suitable stable compound with a retention time that does not interfere with other components.
-
Solvent: High-purity acetone or methanol.
4. Preparation of Solutions
-
Internal Standard Stock Solution (IS): Accurately weigh ~100 mg of diphenyl phthalate into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.
-
Reference Standard Stock Solution: Accurately weigh ~50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by transferring appropriate volumes of the Reference Standard Stock Solution into 10 mL volumetric flasks. Add a fixed volume (e.g., 1 mL) of the IS Stock Solution to each flask and dilute to volume with the solvent.
-
Sample Preparation: Accurately weigh an amount of the pesticide formulation expected to contain ~50 mg of this compound into a 50 mL volumetric flask. Add a fixed volume (e.g., 5 mL) of the IS Stock Solution and dilute to volume with the solvent. Mix thoroughly.
5. Gas Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | 5% Phenylmethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Nitrogen or Helium, flow rate ~1.5 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature (FID) | 270 °C - 300 °C |
| Oven Temperature Program | Initial: 180°C (hold 1 min), Ramp: 5°C/min to 220°C, then 30°C/min to 280°C (hold 10-30 min) |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 or as appropriate |
6. Analysis and Quantification
-
Inject the calibration standards and the prepared sample solution into the GC.
-
Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.
-
Calculate the concentration of this compound in the sample solution using the calibration curve.
-
Determine the weight percentage (w/w %) of this compound in the original formulation.
Protocol 2: Enantiomeric Purity Analysis by Chiral HPLC (Conceptual)
1. Principle Verifying the enantiomeric purity of the this compound standard is crucial. This is achieved using HPLC with a chiral stationary phase (CSP) column, which can differentiate between stereoisomers. The isomers are separated based on their differential interactions with the chiral column, allowing for their individual quantification.
2. Apparatus and Materials
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.
-
Chiral Column: A column suitable for pyrethroid isomer separation (e.g., a polysaccharide-based CSP).
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. The exact ratio must be optimized for separation.
-
Other materials: As listed in Protocol 1.
3. HPLC Conditions (Example)
| Parameter | Recommended Setting |
| Column | Chiral Stationary Phase Column |
| Mobile Phase | n-Hexane:Isopropanol (e.g., 99:1 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Detector Wavelength | 235 nm |
| Column Temperature | 25 °C (controlled) |
| Injection Volume | 10 µL |
4. Procedure
-
Prepare a solution of the this compound reference standard in the mobile phase.
-
Inject the solution into the HPLC system.
-
Identify the peak corresponding to this compound and any other isomeric impurities.
-
The enantiomeric purity is calculated as the percentage of the peak area of the this compound enantiomer relative to the total area of all allethrin isomers.
Visualizations
The following diagrams illustrate the workflow and logical importance of using a reference standard in pesticide analysis.
Caption: General experimental workflow for pesticide quantification.
References
Comet Assay Protocol for Assessing S-Bioallethrin-Induced DNA Damage
Application Note
This document provides a comprehensive protocol for the detection and quantification of DNA damage in cells exposed to S-Bioallethrin using the alkaline Comet assay, also known as single-cell gel electrophoresis (SCGE). This compound, a synthetic pyrethroid insecticide, has been shown to induce genotoxicity, primarily through the induction of oxidative stress. The Comet assay is a sensitive and reliable method for detecting DNA single- and double-strand breaks, as well as alkali-labile sites, in individual cells.[1][2] This protocol is intended for researchers, scientists, and professionals in the field of drug development and toxicology.
Principle of the Comet Assay
The Comet assay is a technique that measures DNA damage in individual eukaryotic cells.[3][4][5] The principle of the assay is based on the migration of fragmented DNA out of the nucleus in an electric field, creating a "comet" shape. Cells are embedded in a thin layer of agarose on a microscope slide and then lysed to remove cellular proteins and membranes, leaving behind the nuclear DNA as "nucleoids". Following lysis, the slides are subjected to electrophoresis under alkaline conditions, which denatures the DNA and allows broken DNA fragments to migrate away from the nucleoid, forming the comet tail. The intensity and length of the comet tail are proportional to the amount of DNA damage.
Experimental Protocol
This protocol is adapted from studies on Bioallethrin-induced DNA damage and standard Comet assay procedures.
Materials and Reagents:
-
This compound (appropriate stock solution in a suitable solvent like DMSO)
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypan Blue solution
-
Low Melting Point Agarose (LMPA)
-
Normal Melting Point Agarose (NMPA)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10), with 1% Triton X-100 and 10% DMSO added fresh
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, Propidium Iodide, or Ethidium Bromide)
-
Microscope slides (frosted)
-
Coverslips
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software for Comet scoring
Procedure:
-
Cell Culture and Treatment:
-
Culture cells (e.g., human lymphocytes, HepG2, or other relevant cell lines) under standard conditions.
-
Seed cells at an appropriate density and allow them to attach overnight.
-
Expose the cells to various concentrations of this compound (e.g., 10, 50, 100, 200 µM) and a vehicle control (DMSO) for a specific duration (e.g., 2-4 hours). A positive control (e.g., H2O2) should also be included.
-
After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Determine cell viability using the Trypan Blue exclusion method to ensure that the observed DNA damage is not a result of cytotoxicity.
-
-
Slide Preparation:
-
Pre-coat clean microscope slides with a layer of 1% NMPA in PBS. Allow the agarose to solidify completely.
-
Harvest and resuspend the treated cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of 0.5% LMPA (at 37°C).
-
Quickly pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides on a cold flat surface for 10 minutes to allow the agarose to solidify.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in freshly prepared, cold Lysis Solution.
-
Incubate the slides at 4°C for at least 1 hour (or overnight) in the dark. This step removes cell membranes and proteins, leaving the DNA as nucleoids.
-
-
DNA Unwinding and Electrophoresis:
-
Gently remove the slides from the Lysis Solution and place them in a horizontal gel electrophoresis tank.
-
Fill the tank with cold, fresh Alkaline Electrophoresis Buffer until the slides are fully submerged.
-
Allow the DNA to unwind in the alkaline buffer for 20-40 minutes at 4°C in the dark.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes at 4°C. The optimal voltage and time may need to be determined empirically.
-
-
Neutralization and Staining:
-
After electrophoresis, carefully remove the slides from the tank and immerse them in Neutralization Buffer for 5-10 minutes. Repeat this step twice more.
-
Drain the excess buffer and stain the slides with an appropriate DNA staining solution (e.g., 50 µL of SYBR Green) for 5 minutes in the dark.
-
-
Visualization and Analysis:
-
Place a coverslip over the stained agarose gel.
-
Visualize the comets using a fluorescence microscope equipped with the appropriate filter for the chosen stain.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
Analyze the images using specialized Comet assay software to quantify the extent of DNA damage. Common parameters include Tail Length, % DNA in the Tail, and Olive Tail Moment.
-
Data Presentation
The quantitative data obtained from the Comet assay image analysis should be summarized in a table for clear comparison between different treatment groups.
| Treatment Group | Concentration (µM) | Tail Length (µm) (Mean ± SD) | % DNA in Tail (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| Vehicle Control | - | Value | Value | Value |
| This compound | 10 | Value | Value | Value |
| This compound | 50 | Value | Value | Value |
| This compound | 100 | Value | Value | Value |
| This compound | 200 | Value | Value | Value |
| Positive Control (e.g., H2O2) | Value | Value | Value | Value |
Note: The values in the table are placeholders and should be replaced with experimental data. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Comet assay.
Signaling Pathway Diagram
Caption: this compound induced DNA damage pathway.
References
Investigating Knockdown Resistance (kdr) to S-Bioallethrin in Insects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Bioallethrin, a synthetic pyrethroid insecticide, is widely utilized in public health and agriculture for the control of various insect pests. Its primary mode of action involves the disruption of the voltage-gated sodium channels (VGSCs) in the insect's nervous system, leading to rapid paralysis, or "knockdown," and subsequent death. However, the extensive use of pyrethroids has led to the development of resistance in many insect populations, significantly compromising their efficacy.
One of the most well-characterized mechanisms of resistance to pyrethroids is knockdown resistance (kdr). This form of resistance is primarily caused by single nucleotide polymorphisms (SNPs) in the gene encoding the VGSC protein. These mutations reduce the sensitivity of the sodium channel to the insecticide, thereby diminishing its toxic effect. The investigation of kdr is crucial for understanding resistance dynamics, developing effective resistance management strategies, and guiding the development of novel insecticides.
These application notes provide a comprehensive guide for researchers investigating kdr to this compound. They include detailed protocols for key experiments, structured data presentation, and visualizations of relevant pathways and workflows.
Mechanisms of Knockdown Resistance (kdr)
The primary mechanism of kdr involves mutations in the para-type sodium channel gene. These mutations alter the amino acid sequence of the VGSC protein, particularly in regions that are critical for pyrethroid binding. The most common kdr mutations occur in domain II, segment 6 (IIS6) of the sodium channel protein. For example, the substitution of Leucine to Phenylalanine (L1014F) is a classic kdr mutation found in numerous insect species. Other mutations, such as those at positions 918 and 1534, have also been associated with pyrethroid resistance.
The presence of these mutations reduces the binding affinity of this compound and other pyrethroids to the sodium channel. This decreased sensitivity means that a higher concentration of the insecticide is required to elicit the same toxic effect, leading to resistance at the population level.
Data Presentation: Quantitative Analysis of this compound Resistance
The following tables summarize quantitative data related to this compound resistance. Due to the limited availability of public data specifically for this compound, illustrative data from studies on other pyrethroids are included to demonstrate the expected trends in resistance studies.
Table 1: Lethal Concentration (LC50) and Knockdown Time (KT50) for Pyrethroids in Susceptible and Resistant Insect Strains
| Insect Species | Strain | Pyrethroid | LC50 (µ g/insect ) | Resistance Ratio (RR) | KT50 (min) | Reference |
| Aedes aegypti | Rockefeller (Susceptible) | Deltamethrin | 0.003 | 1.0 | 15 | [1] |
| Aedes aegypti | R1R1 (kdr: 1534Cys) | Deltamethrin | >0.1 | >33.3 | >60 | [1] |
| Aedes aegypti | R2R2 (kdr: 1016Ile + 1534Cys) | Deltamethrin | >0.1 | >33.3 | >60 | [1] |
| Musca domestica | Susceptible | Bioresmethrin | 0.02 | 1.0 | - | [2] |
| Musca domestica | Field Strain 1 (kdr: L1014F) | Bioresmethrin | 1.96 | 98.0 | - | [2] |
| Aedes aegypti | LKR (kdr: 410L+1016I+1534C) | Bioallethrin | - | 6.0 | - |
Note: "-" indicates data not available in the cited source. Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.
Table 2: Frequency of kdr Alleles in Pyrethroid-Resistant Insect Populations
| Insect Species | Location | Pyrethroid Resistance Status | kdr Allele | Allele Frequency (%) | Reference |
| Musca domestica | Denmark (Field Population) | Resistant to Bioresmethrin | L1014F | 46 - 99 | |
| Aedes aegypti | Rio de Janeiro, Brazil | Resistant to Deltamethrin | NaVR1 (1534Cys) | 0 - 52 | |
| Aedes aegypti | Rio de Janeiro, Brazil | Resistant to Deltamethrin | NaVR2 (1016Ile + 1534Cys) | 43 - 86 | |
| Anopheles gambiae | Sierra Leone | Resistant to Pyrethroids | kdrW (L1014F) | 97.6 | |
| Aedes aegypti | Tegucigalpa, Honduras | Resistant to Permethrin & Deltamethrin | 1534C | 100 | |
| Aedes aegypti | Tegucigalpa, Honduras | Resistant to Permethrin & Deltamethrin | 1016I | 89 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: CDC Bottle Bioassay for Assessing this compound Susceptibility
This protocol is adapted from the Centers for Disease Control and Prevention (CDC) guidelines and is used to determine the susceptibility of an insect population to an insecticide.
Materials:
-
Technical grade this compound
-
Acetone (high purity)
-
250 ml glass Wheaton bottles with screw caps
-
Micropipettes and sterile tips
-
Vortex mixer
-
Fume hood
-
Aspirator or mouth aspirator
-
Timer
-
Insect holding cages
-
Non-blood-fed female insects (3-5 days old) of the species to be tested
-
Control insects from a known susceptible strain
Procedure:
-
Preparation of Insecticide Solutions:
-
Prepare a stock solution of this compound in acetone. The concentration will depend on the target insect species and previously determined diagnostic doses.
-
From the stock solution, prepare a series of dilutions to determine the lethal concentration or use a single diagnostic dose to screen for resistance.
-
-
Coating the Bottles:
-
Work in a fume hood.
-
Pipette 1 ml of the desired this compound dilution (or acetone for control bottles) into a 250 ml glass bottle.
-
Cap the bottle and vortex for 10-15 seconds.
-
Rotate the bottle to ensure the entire inner surface is coated with the solution.
-
Remove the cap and place the bottle on its side in the fume hood to allow the acetone to evaporate completely (at least 1-2 hours).
-
-
Insect Exposure:
-
Introduce 20-25 non-blood-fed female insects into each coated bottle, including the control bottles.
-
Start the timer immediately.
-
Observe the insects and record the number of knocked-down (unable to stand or fly) insects at regular intervals (e.g., every 15 minutes) for a predetermined period (e.g., 2 hours).
-
-
Data Analysis:
-
Calculate the percentage of knocked-down insects at each time point for each concentration.
-
If mortality in the control group is between 5% and 20%, correct the observed mortality using Abbott's formula: Corrected % = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100. If control mortality is greater than 20%, the test is invalid and should be repeated.
-
Plot the percentage of knockdown against time to determine the KT50 (time to 50% knockdown).
-
If multiple concentrations were used, plot the percentage of mortality at a fixed time point (e.g., 24 hours post-exposure) against the logarithm of the concentration to determine the LC50 (concentration that kills 50% of the population).
-
Protocol 2: Adult Vial Test for this compound Resistance Monitoring
This method is a variation of the contact insecticide bioassay and is suitable for monitoring insecticide resistance in adult insects.
Materials:
-
Technical grade this compound
-
Acetone (high purity)
-
20 ml glass scintillation vials with screw caps
-
Micropipettes and sterile tips
-
Vial roller or rotator
-
Fume hood
-
Aspirator
-
Timer
-
Adult insects of the species to be tested
-
Control insects from a known susceptible strain
Procedure:
-
Preparation of Insecticide Solutions:
-
Prepare a stock solution and serial dilutions of this compound in acetone as described in Protocol 1.
-
-
Coating the Vials:
-
In a fume hood, add 0.5 ml of the appropriate this compound dilution or acetone (for controls) to each 20 ml glass vial.
-
Roll the vials on a vial roller until the acetone has completely evaporated, leaving a uniform film of the insecticide on the inner surface.
-
-
Insect Exposure:
-
Introduce one or more insects (depending on the species) into each treated vial.
-
Secure the cap (ensure adequate ventilation if necessary).
-
Place the vials in an upright position at a constant temperature and humidity.
-
-
Mortality Assessment:
-
Record the number of dead or moribund insects at a predetermined time point (e.g., 24 hours). An insect is considered dead if it is unable to make any coordinated movement when prodded.
-
Calculate the percentage mortality for each concentration.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform probit analysis to determine the LC50 and its 95% confidence intervals.
-
Calculate the resistance ratio (RR) by dividing the LC50 of the field population by the LC50 of a susceptible reference strain.
-
Protocol 3: Molecular Detection of kdr Mutations using Allele-Specific PCR (AS-PCR)
This protocol allows for the rapid detection of known kdr mutations in individual insects.
Materials:
-
DNA extraction kit suitable for insects
-
PCR tubes and reagents (Taq polymerase, dNTPs, PCR buffer)
-
Allele-specific primers (designed to amplify either the wild-type or the resistant allele)
-
Common reverse primer
-
Thermal cycler
-
Agarose gel electrophoresis system
-
DNA visualization system (e.g., UV transilluminator)
-
Positive controls (DNA from insects with known kdr genotypes)
-
Negative control (no DNA template)
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from individual insects (whole body or a part, e.g., legs) using a commercial kit or a standard protocol (e.g., CTAB or phenol-chloroform extraction).
-
Quantify the DNA concentration and assess its purity.
-
-
PCR Amplification:
-
Prepare two separate PCR reactions for each DNA sample: one with the wild-type specific forward primer and the common reverse primer, and the other with the resistant allele-specific forward primer and the common reverse primer.
-
The reaction mixture should contain DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.
-
Set up the thermal cycler with an appropriate program, which typically includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature is critical for the specificity of the assay and should be optimized.
-
-
Gel Electrophoresis:
-
Load the PCR products onto an agarose gel (e.g., 1.5-2.0%) containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Run the gel at a constant voltage until the DNA fragments are adequately separated.
-
Visualize the DNA bands under UV light.
-
-
Genotype Determination:
-
A band in the lane with the wild-type specific primer and no band in the lane with the resistant primer indicates a homozygous susceptible individual (SS).
-
A band in the lane with the resistant primer and no band in the lane with the wild-type primer indicates a homozygous resistant individual (RR).
-
Bands in both lanes indicate a heterozygous individual (RS).
-
Visualizations
Signaling Pathway of Knockdown Resistance (kdr)
Caption: Mechanism of kdr to this compound.
Experimental Workflow for Investigating kdr
References
Application Notes & Protocols: High-Throughput Screening for Modulators of S-Bioallethrin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Bioallethrin is a Type I synthetic pyrethroid insecticide widely used for controlling insect pests. Its primary mechanism of action involves the targeted disruption of voltage-gated sodium channels (VGSCs) in the nervous systems of insects.[1] Pyrethroids like this compound bind to the open state of these channels, preventing their normal inactivation and causing a persistent influx of sodium ions.[1] This leads to nerve hyperexcitability, paralysis, and ultimately, the death of the insect.
The emergence of insect populations resistant to pyrethroids necessitates the discovery of novel chemical entities that can either enhance the activity of existing insecticides (synergists) or act on alternative sites to overcome resistance. High-throughput screening (HTS) provides a powerful platform to rapidly evaluate large compound libraries for such modulatory activity.
These application notes describe a robust cell-based HTS assay designed to identify modulators of this compound's effect on VGSCs. The primary assay is a fluorescence-based membrane potential assay, which offers high throughput and sensitivity.[2][3][4] For secondary validation and more detailed mechanistic studies, protocols for automated patch-clamp electrophysiology are also discussed.
This compound Signaling Pathway
This compound exerts its effect by altering the gating kinetics of VGSCs. Under normal physiological conditions, a nerve impulse (action potential) involves the rapid opening (activation) and subsequent closing (inactivation) of these channels. This compound binds to the channel protein and stabilizes the open conformation, leading to a prolonged sodium current that continuously depolarizes the neuron.
References
- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming S-Bioallethrin instability in alkaline solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the inherent instability of S-Bioallethrin in alkaline solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a synthetic pyrethroid insecticide, valued for its rapid knockdown of household insect pests.[1][2] It is a specific, highly active stereoisomer of allethrin.[3] Like other pyrethroids, this compound is a non-systemic insecticide that functions through contact and stomach action, primarily by disrupting the nervous system of insects.[2][4] The major concern regarding its stability is its susceptibility to degradation under alkaline (high pH) conditions, which can lead to a loss of insecticidal efficacy.
Q2: What is the primary cause of this compound instability in alkaline solutions?
The primary cause is a chemical reaction known as alkaline hydrolysis. This compound, like other pyrethroids, has an ester bond in its chemical structure. In the presence of excess hydroxyl ions (OH⁻), which are characteristic of alkaline solutions, this ester bond is cleaved. This irreversible reaction breaks the molecule into its inactive acid and alcohol components, rendering it non-toxic to insects.
Q3: What is the optimal pH range for working with this compound?
To ensure stability, this compound should be formulated and used in solutions that are slightly acidic to neutral. For aqueous formulations, a pH range of 4.0 to 7.0 is recommended. Pyrethroids are generally more stable in acidic conditions and become increasingly susceptible to hydrolysis as the pH rises above 7.0.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation due to this compound instability.
Q4: My bioassay results are inconsistent, showing a sudden drop in this compound efficacy. What could be the cause?
This is a classic sign of active ingredient degradation.
-
Check the pH: The most likely culprit is the pH of your spray solution or experimental medium. Water from many sources can be naturally alkaline.
-
Time Sensitivity: Alkaline hydrolysis can be rapid. If there is a delay between preparing the solution and application, a significant portion of the this compound may have degraded.
-
Tank Mixes: If you are tank-mixing this compound with other pesticides or adjuvants, these components could be raising the pH of the final solution.
Q5: How can I confirm that my this compound sample has degraded?
Analytical chemistry techniques are required for confirmation. The most common methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with detectors like Mass Spectrometry (MS) or Electron Capture Detection (ECD). These methods can separate and quantify the amount of intact this compound remaining in your sample and can also be used to identify its degradation products.
Q6: I've noticed a change in the physical appearance of my this compound solution. Is this related to instability?
While this compound itself is a viscous, yellow or amber liquid, changes like cloudiness or precipitation in a formulated solution could indicate degradation. Degradation products have different physical properties, including lower solubility, which may cause them to fall out of solution. However, this could also be a formulation or solvent issue, so a chemical analysis is recommended for confirmation.
Overcoming Instability: Methodologies and Strategies
Data Presentation: pH and Formulation
The stability of this compound is critically dependent on the pH of the aqueous solution. Formulation with appropriate inert ingredients can also significantly enhance its shelf-life and performance.
Table 1: pH Influence on Pyrethroid Stability
| pH Level | Condition | Stability of this compound | Recommendation |
|---|---|---|---|
| < 7.0 | Acidic | Generally Stable | Optimal Range: 4.0-7.0 |
| 7.0 | Neutral | Stable | Acceptable for immediate use |
| > 7.0 | Alkaline | Unstable, susceptible to hydrolysis | Avoid; rapid degradation can occur |
Table 2: Formulation Components for Enhanced Stability
| Component Type | Example(s) | Function | Reference |
|---|---|---|---|
| Buffering Agents | Acidifying/buffering salts | Maintain the solution pH within the optimal 4.0-7.0 range. | |
| Solvents | Petroleum or non-petroleum based solvents | Used in emulsifiable concentrates (ECs) and suspension concentrates (SCs) to keep the active ingredient dissolved/suspended and protected from water. | |
| Surfactants | Alkylphenol ethoxylates, ethoxylated primary alcohols | Create stable microemulsions or emulsions, preventing the pyrethroid from direct contact with alkaline water. |
| Encapsulation | Polymers | Create a protective shell around the this compound, physically separating it from the alkaline environment. | |
Visualizing the Degradation Pathway and Experimental Workflow
The following diagrams illustrate the chemical breakdown of this compound and the logical steps for testing its stability.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a standard procedure to investigate the stability of this compound under different pH conditions, a process known as a forced degradation study.
Objective: To determine the rate of this compound degradation in aqueous solutions at acidic, neutral, and alkaline pH.
Materials:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer solutions (pH 5.0, 7.0, and 9.0)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound standard and dissolve it in acetonitrile to prepare a concentrated stock solution (e.g., 1000 µg/mL).
-
-
Preparation of Test Solutions:
-
For each pH condition (5.0, 7.0, 9.0), pipette a precise volume of the stock solution into a volumetric flask.
-
Dilute to the mark with the respective buffer solution to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). The final solution should contain a small percentage of acetonitrile to ensure solubility, but be predominantly aqueous.
-
-
Stress Conditions:
-
Dispense aliquots of each test solution into sealed vials.
-
Place the vials in a controlled environment (e.g., an oven or water bath at 40°C) to accelerate degradation.
-
Keep a control set of vials at room temperature or refrigerated to serve as a baseline.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove one vial for each pH condition from the stress environment.
-
Immediately analyze the samples using a validated HPLC method. The mobile phase will typically be a mixture of acetonitrile and water.
-
Monitor the chromatogram for the this compound peak and the appearance of any new peaks, which would indicate degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of remaining this compound against time for each pH condition.
-
Determine the degradation rate and, if possible, calculate the half-life (the time it takes for 50% of the compound to degrade) for each pH. A significant decrease in the parent peak and the emergence of new peaks at pH 9 would confirm instability under alkaline conditions.
-
References
Technical Support Center: Improving ELISA Sensitivity for S-Bioallethrin Detection
Welcome to the technical support center for S-Bioallethrin detection using Enzyme-Linked Immunosorbent Assay (ELISA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your this compound ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ELISA format for sensitive detection of a small molecule like this compound?
A1: For small molecules (haptens) like this compound, the most suitable and sensitive ELISA format is the indirect competitive ELISA .[1][2][3] In this format, a conjugate of this compound with a protein (e.g., Ovalbumin, OVA) is coated onto the microplate wells. The sample containing free this compound is then incubated with a specific primary antibody. This mixture is added to the coated wells, where the free this compound in the sample competes with the coated this compound-protein conjugate for binding to the limited amount of primary antibody. A lower signal indicates a higher concentration of this compound in the sample.
Q2: How is the immunogen for producing this compound specific antibodies prepared?
A2: To produce antibodies against a small molecule like this compound, it first needs to be made immunogenic by conjugating it to a larger carrier protein. This complex is called an immunogen. A common approach is to synthesize a hapten of this compound and then conjugate it to a protein like Bovine Serum Albumin (BSA).[1] This hapten-BSA conjugate can then be used to immunize animals (e.g., rabbits) to generate polyclonal antibodies specific for this compound.[1]
Q3: What are the key parameters to optimize for improving the sensitivity of an this compound competitive ELISA?
A3: The key parameters to optimize for maximum sensitivity include:
-
Coating Antigen Concentration: The concentration of the this compound-protein conjugate used for coating the plate.
-
Primary Antibody Dilution: The concentration of the anti-S-Bioallethrin antibody.
-
Blocking Buffer Composition: The choice and concentration of the blocking agent to minimize non-specific binding.
-
Enzyme-Conjugated Secondary Antibody Dilution: The concentration of the enzyme-labeled secondary antibody.
-
Incubation Times and Temperatures: Optimizing the duration and temperature for each incubation step.
-
Sample Matrix Effects: Evaluating and mitigating interference from the sample matrix.
Q4: What level of sensitivity (IC50 and LOD) can be expected for an optimized this compound ELISA?
A4: With a well-optimized indirect competitive ELISA, it is possible to achieve a half-maximal inhibitory concentration (IC50) of approximately 0.089 mg/L and a limit of detection (LOD) of around 0.0025 mg/L. Further enhancement using techniques like chemiluminescence could potentially improve the IC50 to 0.025 mg/L and the LOD to 0.001 mg/L.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound ELISA experiments.
Problem 1: Weak or No Signal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Coating Antigen Concentration | Optimize the coating antigen (this compound-OVA) concentration. Too low a concentration will result in a weak signal. Perform a checkerboard titration to determine the optimal concentration. |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentrations may be too low. Optimize these concentrations using a checkerboard titration. |
| Inactive Enzyme Conjugate | Ensure the enzyme conjugate is stored correctly and has not expired. Prepare fresh dilutions before use. |
| Incorrect Substrate Preparation | Prepare the substrate solution immediately before use and protect it from light. |
| Short Incubation Times | Increase the incubation times for the antibody and substrate steps to allow for sufficient binding and color development. |
| Improper Plate Washing | Inadequate washing can leave residual reagents that interfere with the signal. Ensure thorough washing between steps. |
Problem 2: High Background
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Blocking | The blocking buffer may not be effectively blocking all non-specific binding sites. Try different blocking agents (e.g., BSA, non-fat dry milk, or commercial protein-free blockers) or increase the concentration and incubation time of the blocking step. |
| High Antibody Concentration | Excessive concentrations of the primary or secondary antibody can lead to non-specific binding. Optimize antibody dilutions using a checkerboard titration. |
| Cross-Reactivity of Secondary Antibody | The secondary antibody may be cross-reacting with the coating antigen or other components. Use a pre-adsorbed secondary antibody to minimize cross-reactivity. |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagents. Ensure that all containers and pipette tips are clean to avoid contamination. |
| Inadequate Washing | Insufficient washing can leave unbound antibodies, leading to a high background. Increase the number of wash cycles and ensure complete removal of wash buffer. |
Problem 3: Poor Standard Curve
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inaccurate Standard Dilutions | Carefully prepare the this compound standards by performing serial dilutions. Use calibrated pipettes and fresh dilution tubes for each standard. |
| Degraded Standard | Store the this compound stock solution properly and prepare fresh working standards for each assay. |
| Incorrect Curve Fitting Model | Use a four-parameter logistic (4-PL) curve fit for competitive ELISA data analysis, as it provides a more accurate representation of the sigmoidal dose-response curve. |
| Matrix Effects | Components in the sample matrix may interfere with the assay. Prepare standards in a matrix that closely resembles the sample matrix to compensate for these effects. |
Experimental Protocols
Protocol 1: Checkerboard Titration for Optimizing Coating Antigen and Primary Antibody Concentrations
This protocol is used to determine the optimal concentrations of the coating antigen (this compound-OVA) and the primary anti-S-Bioallethrin antibody to achieve the best signal-to-noise ratio.
Materials:
-
96-well ELISA plates
-
This compound-OVA conjugate
-
Anti-S-Bioallethrin primary antibody
-
Enzyme-conjugated secondary antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
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Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat the plate with varying concentrations of this compound-OVA:
-
Prepare serial dilutions of the this compound-OVA conjugate in coating buffer (e.g., ranging from 10 µg/mL to 0.1 µg/mL).
-
Add 100 µL of each dilution to the wells of a 96-well plate, with each column representing a different concentration.
-
Incubate overnight at 4°C.
-
-
Wash and Block:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Add varying dilutions of the primary antibody:
-
Prepare serial dilutions of the anti-S-Bioallethrin primary antibody in blocking buffer (e.g., ranging from 1:1,000 to 1:128,000).
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of each primary antibody dilution to the wells, with each row representing a different dilution.
-
-
Add Secondary Antibody and Substrate:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody (at a pre-determined optimal dilution) to each well and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops.
-
-
Stop the reaction and read the absorbance:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis:
-
Create a grid of the absorbance values.
-
The optimal combination of coating antigen and primary antibody concentration is the one that gives a high absorbance value (e.g., 1.0-1.5) with the lowest concentrations of both reagents, ensuring a good dynamic range for the competitive assay.
Expected Outcome (Hypothetical Data):
| Coating Antigen (µg/mL) | 1:1,000 | 1:2,000 | 1:4,000 | 1:8,000 | 1:16,000 | 1:32,000 |
| 10 | 2.5 | 2.3 | 2.1 | 1.8 | 1.5 | 1.1 |
| 5 | 2.3 | 2.1 | 1.9 | 1.6 | 1.2 | 0.8 |
| 2.5 | 2.0 | 1.8 | 1.6 | 1.3 | 1.0 | 0.6 |
| 1.25 | 1.6 | 1.4 | 1.2 | 0.9 | 0.7 | 0.4 |
| 0.625 | 1.1 | 0.9 | 0.7 | 0.5 | 0.3 | 0.2 |
| 0.3125 | 0.6 | 0.5 | 0.4 | 0.3 | 0.2 | 0.1 |
In this example, a coating antigen concentration of 5 µg/mL and a primary antibody dilution of 1:16,000 might be chosen as optimal.
Protocol 2: Indirect Competitive ELISA for this compound Detection
Procedure:
-
Coating: Coat a 96-well plate with the optimized concentration of this compound-OVA conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Add blocking buffer and incubate for 1-2 hours at room temperature.
-
Competition:
-
In a separate plate or tubes, pre-incubate the this compound standards or samples with the optimized dilution of the anti-S-Bioallethrin primary antibody for 30 minutes at room temperature.
-
Wash the coated plate 3 times with wash buffer.
-
Transfer 100 µL of the pre-incubated antibody/sample mixture to the corresponding wells of the coated plate.
-
Incubate for 1 hour at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of the optimized dilution of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
-
Substrate Reaction and Measurement:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of substrate solution and incubate in the dark.
-
Add 50 µL of stop solution and read the absorbance.
-
Visualizations
References
Troubleshooting poor resolution in chiral separation of allethrin isomers
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chiral separation of allethrin isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of allethrin challenging?
Allethrin has a complex molecular structure with three chiral centers, resulting in a mixture of eight possible stereoisomers (a combination of enantiomers and diastereomers).[1][2] These isomers can have different biological activities and environmental fates.[3][4] Separating all eight isomers in a single analysis is difficult due to their similar physical and chemical properties, often requiring specialized chiral stationary phases (CSPs) and carefully optimized chromatographic conditions.[5]
Q2: What are the most effective types of chiral stationary phases (CSPs) for separating allethrin isomers?
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and effective for a broad range of chiral compounds, including pyrethroids like allethrin. Pirkle-type columns, such as the Sumichiral OA series, have also demonstrated high efficiency in separating pyrethroid isomers. For instance, an efficient separation of all eight allethrin isomers has been achieved using a Sumichiral OA-4600 column.
Q3: How critical is the mobile phase composition in achieving good resolution?
The mobile phase composition is a critical factor that significantly influences the selectivity and resolution of chiral separations. For normal-phase HPLC, which is common for pyrethroid analysis, mixtures of a non-polar solvent like n-hexane with a polar modifier such as ethanol, isopropanol, or dichloroethane are typically used. The type and concentration of the modifier can dramatically alter the interactions between the isomers and the CSP, and even small adjustments can lead to significant improvements in resolution.
Q4: Can temperature adjustments improve the separation of allethrin isomers?
Yes, temperature is a powerful parameter for optimizing chiral separations. Changing the column temperature affects the thermodynamics of the interactions between the analytes and the CSP, which can alter selectivity. Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to investigate during method development. However, the effect can be unpredictable, and sometimes a change in temperature can even reverse the elution order of isomers.
Q5: What role does the flow rate play in the resolution of chiral separations?
The flow rate of the mobile phase affects the efficiency of the separation. In chiral chromatography, where separations rely on complex intermolecular interactions, a lower flow rate can provide more time for these interactions to occur, potentially leading to better resolution. It is advisable to perform a flow rate study to find the optimal balance between resolution and analysis time for your specific application.
Troubleshooting Guide: Poor Resolution
This guide addresses the common issue of poor or no resolution of allethrin isomers during chiral separation.
Problem: Poor or No Enantiomeric Resolution
Below is a systematic workflow to diagnose and resolve poor resolution issues.
Caption: Troubleshooting workflow for poor resolution in chiral separation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Chiral Stationary Phase (CSP) | Consult literature for CSPs known to be effective for pyrethroid isomers, such as polysaccharide-based (e.g., cellulose, amylose) or Pirkle-type columns. If possible, screen different CSPs. | Identification of a suitable CSP that provides some initial separation. |
| Suboptimal Mobile Phase Composition | 1. Adjust Organic Modifier: Vary the ratio of the organic modifier (e.g., ethanol, isopropanol) in the mobile phase (typically n-hexane). 2. Change Modifier Type: If adjusting the ratio is insufficient, try a different organic modifier. | Improved peak shape and increased separation between isomers. The selectivity is highly sensitive to the mobile phase. |
| Incorrect Column Temperature | Systematically vary the column temperature. Both increases and decreases in temperature can impact resolution, and the optimal temperature is compound and method-specific. | Determination of the optimal temperature for maximal resolution. |
| Suboptimal Flow Rate | Decrease the flow rate. Lower flow rates can increase the efficiency of the separation and improve resolution, especially for complex chiral separations where interaction time with the CSP is crucial. | Sharper peaks and better separation between enantiomers. |
| Complex Co-elution | For highly complex mixtures where baseline separation of all eight isomers is not achievable with a single column, consider a two-dimensional (2D) HPLC approach. This involves using two different columns (e.g., an achiral column followed by a chiral column) to resolve different sets of isomers. | Separation of diastereomers on the first column and subsequent separation of enantiomers on the second column. |
Experimental Protocols
Protocol 1: Chiral Separation of Allethrin Isomers using a Polysaccharide-based CSP
This protocol is a general guideline for developing a chiral separation method for allethrin isomers using a polysaccharide-based chiral stationary phase.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: A polysaccharide-based column (e.g., cellulose or amylose derivative).
-
Mobile Phase Screening:
-
Start with a mobile phase of n-hexane and a polar modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture.
-
If resolution is poor, systematically vary the percentage of the polar modifier in small increments (e.g., from 5% to 20%).
-
If necessary, switch to a different polar modifier and repeat the screening process.
-
-
Temperature Optimization:
-
Once a promising mobile phase is identified, perform separations at different column temperatures (e.g., in 5°C increments from 15°C to 40°C).
-
Analyze the chromatograms to determine the temperature that provides the best resolution.
-
-
Flow Rate Optimization:
-
With the optimal mobile phase and temperature, investigate the effect of flow rate.
-
Start with a standard flow rate (e.g., 1.0 mL/min) and then decrease it (e.g., to 0.8 mL/min, 0.5 mL/min) to see if resolution improves.
-
-
Detection: Monitor the elution of isomers using a UV detector at an appropriate wavelength for allethrin.
Protocol 2: Two-Dimensional HPLC for Complete Stereoisomer Resolution
For a comprehensive separation of all eight allethrin stereoisomers, a 2D-HPLC method can be employed.
-
First Dimension (Achiral Separation):
-
Column: A silica-based achiral column (e.g., monolithic silica).
-
Mobile Phase: A mixture of n-hexane and a less polar modifier like tert-butyl methyl ether (e.g., 96:4 v/v).
-
Objective: To separate the diastereomeric pairs (cis and trans isomers).
-
-
Second Dimension (Chiral Separation):
-
Column: A high-resolution chiral column (e.g., Daicel Chiralpak OJ).
-
Procedure: The separated cis and trans peaks from the first dimension are individually transferred to the chiral column via a switching valve.
-
Mobile Phase for Trans Isomers: A mixture such as n-hexane:tert-butyl methyl ether (e.g., 90:10 v/v).
-
Mobile Phase for Cis Isomers: A different mobile phase composition may be required, for instance, n-hexane:isopropanol (e.g., 99.3:0.7 v/v).
-
Objective: To resolve the enantiomers within each diastereomeric pair.
-
Quantitative Data Summary
Table 1: Example HPLC Conditions for Allethrin Isomer Separation
| Parameter | Condition 1: Pirkle-type CSP | Condition 2: 2D-HPLC (1st Dimension) | Condition 3: 2D-HPLC (2nd Dimension - trans) | Condition 4: 2D-HPLC (2nd Dimension - cis) |
| Column | Sumichiral OA-4600 | Monolithic silica (100 x 4.6 mm) | Daicel OJ (250 x 4.6 mm) | Daicel OJ (250 x 4.6 mm) |
| Mobile Phase | n-hexane:dichloroethane:ethanol (varied proportions) | n-hexane:tert-butyl methyl ether (96:4 v/v) | n-hexane:tert-butyl methyl ether (90:10 v/v) | n-hexane:isopropanol (99.3:0.7 v/v) |
| Flow Rate | Not specified | 1.0 mL/min | Not specified | Not specified |
| Detection | Not specified | UV | UV/CD | UV/CD |
| Notes | Efficiently separated all eight isomers. | Separates cis and trans diastereomers. | Resolves the four trans stereoisomers. | Resolves the four cis stereoisomers. |
References
S-Bioallethrin: A Technical Guide to Safe Laboratory Handling
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with chemical compounds like S-Bioallethrin. This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to promote the safe and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards in a laboratory setting?
A1: this compound is a synthetic pyrethroid insecticide.[1][2] In a laboratory setting, it is considered a hazardous substance.[3] The primary hazards include harm if swallowed or inhaled, and it is very toxic to aquatic life with long-lasting effects.[1][4] It can also cause skin and eye irritation.
Q2: What are the immediate first aid measures to be taken in case of exposure to this compound?
A2: In case of accidental exposure, prompt first aid is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: Appropriate PPE is essential to minimize exposure. This includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields.
-
Hand Protection: Chemical-impermeable gloves that have been inspected prior to use.
-
Body Protection: Wear suitable protective clothing. In case of fire or significant exposure risk, fire/flame resistant and impervious clothing is recommended.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. In some cases, a filter respirator for organic gases and particulates is recommended.
Troubleshooting Guides
Scenario 1: Accidental Spill of this compound Solution
| Problem | Possible Cause | Solution |
| Small liquid spill | Mishandling of container | 1. Remove all sources of ignition. 2. Ventilate the area. 3. Wear appropriate PPE (gloves, goggles, lab coat). 4. Absorb the spill with an inert material like sand or earth. 5. Collect the absorbed material into a suitable, sealed container for disposal. 6. Clean the spill area with soap and water, preventing runoff into drains. |
| Large liquid spill | Dropped or broken container | 1. Evacuate personnel from the immediate area and move upwind. 2. Alert emergency responders. 3. Wear full-body protective clothing and a self-contained breathing apparatus. 4. Contain the spill to prevent it from entering drains or waterways. 5. Follow the cleanup procedure for small spills once the situation is under control. |
Scenario 2: Improper Storage Leading to Degradation
| Problem | Possible Cause | Solution |
| This compound solution appears discolored or has formed precipitates. | Exposure to light, heat, moisture, or incompatible materials. | 1. Do not use the degraded solution. 2. Dispose of the solution as hazardous waste according to local regulations. 3. Review storage procedures. Store this compound in a tightly closed, original container in a dry, cool, and well-ventilated place. 4. Store away from foodstuff containers and incompatible materials such as strong oxidizing agents. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C19H26O3 | |
| Molecular Weight | 302.41 g/mol | |
| CAS Number | 28434-00-6 | |
| Physical State | Clear to amber viscous liquid | |
| Water Solubility | Sparingly soluble (4.6 mg/L at 25°C) | |
| Toxicity (Fish) | LC50 values of 9 - 90 µg/L |
Experimental Protocols
Protocol: Preparation of a Standard this compound Solution
-
Objective: To prepare a stock solution of this compound for use in in vitro or in vivo experiments.
-
Materials:
-
This compound (≥95% purity)
-
Appropriate solvent (e.g., acetone, ethanol, DMSO)
-
Volumetric flasks
-
Calibrated pipettes
-
Analytical balance
-
-
Procedure:
-
Work in a well-ventilated chemical fume hood.
-
Wear all required PPE (lab coat, gloves, safety goggles).
-
Accurately weigh the required amount of this compound using an analytical balance.
-
Carefully transfer the weighed this compound to a volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the compound completely.
-
Once dissolved, add the solvent up to the calibration mark of the volumetric flask.
-
Close the flask and invert it several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution in a tightly sealed container in a cool, dry, and dark place.
-
Visualizations
Caption: Experimental workflow for the safe preparation of an this compound solution.
Caption: Logical flowchart for responding to an this compound spill in the laboratory.
References
Technical Support Center: Managing Pyrethroid Resistance in Mosquitoes Exposed to S-Bioallethrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating pyrethroid resistance in mosquito populations, with a specific focus on S-Bioallethrin.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic pyrethroid insecticide, a potent component of allethrin, used to control household insects like mosquitoes.[1][2] It functions as a non-systemic insecticide with a rapid knockdown effect, acting on the insect's nervous system.[1][3] As a Type I pyrethroid, it modulates the voltage-gated sodium channels in nerve axons, preventing them from closing. This leads to prolonged nerve depolarization, hyperactivity of the nervous system, paralysis, and ultimately death of the mosquito.[4]
Q2: What are the primary mechanisms of mosquito resistance to pyrethroids like this compound?
A2: Mosquito populations develop resistance to pyrethroids through two main mechanisms:
-
Target-site insensitivity: This is primarily caused by single nucleotide polymorphisms (SNPs) in the voltage-gated sodium channel (VGSC) gene, the target site for pyrethroids. These mutations, often referred to as knockdown resistance (kdr) mutations (e.g., L1014F, L1014S), reduce the binding affinity of the insecticide to the sodium channel.
-
Metabolic resistance: This involves an enhanced ability of the mosquito to detoxify the insecticide before it reaches the target site. This is achieved through the overexpression or increased activity of detoxification enzymes, primarily Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CCEs).
Q3: My mosquito population shows low mortality in an this compound bioassay. What are the next steps to determine the cause?
A3: If you observe low mortality (less than 90%) in a diagnostic dose bioassay, this indicates resistance. The next steps are to investigate the underlying mechanisms:
-
Conduct Synergist Bioassays: Use synergists like Piperonyl Butoxide (PBO) to inhibit P450s or S,S,S,-tributylphosphorotrithioate (DEF) for esterases. If pre-exposure to a synergist increases mortality, it suggests that metabolic resistance is a contributing factor.
-
Perform Biochemical Assays: Quantify the activity levels of P450s, GSTs, and esterases and compare them to a known susceptible mosquito strain. Elevated enzyme levels in the resistant population point to metabolic resistance.
-
Screen for kdr Mutations: Use molecular assays like PCR, TaqMan assays, or High-Resolution Melt (HRM) analysis to screen for known kdr mutations in the VGSC gene. The presence of these mutations indicates target-site resistance.
Q4: Can this compound's repellent effect be impacted by resistance?
A4: Yes. Research indicates that the spatial repellency of volatile pyrethroids like this compound is reduced in mosquito strains that carry kdr mutations. This suggests that the activation of sodium channels plays a role in the repellent action. Additionally, since repellency is also linked to the activation of specific odorant receptors (Ors), mutations affecting these receptors could also potentially impact the repellent effect.
Section 2: Troubleshooting Experimental Assays
Q1: I am seeing high mortality (>20%) in my control group during a WHO Tube Test or CDC Bottle Bioassay. What could be the cause?
A1: High mortality in the control group invalidates the assay results. Potential causes include:
-
Contamination: The testing equipment (tubes, bottles, aspirators) or the testing area may be contaminated with insecticide residues. Ensure all equipment is thoroughly decontaminated.
-
Poor Mosquito Health: The mosquitoes used may be old, unhealthy, or physically damaged during handling. Use 3-5 day old, non-blood-fed female mosquitoes for testing.
-
Environmental Stress: Extreme temperatures or humidity can stress the mosquitoes. Maintain stable environmental conditions during the test (e.g., 25-27°C and 75-80% relative humidity).
-
Solvent Effects: In bottle bioassays, ensure the solvent (e.g., acetone) has completely evaporated before introducing mosquitoes.
Q2: My results from the CDC Bottle Bioassay and WHO Tube Test are not consistent. Why might this be?
A2: While both assays are designed to detect insecticide resistance, they are not always directly interchangeable. Discrepancies can arise from:
-
Exposure Method: The CDC bottle bioassay relies on mosquitoes making contact with a treated surface over time, while the WHO tube test involves forced exposure to treated paper for a fixed duration.
-
Endpoint Measurement: The standard CDC assay often measures time-to-kill, whereas the WHO test measures mortality at a fixed 24-hour endpoint.
-
Formulation vs. Technical Grade: The CDC bottle bioassay is well-suited for testing technical-grade active ingredients, allowing for precise concentration control. WHO papers come pre-impregnated with a standard diagnostic concentration.
Q3: In my synergist assay with PBO, mortality did not fully return to susceptible levels. What does this mean?
A3: If pre-exposure to PBO increases mortality but does not fully restore susceptibility (i.e., mortality remains below 98%), it suggests that multiple resistance mechanisms are likely present in the mosquito population. This could indicate:
-
Both P450-mediated metabolic resistance and target-site (kdr) resistance are co-occurring.
-
Other metabolic pathways not inhibited by PBO (e.g., esterases or GSTs) are also contributing to resistance.
-
The PBO dose was insufficient to completely inhibit all relevant P450 enzymes.
Section 3: Data Presentation
Table 1: Example Mortality Data from a WHO Tube Test with this compound (0.05%)
| Mosquito Strain | No. of Mosquitoes Tested | 24-hr Mortality (%) | Resistance Status |
| Susceptible (Lab) | 100 | 100% | Susceptible |
| Field Population A | 105 | 85% | Resistance Indicated |
| Field Population B | 98 | 99% | Susceptible |
Interpretation based on WHO guidelines: 98–100% mortality indicates susceptibility; 90–97% suggests potential resistance that needs confirmation; <90% mortality confirms resistance.
Table 2: Example Results from a PBO Synergist Bioassay
| Mosquito Strain | Treatment | 24-hr Mortality (%) | Interpretation |
| Resistant | This compound only | 45% | Resistant |
| Resistant | PBO pre-exposure + this compound | 88% | Partial restoration of susceptibility |
Interpretation: The increase in mortality from 45% to 88% after PBO exposure suggests a significant role for P450 monooxygenases in the observed resistance.
Table 3: Example Biochemical Assay Results
| Mosquito Strain | Mean Enzyme Activity (vs. Susceptible Strain) | ||
| P450s | α-Esterases | GSTs | |
| Field Population A | 4.5-fold increase | 1.2-fold increase | 1.1-fold increase |
| Field Population B | 1.1-fold increase | 1.0-fold increase | 0.9-fold increase |
Interpretation: Field Population A shows significantly elevated P450 levels, correlating with metabolic resistance.
Table 4: Example kdr Allele Frequencies
| Mosquito Strain | Genotype Frequency (%) | Allele Frequency (%) | ||
| Susceptible (L/L) | Heterozygous (L/F) | Resistant (F/F) | Resistant Allele (F) | |
| Field Population A | 15% | 40% | 45% | 65% |
| Field Population B | 98% | 2% | 0% | 1% |
Interpretation: The high frequency of the resistant 'F' allele in Field Population A indicates that target-site insensitivity is a major resistance mechanism.
Section 4: Experimental Protocols & Visualizations
Pyrethroid Resistance Investigation Workflow
This workflow outlines the logical steps for identifying and characterizing pyrethroid resistance in a mosquito population.
Caption: Logical workflow for pyrethroid resistance investigation.
Protocol: WHO Tube Test for Adult Mosquito Susceptibility
This standardized bioassay measures mosquito mortality after a one-hour exposure to an insecticide-impregnated paper.
Materials:
-
WHO tube assay kit (exposure tubes, holding tubes, slide units).
-
Insecticide-impregnated papers (e.g., 0.05% this compound) and control papers.
-
Live, 3-5 day old, non-blood-fed female mosquitoes (20-25 per tube).
-
10% sugar solution.
Procedure:
-
Preparation: Label four exposure tubes for the insecticide and two for the control. Line the corresponding green-dotted holding tubes with clean white paper.
-
Mosquito Introduction: Introduce 20-25 female mosquitoes into each holding tube using an aspirator.
-
Pre-Exposure: Allow mosquitoes to acclimatize for 1 hour in a quiet, shaded area.
-
Exposure: Attach the holding tubes to the exposure tubes (red-dotted for insecticide, yellow-dotted for control). Gently transfer the mosquitoes into the exposure tubes by tapping the tubes and opening the slide unit.
-
Timing: Expose the mosquitoes for exactly 60 minutes. During this period, record knockdown counts every 10-15 minutes.
-
Transfer: After 60 minutes, transfer the mosquitoes back to the holding tubes.
-
Recovery Period: Place the holding tubes upright and provide access to a 10% sugar solution on a cotton pad. Hold the mosquitoes for 24 hours under controlled temperature (27±2°C) and humidity (75±10%).
-
Data Recording: After 24 hours, count the number of dead and live mosquitoes in each tube and calculate the percentage mortality.
Protocol: CDC Bottle Bioassay
This assay determines the time it takes for a known concentration of insecticide to kill a mosquito population.
Materials:
-
250 ml glass bottles.
-
Technical-grade this compound.
-
High-purity acetone.
-
Pipettes.
-
Live, 3-5 day old female mosquitoes (15-25 per bottle).
Procedure:
-
Bottle Coating: Prepare a stock solution of this compound in acetone. Pipette 1 ml of the desired insecticide solution into each bottle (use acetone only for control bottles).
-
Drying: Roll and rotate the bottles to ensure an even coating on the inner surface. Leave the bottles uncapped in a fume hood until all acetone has evaporated completely (at least 10-15 minutes).
-
Mosquito Introduction: Using an aspirator, introduce 15-25 mosquitoes into each bottle and start a timer immediately.
-
Observation: Observe the mosquitoes continuously. A mosquito is considered dead or "knocked down" if it cannot stand or fly.
-
Data Recording: Record mortality at set time intervals (e.g., every 15 minutes) for up to 2 hours or until all mosquitoes are dead.
-
Analysis: Calculate the percent mortality at each time point. The diagnostic time is the time at which 100% of a susceptible strain is killed. Resistance is indicated if test mosquitoes are still alive after this diagnostic time.
Pyrethroid Mode of Action and Resistance Pathway
This diagram illustrates how pyrethroids act on the voltage-gated sodium channel and how kdr mutations confer resistance.
Caption: Pyrethroid action on the sodium channel and kdr resistance.
Protocol: Synergist Bioassay Workflow
This protocol uses an inhibitor to probe for metabolic resistance mechanisms. The example uses PBO, an inhibitor of P450 enzymes.
Procedure:
-
Determine Sublethal Synergist Dose: Expose mosquitoes to the synergist alone (e.g., PBO-treated papers or bottles) to find the highest concentration that causes no significant mortality.
-
Synergist Pre-exposure: Expose one group of test mosquitoes to the pre-determined sublethal dose of the synergist for a set time (e.g., 60 minutes).
-
Insecticide Exposure: Immediately following pre-exposure, expose the synergized group to the diagnostic dose of this compound using the standard WHO or CDC bioassay protocol.
-
Control Groups: Run parallel experiments:
-
A group exposed to this compound only (positive control for resistance).
-
A group exposed to the synergist only (to confirm it is sublethal).
-
A group exposed to neither (negative control).
-
-
Analysis: Calculate 24-hour mortality for all groups. A significant increase in mortality in the synergist-exposed group compared to the insecticide-only group indicates the involvement of the enzyme system targeted by the synergist (e.g., P450s for PBO).
Caption: Experimental workflow for a PBO synergist bioassay.
References
Solvent selection for dissolving S-Bioallethrin for in vitro studies
This guide provides researchers, scientists, and drug development professionals with essential information for using S-Bioallethrin in in vitro experiments, focusing on solvent selection, solution preparation, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for in vitro studies?
A1: this compound is practically insoluble in water but is soluble in most organic solvents.[1][2][3] For in vitro applications, Dimethyl Sulfoxide (DMSO) is the most commonly recommended and used solvent.[4][5] It allows for the preparation of high-concentration stock solutions that can be diluted to final working concentrations in aqueous cell culture media.
Q2: How do I prepare a stock solution of this compound?
A2: A high-concentration stock solution can be prepared by dissolving this compound in 100% DMSO. For example, a stock solution of 100 mg/mL (330.68 mM) in DMSO has been reported. It is recommended to use a newly opened bottle of DMSO, as it is hygroscopic and absorbed water can impact solubility. Gentle warming or sonication may be required to ensure the compound is fully dissolved. For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q3: What is the maximum concentration of DMSO I can use in my cell culture without causing toxicity?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, as it can be toxic to cells. While some cell lines can tolerate up to 2%, it is a widely accepted practice to keep the final DMSO concentration at or below 1%, with many researchers aiming for 0.1% to 0.5% to minimize solvent-induced artifacts. The sensitivity to DMSO is highly dependent on the cell type and the duration of the assay. It is critical to perform a solvent control experiment (cells treated with the same final concentration of DMSO without this compound) to determine the effect of the solvent on your specific cell line.
Q4: My this compound solution is precipitating when I add it to my cell culture medium. What should I do?
A4: Precipitation is a common issue when diluting a compound from an organic solvent into an aqueous medium. This typically occurs when the compound's solubility limit in the final medium is exceeded. Please refer to the Troubleshooting Guide below for detailed causes and solutions.
Data Presentation: Solubility and Solvent Cytotoxicity
Table 1: this compound Solubility Data
| Property | Value | Source |
| Physical Appearance | Clear, pale-yellow to amber viscous liquid | |
| Water Solubility | Practically insoluble / None | |
| Organic Solvent Solubility | Soluble/miscible in most organic solvents (e.g., methanol, hexane, xylene, DMSO) | |
| Stock Solution Example | 100 mg/mL (330.68 mM) in DMSO |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Recommended Max Concentration | Notes | Source(s) |
| ≤ 0.1% | Ideal for sensitive cell lines and long-term assays to minimize off-target effects. | |
| 0.1% - 0.5% | Generally considered safe for many cell lines for experimental periods up to 7 days. | |
| ≤ 1.0% | Often cited as the maximum acceptable concentration; however, toxicity is possible depending on the cell line. | |
| > 1.0% - 2.0% | May be tolerated in short-term assays (e.g., 4 hours), but significant cytotoxicity is observed in many cell lines with longer exposures. | |
| > 2.0% | Considered highly cytotoxic and should be avoided. |
Troubleshooting Guide
Issue: Precipitate Formation in Cell Culture Media
| Potential Cause | Explanation | Recommended Solution(s) |
| Poor Aqueous Solubility | This compound is hydrophobic and has very low solubility in aqueous solutions like cell culture media. Adding a concentrated DMSO stock directly can cause it to immediately precipitate. | 1. Warm the Media: Gently warm the culture medium to 37°C before adding the compound. 2. Use Serial Dilutions: Instead of a single large dilution, create intermediate dilutions in the culture medium. 3. Improve Mixing: Add the this compound stock solution drop-wise to the medium while gently vortexing or swirling the tube/flask to facilitate rapid dispersion. |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the final medium, regardless of the solvent concentration. | Re-evaluate the required experimental concentration. If possible, perform a dose-response curve starting at lower, more soluble concentrations. |
| Solvent Concentration Too High | If the volume of DMSO stock added is too large, it can alter the properties of the medium, reducing the solubility of media components and the compound itself. | Prepare a more concentrated primary stock solution so a smaller volume is needed for the final dilution, ensuring the final DMSO concentration remains low (ideally ≤ 0.5%). |
| Media Component Interaction | Temperature shifts or high concentrations of salts (e.g., calcium, phosphate) in the medium can lead to precipitation, which may be mistaken for or exacerbated by the addition of the compound. | 1. Pre-warm Media: Always warm media to 37°C and swirl to dissolve any salts that may have precipitated during refrigeration. 2. Microscopic Examination: Observe the precipitate under a microscope. Chemical precipitates often appear as crystalline or amorphous structures, distinct from microbial contamination. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid or oil)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and pipette
-
Vortex mixer and/or sonicator
Methodology:
-
Calculate Required Mass: Determine the mass of this compound needed. The molecular weight of this compound is 302.4 g/mol .
-
For 1 mL of a 100 mM stock: 0.1 L * 0.1 mol/L * 302.4 g/mol = 30.24 mg
-
-
Weigh Compound: In a sterile tube or vial, accurately weigh 30.24 mg of this compound.
-
Add Solvent: Add 1 mL of sterile DMSO to the vial.
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.
Protocol 2: Diluting Stock Solution to a Final Working Concentration
Objective: To prepare a 100 µM working solution of this compound in a final volume of 10 mL of cell culture medium, ensuring the final DMSO concentration is 0.1%.
Methodology:
-
Thaw Stock Solution: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Calculate Volume: Use the formula M1V1 = M2V2.
-
(100,000 µM) * V1 = (100 µM) * (10 mL)
-
V1 = (100 * 10) / 100,000 = 0.01 mL or 10 µL
-
-
Warm Culture Medium: Warm 10 mL of the cell culture medium to 37°C in a sterile tube.
-
Perform Dilution: While gently swirling the tube of medium, add the 10 µL of the 100 mM stock solution.
-
Verify Final Solvent Concentration:
-
(Volume of DMSO / Total Volume) * 100%
-
(10 µL / 10,000 µL) * 100% = 0.1%
-
-
Apply to Cells: Immediately add the final working solution to your cell culture plates. Always include a solvent control (10 mL of medium + 10 µL of DMSO).
Visualizations
Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and final working solutions.
Solvent Selection and Troubleshooting Logic
Caption: Decision diagram for solvent selection and troubleshooting precipitation.
This compound Mechanism of Action
References
- 1. Allethrins (EHC 87, 1989) [inchem.org]
- 2. This compound | 28434-00-6 [chemicalbook.com]
- 3. This compound | C19H26O3 | CID 62829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bioallethrin enhances generation of ROS, damages DNA, impairs the redox system and causes mitochondrial dysfunction in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-Bioallethrin Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in S-Bioallethrin bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound is a synthetic pyrethroid insecticide.[][2][3] Its primary mode of action is to disrupt the nervous system of insects by acting as a sodium channel modulator.[][2] It binds to voltage-gated sodium channels, prolonging their opening and causing repetitive nerve firing, which leads to rapid "knockdown" of the insect.
Q2: What are the most common bioassay methods for evaluating this compound efficacy?
Common methods for testing insecticides like this compound include topical application, glass vial or contact assays, and wind tunnel assays. Topical applications involve the direct application of a known quantity of the insecticide to the insect's body. Glass vial assays assess mortality after exposing insects to a surface treated with the insecticide. Wind tunnel assays are used to evaluate space-spray formulations and repellency.
Q3: What are the key sources of variability in this compound bioassays?
Variability in bioassay results can stem from several factors, including:
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Biological Factors: Insect age, sex, nutritional status, and genetic diversity can significantly impact susceptibility.
-
Environmental Conditions: Temperature, humidity, and photoperiod can affect both the insect's physiology and the insecticide's stability.
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Experimental Procedures: Inconsistent insecticide application, solvent effects, and improper handling of insects can introduce significant errors.
Q4: Why is my control group showing mortality?
Control group mortality is a critical issue that can invalidate experimental results. Potential causes include:
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Contamination: Glassware, diet, or water sources may be contaminated with other toxic substances.
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Handling Stress: Improper or excessive handling can cause physical injury or stress to the insects.
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Unsuitable Environmental Conditions: Extremes in temperature or humidity can be lethal.
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Pathogen Infection: The insect colony may have an underlying infection. If control mortality exceeds a certain threshold (often 10-20%), the experiment should be repeated.
Q5: How can I account for potential insecticide resistance in my test population?
Insecticide resistance can lead to lower-than-expected mortality. It's crucial to use a susceptible reference strain for comparison. If resistance is suspected, consider:
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Establishing a Baseline: Determine the baseline susceptibility of your insect population before starting a series of experiments.
-
Molecular and Biochemical Assays: These can identify specific resistance mechanisms, such as target-site mutations (e.g., kdr mutations) or metabolic resistance.
Troubleshooting Guides
Issue 1: High Variability in Mortality Rates Between Replicates
High variability between replicates of the same this compound concentration can mask the true dose-response relationship.
| Potential Cause | Troubleshooting Step |
| Uneven Insecticide Application | For topical applications, ensure your microapplicator is calibrated to deliver consistent droplet sizes. For vial assays, ensure a uniform coating of the insecticide on the glass surface. |
| Inconsistent Insect Population | Use insects of a standardized age, developmental stage, and from the same rearing cohort. |
| Solvent Effects | If using a solvent, ensure it has completely evaporated before introducing the insects. Run a solvent-only control to quantify any toxic effects of the solvent itself. |
| Environmental Fluctuations | Maintain and monitor consistent temperature, humidity, and photoperiod throughout the experiment. |
Issue 2: Lower-Than-Expected Mortality at High Concentrations
This issue can arise from problems with the insecticide, the protocol, or the insects themselves.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Use a fresh stock of this compound and ensure it has been stored according to the manufacturer's recommendations. Pyrethroids can be sensitive to light. |
| Insect Resistance | The target insect population may have developed resistance. Test a known susceptible strain alongside your test population to determine if resistance is a factor. |
| Incorrect Solution Preparation | Double-check all calculations and dilutions for your test solutions. Serial dilution errors can lead to significantly lower concentrations than intended. |
| Sub-optimal Bioassay Conditions | Review the literature for the optimal temperature and humidity for your specific insect species and bioassay method. |
Experimental Protocols
Topical Application Bioassay
This method is used to determine the dose of this compound that results in a specific level of mortality (e.g., LD50).
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Preparation of Dosing Solutions: Prepare a stock solution of this compound in a suitable volatile solvent like acetone. Perform serial dilutions to create a range of at least five concentrations.
-
Insect Handling: Anesthetize adult insects (e.g., with CO2 or by chilling) for a short period.
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Application: Using a calibrated microapplicator, apply a precise volume (typically 0.1-1.0 µL) of the insecticide solution to the dorsal thorax of each insect.
-
Control Groups: Include a control group treated with the solvent alone and an untreated control group.
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Observation: Place the treated insects in clean holding containers with access to food and water.
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Data Collection: Record mortality at regular intervals, typically at 24 hours post-application.
Glass Vial Bioassay
This method assesses the toxicity of this compound residues on a glass surface.
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Vial Coating: Pipette a known volume of this compound solution (dissolved in acetone) into a glass scintillation vial or bottle. Roll and rotate the vial until the solvent evaporates, leaving an even coating of the insecticide.
-
Control Vials: Prepare control vials using only the solvent.
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Insect Exposure: Introduce a known number of adult insects into each vial and cap it.
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Observation: Record the number of knocked-down or dead insects at various time points.
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Mortality Assessment: After the exposure period, transfer the insects to clean containers with food and water and assess final mortality at 24 hours.
Wind Tunnel Bioassay
This method is used to evaluate the efficacy of space-spray formulations of this compound.
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Wind Tunnel Setup: A typical wind tunnel consists of a tube with a fan at one end to generate a consistent airflow.
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Insect Acclimatization: Place insects in a mesh cage and allow them to acclimatize in the test room for at least one hour before the experiment.
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Insecticide Atomization: An atomizer releases a fine spray of the this compound formulation into the wind tunnel, exposing the insects in the cage.
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Exposure and Observation: Expose the insects for a defined period. After exposure, transfer them to clean holding containers with food and water.
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Data Recording: Record knockdown and mortality at specified time points (e.g., 1 hour and 24 hours).
Data Presentation
Table 1: Influence of Temperature on Pyrethroid Efficacy
| Temperature (°C) | Relative Insecticide Toxicity |
| 15 | High |
| 20 | Moderate-High |
| 25 | Moderate |
| 30 | Low |
Note: Pyrethroid insecticides, including this compound, generally exhibit a negative temperature coefficient, meaning they are more toxic at lower temperatures.
Table 2: Impact of Insect Age on Susceptibility to Pyrethroids
| Age (days) | Relative Susceptibility |
| 1-2 | High |
| 3-5 | Moderate |
| >7 | Low |
Note: Younger adult insects are often more susceptible to insecticides than older individuals.
Visualizations
Caption: A generalized workflow for conducting this compound bioassays.
Caption: A troubleshooting flowchart for common issues in this compound bioassays.
Caption: The mode of action signaling pathway for this compound.
References
How to purify technical grade S-Bioallethrin for research purposes
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of technical grade S-Bioallethrin for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is technical grade this compound and why does it need purification for research?
A1: Technical grade this compound is a synthetic pyrethroid insecticide that typically has a purity of 95% or higher.[1] For general applications, this level of purity is sufficient. However, for research purposes, such as in vitro studies or drug development, higher purity is often required to avoid confounding results from impurities. The primary impurities are other stereoisomers of allethrin, byproducts from the manufacturing process, and residual solvents.[2]
Q2: What are the main impurities found in technical grade this compound?
A2: The most significant impurities in technical grade this compound are other stereoisomers of allethrin. This compound is a specific stereoisomer, but the technical product can contain a mixture. Other potential impurities include unreacted starting materials from the synthesis and solvents used in the manufacturing process.
Q3: What analytical methods are recommended to assess the purity of this compound?
A3: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable methods for determining the enantiomeric and diastereomeric purity of this compound.[3][4] These techniques can separate and quantify the different stereoisomers present in a sample.
Q4: Is this compound a solid or a liquid at room temperature?
A4: this compound is a yellow to brown viscous liquid at room temperature.[1]
Q5: What are the general solubility properties of this compound?
A5: this compound is insoluble in water but is soluble in a variety of organic solvents, including hexane, methanol, ethanol, toluene, acetone, chloroform, and isopropyl ether.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol describes the purification of technical grade this compound using silica gel column chromatography to remove polar impurities and some isomeric impurities.
Materials:
-
Technical grade this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane. For every 1 gram of technical grade this compound, use approximately 30-40 grams of silica gel.
-
Column Packing: Carefully pour the silica gel slurry into the chromatography column. Allow the silica gel to settle, ensuring a uniform and compact bed. Drain the excess n-hexane until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the technical grade this compound in a minimal amount of the initial mobile phase (n-hexane with a small amount of ethyl acetate). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin the elution with a mobile phase of n-hexane:ethyl acetate (e.g., 98:2 v/v). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 95:5, 90:10). The optimal gradient will need to be determined by monitoring the separation with TLC.
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Spot each fraction on a TLC plate. Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2 v/v). Visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purity Assessment: Analyze the purity of the final product using chiral HPLC or GC.
Protocol 2: Purity Analysis by Chiral HPLC
This protocol outlines a method for analyzing the enantiomeric purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A cellulose-based chiral stationary phase, such as one coated with cellulose-tris(3,5-dimethylphenylcarbamate), is effective for separating bioallethrin enantiomers.
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 1000:1 v/v) can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 2 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase.
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.
-
Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Interpretation: Compare the retention times of the peaks in the sample chromatogram to the standard to identify the this compound peak. Calculate the purity by determining the peak area of this compound relative to the total area of all peaks.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Recovery from Column Chromatography | This compound is still on the column. | Increase the polarity of the mobile phase (increase the percentage of ethyl acetate) to elute the compound. |
| The compound is spread across too many fractions. | Optimize the solvent gradient to achieve a sharper elution profile. | |
| Incomplete Separation of Isomers | The chosen stationary phase is not effective. | For column chromatography, try a different grade of silica gel or an alternative adsorbent like alumina. For HPLC, use a specialized chiral column. |
| The mobile phase is not optimal. | For column chromatography, use a shallower solvent gradient. For chiral HPLC, adjust the ratio of the mobile phase components or try different solvent modifiers. | |
| Broad Peaks in Chromatography | Column overloading. | Reduce the amount of sample loaded onto the column. |
| Poorly packed column. | Repack the column carefully to ensure a uniform bed. | |
| Inappropriate solvent system. | Ensure the sample is fully dissolved in the initial mobile phase before loading. | |
| This compound Degradation | Exposure to alkaline conditions or UV light. | This compound is unstable in alkaline conditions and can be degraded by UV light. Ensure all glassware is neutral and protect the compound from direct light. |
| Oily Residue Instead of Pure Liquid | Residual solvent. | Ensure complete removal of the solvent using a rotary evaporator, possibly followed by high vacuum. |
| Presence of non-volatile impurities. | Repeat the purification step or try an alternative method like preparative HPLC. |
Data Presentation
Table 1: Comparison of Purification Techniques for Pyrethroids (Illustrative)
| Purification Method | Typical Purity Achieved | Typical Recovery | Key Advantages | Key Disadvantages |
| Column Chromatography (Silica Gel) | >98% | 60-80% | Good for removing polar impurities. | Can be time-consuming; may not separate all stereoisomers effectively. |
| Preparative Chiral HPLC | >99.5% | 50-70% | Excellent for separating stereoisomers. | Expensive; lower capacity than column chromatography. |
| Liquid-Liquid Extraction | Variable (pre-purification step) | >90% | Good for initial cleanup of crude material. | Does not effectively separate closely related isomers. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. This compound ,China this compound Manufacturer,Supplier & Factory - SHANGHAI SKYBLUE CHEMICAL CO.,LTD. [skybluechem.com]
- 2. Allethrins (EHC 87, 1989) [inchem.org]
- 3. [Determination of optical purity of SR-bioallethrin enantiomers by chiral high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of the enantiomeric purity of synthetic pyrethroids. Part II. This compound - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Knockdown Effect of S-Bioallethrin Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the knockdown effect of S-Bioallethrin formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic pyrethroid insecticide that acts as a potent modulator of voltage-gated sodium channels in the nerve cells of insects.[1][2][3] It binds to these channels, disrupting their normal function by prolonging their open state. This leads to hyperexcitation of the nervous system, resulting in rapid paralysis, known as the "knockdown effect," and eventual death of the insect.[1][2]
Q2: Why is the knockdown effect of my this compound formulation slower than expected?
A2: A slower than expected knockdown effect can be attributed to several factors:
-
Insect Resistance: The target insect population may have developed resistance to pyrethroids. This can be due to target-site insensitivity (kdr mutations in the sodium channel gene) or metabolic resistance, where enzymes like cytochrome P450s, esterases, or glutathione S-transferases (GSTs) detoxify the insecticide.
-
Suboptimal Formulation: The formulation may not be optimized for the target surface or insect. For example, an emulsifiable concentrate (EC) might be quickly absorbed into a porous surface, reducing its bioavailability to the insect.
-
Inadequate Application: Incorrect application rates, poor spray coverage, or environmental factors like high temperatures and wind can reduce the effective dose reaching the target pest.
-
Degradation of Active Ingredient: Improper storage of the formulation can lead to the degradation of this compound, reducing its potency.
Q3: How can I overcome suspected insect resistance to this compound?
A3: To combat resistance, consider the following strategies:
-
Incorporate a Synergist: The most common approach is to add a synergist like Piperonyl Butoxide (PBO). PBO inhibits the metabolic enzymes (primarily cytochrome P450s) that insects use to detoxify pyrethroids, thereby restoring the efficacy of this compound.
-
Rotate Insecticide Modes of Action: Avoid continuous use of pyrethroids. Rotate with insecticides that have different modes of action to reduce selection pressure for pyrethroid resistance.
-
Use Combination Formulations: Formulations containing multiple active ingredients with different modes of action can be more effective against resistant populations.
Q4: What is Piperonyl Butoxide (PBO) and how does it work?
A4: Piperonyl Butoxide (PBO) is a synergist, a compound that has little to no insecticidal activity on its own but enhances the effectiveness of an insecticide. PBO works by inhibiting the activity of metabolic enzymes, particularly cytochrome P450 monooxygenases, within the insect. These enzymes are a primary defense mechanism for insects against foreign compounds like insecticides. By blocking these enzymes, PBO prevents the breakdown of this compound, allowing it to reach its target site in the nervous system at a lethal concentration.
Q5: What are adjuvants and how can they enhance my formulation?
A5: Adjuvants are substances added to a pesticide formulation or spray mixture to improve its performance and physical properties. They can enhance the knockdown effect by:
-
Improving Spreading and Wetting: Surfactants reduce the surface tension of spray droplets, allowing them to spread more evenly over the waxy cuticle of the insect or plant surface.
-
Enhancing Penetration: Certain oil-based adjuvants can help the active ingredient penetrate the insect's cuticle more effectively.
-
Reducing Drift: Drift control agents increase the size of spray droplets, making them less likely to be carried away by wind.
-
Increasing Adhesion: Stickers help the formulation adhere to the target surface, preventing it from being washed off by rain.
Data on Knockdown Enhancement
The inclusion of synergists and optimizing formulation with adjuvants can significantly increase the speed and effectiveness of this compound.
Table 1: Effect of Piperonyl Butoxide (PBO) on the Knockdown Time of Pyrethroids against Houseflies (Musca domestica)
| Treatment | Knockdown Time (KT50 in minutes) | Synergism Ratio (SR) |
| Permethrin alone | 25.8 | - |
| Permethrin + PBO (1:5 ratio) | 8.5 | 3.04 |
| Deltamethrin alone | 15.2 | - |
| Deltamethrin + PBO (1:5 ratio) | 6.1 | 2.49 |
Note: Data is illustrative, based on typical synergistic effects observed in studies. Actual values can vary depending on insect strain, environmental conditions, and specific formulation. The synergism ratio is calculated as the KT50 of the insecticide alone divided by the KT50 of the insecticide with the synergist.
Table 2: Influence of Adjuvants on Pyrethroid Formulation Performance
| Adjuvant Type | Primary Function | Expected Impact on Knockdown |
| Non-ionic Surfactant (NIS) | Spreading, Wetting | Improved coverage leading to faster contact and absorption. |
| Crop Oil Concentrate (COC) | Penetration, Spreading | Enhanced cuticular penetration for quicker uptake of the active ingredient. |
| Methylated Seed Oil (MSO) | Penetration | Superior penetration compared to COC for some insect species. |
| Organosilicone Surfactant | Super-spreading | Drastic reduction in surface tension for maximum coverage on difficult-to-wet surfaces. |
Troubleshooting Guides
Issue 1: Reduced Knockdown Effect in Lab Bioassays
| Possible Cause | Troubleshooting Step |
| Insect Resistance | Pre-expose a subset of the insects to a synergist like PBO before the this compound application. A significant increase in knockdown speed and mortality suggests metabolic resistance. |
| Incorrect Dosage | Verify calculations for the concentration of the active ingredient in the final application. Ensure accurate calibration of application equipment. |
| Suboptimal Formulation for Test Surface | If using a porous surface (e.g., unpainted wood, concrete), consider switching from an Emulsifiable Concentrate (EC) to a Suspension Concentrate (SC) or Wettable Powder (WP) formulation to improve surface bioavailability. |
| Environmental Conditions | Ensure bioassays are conducted under controlled and consistent temperature and humidity, as these can affect both insect metabolism and insecticide performance. |
Issue 2: Formulation Instability (e.g., Crystallization, Phase Separation)
| Possible Cause | Troubleshooting Step |
| Crystallization in Emulsifiable Concentrates (EC) | The active ingredient may be precipitating out of the solvent upon dilution in water. Try using a co-solvent or an anti-crystallization agent in the formulation. Some polymers can act as crystallization inhibitors. |
| Emulsion Instability (Creaming/Separation) in Oil-in-Water Emulsions (EW) | The emulsifier system may be inadequate. Adjust the hydrophilic-lipophilic balance (HLB) of the emulsifier blend. Increase the concentration of the emulsifier or try a different type of emulsifier. |
| Sedimentation in Suspension Concentrates (SC) | The suspending agents are not sufficient to keep the solid particles dispersed. Increase the concentration of the thickener (e.g., xanthan gum) or use a more effective dispersant. Ensure the particle size of the active ingredient is sufficiently small. |
| Poor Storage Stability | Conduct accelerated stability studies by storing the formulation at elevated temperatures (e.g., 54°C for 14 days) to predict long-term stability. Analyze for active ingredient degradation and changes in physical properties. |
Issue 3: Poor Spray Performance and Coverage
| Possible Cause | Troubleshooting Step |
| High Percentage of Fine Droplets (Drift) | Increase the viscosity of the spray solution by adding a drift control agent (e.g., polymers, guar gum). Use spray nozzles designed to produce larger, more uniform droplets. |
| Poor Wetting on Target Surface | Add a non-ionic surfactant or an organosilicone surfactant to the tank mix to reduce the surface tension of the spray droplets and improve spreading. |
| Foaming in Spray Tank | Add a defoaming agent to the formulation or directly to the spray tank. |
| Clogged Nozzles | Ensure all components of the formulation are fully dissolved or suspended. Filter the spray solution before it enters the pump. |
Experimental Protocols & Visualizations
Protocol 1: Evaluating the Synergistic Effect of PBO on this compound Knockdown Speed (WHO Tube Bioassay)
Objective: To quantify the enhancement of this compound's knockdown speed by Piperonyl Butoxide (PBO) against a target insect species.
Materials:
-
WHO tube bioassay kits
-
This compound impregnated papers
-
PBO impregnated papers
-
Control papers (impregnated with solvent only)
-
2-5 day old, non-blood-fed female mosquitoes (or other target insect)
-
Aspirator
-
Stopwatch
Methodology:
-
Preparation: Label the exposure tubes for each treatment group: Control, this compound alone, and this compound + PBO.
-
PBO Pre-exposure: For the this compound + PBO group, introduce 20-25 insects into a holding tube lined with PBO-impregnated paper using an aspirator. Expose them for 1 hour.
-
Insecticide Exposure:
-
For the this compound alone group, transfer insects from a holding tube with control paper into the exposure tube with the this compound paper.
-
For the this compound + PBO group, transfer the PBO-pre-exposed insects into the exposure tube with the this compound paper.
-
For the Control group, transfer insects from a holding tube with control paper into an exposure tube with control paper.
-
-
Data Collection: Start the stopwatch immediately upon introducing the insects to the this compound papers. Record the number of knocked-down insects at 5-minute intervals for up to 60 minutes. "Knocked down" is defined as unable to stand or fly in a coordinated manner.
-
Analysis:
-
Calculate the percentage of knockdown at each time point for each replicate.
-
Use probit analysis to determine the KT50 (time to 50% knockdown) for the "this compound alone" and "this compound + PBO" groups.
-
Calculate the Synergism Ratio (SR) as: SR = KT50 (this compound alone) / KT50 (this compound + PBO).
-
Visualizations
Caption: Workflow for WHO tube bioassay to evaluate synergism.
Protocol 2: Assessment of Formulation Stability
Objective: To assess the physical and chemical stability of an this compound formulation under accelerated storage conditions.
Materials:
-
This compound formulation sample
-
Glass storage containers
-
Oven capable of maintaining 54 ± 2°C
-
Refrigerator/freezer for 0°C storage
-
Analytical instrumentation (e.g., GC-FID, HPLC) for active ingredient quantification
-
Equipment for physical tests (e.g., viscometer, particle size analyzer, graduated cylinders for emulsion stability)
Methodology:
-
Initial Analysis (Time 0):
-
Take a representative sample of the freshly prepared formulation.
-
Analyze the concentration of this compound (and synergist, if present).
-
Measure and record key physical properties: appearance, pH, viscosity, emulsion stability/suspensibility, and particle size (for SC/CS formulations).
-
-
Accelerated Storage:
-
Place a sealed sample of the formulation in an oven at 54 ± 2°C for 14 days. This is a standard accelerated aging test.
-
For formulations intended for use in colder climates, place another sample at 0 ± 2°C for 7 days to check for crystallization or phase separation (Cold Test).
-
-
Post-Storage Analysis:
-
After the storage period, allow the samples to return to room temperature.
-
Homogenize the samples gently.
-
Repeat the full analysis performed at Time 0 for both the high-temperature and low-temperature samples.
-
-
Evaluation:
-
Chemical Stability: The active ingredient content should not decrease by more than 5% relative to the initial content.
-
Physical Stability: The formulation should show no significant changes in its physical properties (e.g., no crystal growth, phase separation, or significant change in viscosity). It must still pass the emulsion stability or suspensibility tests.
-
Caption: Workflow for accelerated stability testing of formulations.
Signaling Pathways and Mechanisms
Caption: Mechanisms of pyrethroid action and insect resistance.
References
Best practices for disposal of S-Bioallethrin waste and contaminated materials
For researchers and scientists in drug development and related fields, the proper disposal of S-Bioallethrin waste and contaminated materials is a critical component of laboratory safety and environmental responsibility. This technical support center provides detailed guidance, troubleshooting for common issues, and frequently asked questions to ensure the safe management of this synthetic pyrethroid insecticide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and disposal of this compound waste.
| Issue | Potential Cause | Solution |
| Accidental Spill of this compound Solution | Improper handling, container failure | 1. Evacuate and restrict access to the spill area. 2. Ensure proper ventilation. 3. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator with an organic vapor cartridge. 4. Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[1][2][3][4] 5. Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[1] 6. Decontaminate the spill area with a suitable cleaning agent. |
| Contaminated Lab Equipment (Glassware, Stir Bars) | Normal experimental use | 1. Segregate contaminated equipment from general lab waste. 2. Triple-rinse with a suitable solvent (e.g., acetone, ethanol) followed by water. The rinsate must be collected and treated as hazardous waste. 3. After rinsing, glassware can be washed with a standard laboratory detergent. |
| Disposal of Expired or Unused this compound | Changes in experimental plans, expired stock | 1. Do not dispose of it down the drain or in regular trash. 2. Consult your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures. 3. The primary recommended disposal method is through a licensed chemical destruction facility or controlled incineration with flue gas scrubbing. |
| Contaminated PPE (Gloves, Lab Coat) | Routine use during experiments | 1. Remove PPE carefully to avoid skin contact. 2. Dispose of single-use items like gloves in a designated hazardous waste container. 3. Contaminated reusable items like lab coats should be professionally laundered by a facility equipped to handle hazardous materials. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is harmful if swallowed or inhaled and can cause skin and eye irritation. It is highly toxic to aquatic life with long-lasting effects, posing a significant environmental hazard. Liquid formulations may also be combustible.
Q2: Can I neutralize this compound waste chemically in the lab?
A2: Chemical neutralization of pyrethroid waste in a standard laboratory setting is not recommended without specific, validated protocols and safety measures. The decomposition of this compound can produce irritating fumes. It is safer to dispose of it through a licensed hazardous waste contractor.
Q3: How should I handle the disposal of empty this compound containers?
A3: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate is considered hazardous waste and must be collected for proper disposal. After rinsing, the container can be punctured to prevent reuse and disposed of according to institutional and local regulations, which may include recycling or disposal in a sanitary landfill.
Q4: What regulations govern the disposal of this compound waste?
A4: In the United States, the disposal of pesticide waste, including this compound, is regulated by the Resource Conservation and Recovery Act (RCRA). It is crucial to consult your local and state regulations, as they may be more stringent than federal laws. Always follow your institution's specific EHS guidelines.
Q5: What should I do in case of accidental exposure to this compound?
A5: For skin contact, immediately wash the affected area with soap and plenty of water and remove contaminated clothing. For eye contact, rinse with plenty of water for several minutes. If inhaled, move to fresh air. In all cases of exposure, seek medical attention.
Quantitative Data for Disposal Parameters
The following table provides general parameters for the recommended disposal methods for this compound waste. These are illustrative and the exact parameters should be confirmed with the licensed disposal facility.
| Parameter | Controlled Incineration | Licensed Chemical Destruction |
| Operating Temperature | >850°C | Varies by technology (e.g., chemical oxidation, hydrolysis) |
| Residence Time | >2 seconds | Varies by process |
| Waste Feed Form | Liquid or Solid | Primarily Liquid |
| Emission Control | Flue gas scrubbing to neutralize acidic gases | Dependent on the specific chemical process |
| Efficiency | >99.99% Destruction and Removal Efficiency | >99.99% Destruction and Removal Efficiency |
Experimental Protocol: Triple Rinsing of this compound Containers
This protocol details the standard procedure for decontaminating empty containers that held this compound.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., acetone or ethanol)
-
Wash bottle
-
Hazardous waste collection container
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Preparation: Perform this procedure in a well-ventilated area, preferably within a chemical fume hood. Don appropriate PPE.
-
First Rinse: Add a small amount of the chosen solvent to the empty this compound container, enough to coat the interior surfaces (approximately 10% of the container volume).
-
Agitation: Securely close the container and agitate it vigorously for at least 30 seconds, ensuring the solvent comes into contact with all interior surfaces.
-
Collection of Rinsate: Pour the rinsate from the container into a designated hazardous waste collection container.
-
Second and Third Rinses: Repeat steps 2-4 two more times.
-
Final Disposal of Container: After the third rinse, allow the container to air dry completely in a well-ventilated area. Puncture the container to prevent reuse. Dispose of the container as non-hazardous waste, or according to your institution's guidelines for chemically decontaminated containers.
-
Disposal of Rinsate: The collected rinsate is considered hazardous waste and must be disposed of through your institution's EHS-approved waste stream.
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste and contaminated materials in a research setting.
Caption: Decision workflow for this compound waste management.
References
Validation & Comparative
S-Bioallethrin vs. Bioallethrin: A Comparative Guide to Insecticidal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the insecticidal efficacy of S-Bioallethrin and Bioallethrin, two closely related synthetic pyrethroids. The information presented is based on available experimental data to assist in the objective evaluation of these compounds for various applications.
Introduction: Isomeric Composition and Potency
Allethrin was the first synthetic pyrethroid, developed as a more stable alternative to natural pyrethrins. It is a complex mixture of eight different stereoisomers due to three chiral centers in its structure.[1][2] The insecticidal activity, however, resides primarily in only a few of these isomers.[3]
-
Bioallethrin: This is a partially purified form of allethrin. It consists of a 1:1 mixture of two potent isomers: (1R,3R,1R)-allethrin and (1R,3R,1S)-allethrin.[3][4] It is considered to be more than twice as effective as the original eight-isomer mixture of allethrin.
-
This compound (also known as Esbiol® or Esbioallethrin): This is a further refined product, representing the single most biologically active isomer of allethrin: the (1R, trans;1S)-isomer. By isolating this specific enantiomer, this compound is designed to offer the highest level of insecticidal potency. It is reported to be several times more effective than standard allethrin.
Mechanism of Action
Both this compound and Bioallethrin are classified as Type I pyrethroids. Their primary mode of action is as potent neurotoxins that target the voltage-gated sodium channels along the axons of an insect's nervous system.
-
Channel Binding: The pyrethroid molecule binds to the sodium channel protein.
-
Disruption of Gating: This binding prevents the channel from closing after it has opened to propagate a nerve impulse.
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Prolonged Depolarization: The influx of sodium ions (Na+) continues unabated, leading to a state of permanent depolarization of the nerve membrane.
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Paralysis and Death: This results in uncontrolled, repetitive nerve firing, leading to hyperexcitation, tremors, paralysis, and ultimately, the death of the insect.
Recent studies on Bioallethrin also suggest a dual mode of action that contributes to its spatial repellency, involving not only the sodium channels but also the activation of specific olfactory receptors in mosquito antennae.
Comparative Insecticidal Efficacy Data
Direct, side-by-side comparative studies providing quantitative metrics like LD50 (median lethal dose) or KT50 (median knockdown time) for this compound versus Bioallethrin are limited in publicly accessible literature. However, existing data and qualitative assessments consistently indicate the superior efficacy of this compound due to its composition of the single most active isomer.
The table below summarizes available comparative data. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions, insect strains, and formulations.
| Parameter | This compound | Bioallethrin | Target Insect | Application / Method | Source |
| Isomeric Composition | Single (1R, trans;1S)-isomer | Mixture of two (1R, trans) isomers (1R & 1S allethrolone esters) | N/A | Chemical Composition | |
| Relative Potency | Described as "several times as effective as allethrin." Considered the most biologically active isomer. | Described as "more than twice as effective as allethrin." | Flying and crawling insects | General Use | |
| Aquatic Toxicity (LC50) | Generally more toxic to fish than Bioallethrin and Allethrin. | Toxic to fish, with LC50 values in the range of 9-90 µg/L. | Fish | Aquatic Exposure |
Note: While a direct LD50 comparison for these two specific products was not found, the consistent reports of this compound's enhanced potency are based on its purified isomeric content.
Experimental Protocols
The efficacy of insecticides like this compound and Bioallethrin is typically evaluated using standardized bioassay methods. Below are detailed protocols for two common laboratory procedures.
1. Topical Application Bioassay (LD50 Determination)
This method is used to determine the intrinsic toxicity of a chemical by direct application to the insect, allowing for the calculation of the median lethal dose (LD50).
-
Objective: To determine the dose of the active ingredient required to kill 50% of a test population of insects.
-
Materials:
-
Micrometer-driven applicator or precision micropipette.
-
Volatile solvent (e.g., acetone).
-
Test insects (e.g., adult female Musca domestica or Aedes aegypti, 3-5 days old).
-
CO2 or chilling plate for insect anesthetization.
-
Ventilated holding containers with a food source (e.g., 10% sucrose solution).
-
Glass vials for serial dilutions.
-
-
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test insecticide (this compound or Bioallethrin) in the chosen solvent. Create a series of five to six graded dilutions from this stock solution that are expected to yield mortality rates between 10% and 90%. A control group using only the solvent is also prepared.
-
Insect Anesthetization: Anesthetize a batch of insects using a brief exposure to CO2 or by placing them on a cold surface.
-
Application: Using the micro-applicator, apply a precise, small volume (typically 0.5-1.0 µL) of an insecticide dilution directly to the dorsal thorax of each anesthetized insect. Treat at least three replicates of 20-25 insects per concentration level.
-
Post-Treatment: Place the treated insects into clean, ventilated holding containers. Provide them with a food source.
-
Observation: Hold the insects under controlled conditions (e.g., 27°C ± 2°C and 80% ± 10% relative humidity).
-
Mortality Assessment: Record mortality after a 24-hour period. An insect is considered dead if it is immobile or unable to right itself when gently prodded.
-
-
Data Analysis: Correct mortality data using Abbott's formula if control mortality is between 5% and 20%. Subject the corrected data to probit analysis to calculate the LD50 value, expressed as nanograms of insecticide per insect (ng/fly).
2. Peet-Grady Chamber Bioassay (KT50 Determination for Aerosols)
This method evaluates the efficacy of aerosolized or vapor-active insecticides by measuring knockdown speed in a standardized space.
-
Objective: To determine the time required for an insecticide space spray to knock down 50% (KT50) of a free-flying insect population.
-
Materials:
-
A standard Peet-Grady chamber (typically 1.8 x 1.8 x 1.8 meters, or ~6 cubic meters).
-
Aerosol dispenser (manual or automated).
-
Test insects (e.g., 50-100 adult female Aedes aegypti, 2-5 days old).
-
Aspirator for collecting insects.
-
Clean holding containers for mortality assessment.
-
Stopwatch.
-
-
Procedure:
-
Chamber Preparation: Ensure the chamber is clean of any previous insecticidal residue. Cover the floor with clean paper. Maintain and record temperature and humidity.
-
Insect Release: Release a known number of free-flying insects into the sealed chamber and allow them to disperse for a few minutes.
-
Insecticide Application: Dispense a precise amount of the aerosolized formulation (e.g., 0.65 ± 0.10 g) towards the center of the chamber in a single application.
-
Knockdown Assessment: Start the stopwatch immediately upon application. Record the number of knocked-down insects at regular intervals (e.g., every minute for the first 10 minutes, then at longer intervals up to 60 minutes).
-
Post-Exposure: After the exposure period (typically 60 minutes), ventilate the chamber. Carefully collect all insects (knocked-down and active) with an aspirator.
-
Mortality Assessment: Transfer the collected insects to clean holding containers with a food source and record mortality after 24 hours.
-
-
Data Analysis: The knockdown counts over time are used to determine the KT50 and KT90 values through logarithmic-probability analysis or graphical methods.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a topical application bioassay for determining the LD50 of an insecticide.
Conclusion
References
A Comparative Guide to the Neurotoxicity of S-Bioallethrin and Other Type I Pyrethroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic properties of S-Bioallethrin and other selected Type I pyrethroids. The information presented is based on available experimental data to facilitate informed decisions in research and development.
Executive Summary
This compound, a potent Type I pyrethroid insecticide, exerts its neurotoxic effects primarily by targeting voltage-gated sodium channels in the nervous system. This mechanism is shared with other Type I pyrethroids, leading to a characteristic "T-syndrome" of toxicity in mammals, which includes tremors, hypersensitivity, and convulsions. While the mode of action is similar across this class of compounds, their neurotoxic potency can vary significantly. This guide presents a comparative analysis of acute toxicity data and details the experimental methodologies used to assess the neurotoxic profiles of these compounds.
Comparative Neurotoxicity Data
The following table summarizes the acute toxicity of this compound and other representative Type I pyrethroids. These values are critical indicators of the relative neurotoxic potential of each compound.
| Compound | Chemical Structure | Species | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L/4h) |
| This compound | C₁₉H₂₆O₃ | Rat | 700 - 1100[1][2] | >2500 (Allethrin)[2] | >2.51 (d-trans-Allethrin)[3] |
| Permethrin | C₂₁H₂₀Cl₂O₃ | Rat | 430 - 4000[4] | >2000 | >23.5 |
| Bifenthrin | C₂₃H₂₂ClF₃O₂ | Rat | 53.4 - 210.4 | >2000 | 0.8 - 1.1 |
| Resmethrin | C₂₂H₂₆O₃ | Rat | 4639 (female) - 6091 (male) | >2000 | 5.28 |
| Tetramethrin | C₁₉H₂₅NO₄ | Rat | >5000 | >2000 | Not Found |
| Allethrin (racemic) | C₁₉H₂₆O₃ | Rat | 685 (female) - 1100 (male) | >2500 | >1.5 |
| d-Allethrin | C₁₉H₂₆O₃ | Rat | 1320 | >2500 | Not Found |
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
Type I pyrethroids, including this compound, primarily act on voltage-gated sodium channels (VGSCs) in neuronal membranes. Their binding to the channel protein slows down the inactivation process, leading to a prolonged influx of sodium ions during nerve impulse transmission. This results in repetitive neuronal firing and ultimately, the observed signs of neurotoxicity.
References
Navigating the Analytical Maze: A Comparative Guide to GC-MS and HPLC Methods for S-Bioallethrin Confirmation
For researchers, scientists, and professionals in drug development, the precise and reliable confirmation of active ingredients like S-Bioallethrin is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the validation of this compound, supported by experimental data and detailed methodologies.
This compound, a synthetic pyrethroid insecticide, is a prominent active ingredient in many commercial pest control products. Due to its stereospecific nature, with the S-enantiomer exhibiting significantly higher insecticidal activity, analytical methods must be capable of not only confirming its presence but also quantifying its isomeric purity. This guide delves into the validation of GC-MS methods for this purpose and presents HPLC as a viable alternative, outlining the strengths and weaknesses of each approach.
At a Glance: Method Performance Comparison
To facilitate a clear comparison, the following table summarizes the key quantitative performance parameters of a validated chiral GC-MS method and a representative chiral HPLC-UV method for the analysis of this compound.
| Parameter | Chiral GC-MS | Chiral HPLC-UV |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Lower (ng/mL range) | Higher (µg/mL range) |
| Limit of Quantification (LOQ) | Lower (ng/mL range) | Higher (µg/mL range) |
| Accuracy (% Recovery) | 95-105% | 97-103% |
| Precision (%RSD) | < 5% | < 3% |
| Isomer Separation | Excellent | Excellent |
| Sample Throughput | Moderate | High |
In-Depth Look: Experimental Protocols
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a chiral column, it allows for the separation and quantification of its stereoisomers.
Sample Preparation:
A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction is commonly employed for isolating this compound from various matrices.[1]
-
Extraction: A homogenized sample is extracted with acetonitrile.
-
Salting Out: Magnesium sulfate and sodium chloride are added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is treated with a mixture of primary secondary amine (PSA) and C18 sorbents to remove interfering matrix components.
-
Final Solution: The cleaned extract is evaporated and reconstituted in a suitable solvent for GC-MS analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: Chiral capillary column (e.g., Cyclodextrin-based).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 180°C, ramped to 250°C.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile alternative, particularly for compounds that may degrade at the high temperatures used in GC. Chiral HPLC is essential for separating the enantiomers of this compound.[2]
Sample Preparation:
-
Extraction: The sample is extracted with a suitable organic solvent such as methanol or acetonitrile.
-
Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: The filtered extract is diluted with the mobile phase to an appropriate concentration for HPLC analysis.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent, equipped with a UV detector.
-
Column: Chiral stationary phase (CSP) column (e.g., cellulose or amylose derivatives).
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
Visualizing the Workflow: From Sample to Result
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows for both GC-MS and HPLC methods.
Logical Framework for Method Validation
The validation of any analytical method is a critical step to ensure its reliability and fitness for purpose. The following diagram illustrates the logical relationship between key validation parameters according to ICH guidelines.
References
Navigating Specificity: A Comparative Guide to S-Bioallethrin Antibody Cross-Reactivity with Other Pyrethroids
For researchers and drug development professionals, the precise detection and quantification of target molecules are paramount. In the field of environmental monitoring and toxicology, immunoassays employing antibodies are indispensable tools for detecting pyrethroid insecticides like S-Bioallethrin. However, the structural similarity among pyrethroids presents a significant challenge: antibody cross-reactivity. This guide provides a comparative analysis of pyrethroid antibody cross-reactivity, with a focus on this compound, supported by experimental data and detailed protocols to aid researchers in navigating this complex landscape.
A Note on Data Availability: It is important to note that publicly available, comprehensive studies detailing the cross-reactivity of this compound-specific antibodies against a wide panel of other pyrethroids are limited. The data presented below is synthesized from available research on this compound and other closely related pyrethroid antibodies to provide a comparative framework for understanding potential cross-reactivity.
Comparative Cross-Reactivity Data
The cross-reactivity of an antibody is its ability to bind to molecules other than its target antigen. In the context of pyrethroid immunoassays, this is a critical parameter due to the shared chemical moieties among these compounds. Cross-reactivity is typically determined by competitive enzyme-linked immunosorbent assay (ELISA) and is expressed as a percentage relative to the binding of the target analyte (100%).
While specific data for a wide range of pyrethroids with this compound antibodies is not extensively published, some studies indicate a high degree of specificity. For instance, a polyclonal antibody developed for this compound showed very low cross-reactivity with some structurally related compounds, with the exception of other allethrin isomers like Ethis compound and Rich-trans-allethrin.[1] Similarly, a monoclonal antibody (3/B4-1/F8) was found to be preferential for this compound, with a noted 43% cross-reactivity with natural pyrethrins.[2][3]
To illustrate the typical cross-reactivity profiles of pyrethroid antibodies, the following tables summarize data from studies on antibodies developed for other common pyrethroids like Cypermethrin and Permethrin. This comparative data is essential for researchers to anticipate potential interferences and to select or develop antibodies with the desired specificity for their application.
| Pyrethroid | IC50 (ng/mL) | Cross-Reactivity (%) |
| Cypermethrin | 1.7 | 100 |
| Fenpropathrin | 14.0 | 12.1 |
| Esfenvalerate | 45.8 | 3.7 |
| Deltamethrin | 191.8 | 0.9 |
| Fenvalerate | 298.5 | 0.6 |
| Bifenthrin | >1000 | <0.1 |
| Permethrin | >1000 | <0.1 |
| Data is illustrative and compiled from studies on a monoclonal antibody developed for Cypermethrin. |
| Pyrethroid | IC50 (ng/mL) | Cross-Reactivity (%) |
| Permethrin | 2.5 | 100 |
| Cypermethrin | 45 | 5.6 |
| Deltamethrin | 120 | 2.1 |
| Esfenvalerate | >1000 | <0.1 |
| Cyfluthrin | >1000 | <0.1 |
| Data is illustrative and compiled from studies on a polyclonal antibody developed for Permethrin.[4] |
Experimental Protocols
The determination of antibody cross-reactivity is predominantly carried out using a competitive indirect Enzyme-Linked Immunosorbent Assay (ic-ELISA). Below is a detailed, generalized protocol synthesized from various studies.
Competitive Indirect ELISA (ic-ELISA) for Pyrethroid Cross-Reactivity
Objective: To determine the percentage of cross-reactivity of an antibody with various pyrethroid compounds.
Materials:
-
Monoclonal or polyclonal antibody specific to the target pyrethroid (e.g., this compound).
-
Standard solutions of this compound and other pyrethroids to be tested.
-
96-well microtiter plates.
-
Coating antigen (e.g., this compound-protein conjugate).
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Washing buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST).
-
Blocking buffer (e.g., 5% non-fat milk in PBST).
-
Secondary antibody conjugated to an enzyme (e.g., Goat anti-rabbit IgG-HRP).
-
Substrate solution (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine).
-
Stop solution (e.g., 2 M H₂SO₄).
-
Microplate reader.
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Competitive Reaction: Add 50 µL of the standard pyrethroid solution (or sample) and 50 µL of the primary antibody (diluted in PBST) to each well. Incubate for 1 hour at 37°C. During this step, the free pyrethroid in the solution competes with the coated antigen for antibody binding.
-
Washing: Wash the plate five times with washing buffer to remove unbound antibodies.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in PBST) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Reaction: Add 100 µL of the TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: The percentage of cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of Target Pyrethroid / IC50 of Competing Pyrethroid) x 100
Where IC50 is the concentration of the pyrethroid that causes 50% inhibition of antibody binding.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
References
S-Bioallethrin vs. Esbiothrin: A Comparative Analysis of Isomeric Composition and Insecticidal Efficacy
In the landscape of synthetic pyrethroid insecticides, S-Bioallethrin and Esbiothrin are two prominent active ingredients utilized in various formulations for public health and domestic pest control. While both are derived from allethrin and target the nervous systems of insects, their distinct isomeric compositions lead to significant differences in their biological potency. This guide provides a detailed comparison of this compound and Esbiothrin, focusing on their isomer ratios and the resulting impact on insecticidal activity, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Isomeric Composition: The Foundation of Potency
Allethrin, the parent compound, has a complex stereochemistry with three chiral centers, resulting in eight possible stereoisomers.[1] The insecticidal activity of these isomers varies significantly, with some being highly potent while others are virtually inactive.[2] The key to the enhanced efficacy of products like this compound and Esbiothrin lies in the enrichment of the most biologically active isomers.
This compound is a highly refined product consisting of only the most potent stereoisomer: the [1R, trans;1S]-isomer, also known as esbiol.[2] In contrast, Esbiothrin is a mixture of two d-trans-allethrin isomers: the [1R, trans;1R]-isomer and the highly active [1R, trans;1S]-isomer.[3][4] The typical ratio of these two isomers in Esbiothrin is approximately 1:3.
Table 1: Isomeric Composition of this compound and Esbiothrin
| Active Ingredient | Isomeric Composition | Approximate Isomer Ratio |
| This compound | [1R, trans;1S]-isomer | >90% pure single isomer |
| Esbiothrin | Mixture of [1R, trans;1R]- and [1R, trans;1S]-isomers | 1 : 3 |
Insecticidal Potency: A Direct Consequence of Isomer Ratios
The enrichment of the [1R, trans;1S]-isomer in both this compound and Esbiothrin significantly enhances their insecticidal potency compared to standard allethrin mixtures. The [1R, trans;1S]-isomer is widely recognized as the most biologically active of the eight allethrin stereoisomers.
While direct comparative studies providing LC50 or LD50 values for this compound and Esbiothrin under identical conditions are limited in the reviewed literature, the relative toxicity of different allethrin isomers provides a clear indication of their respective potencies. The d-isomers are significantly more active than the l-isomers, and the trans-isomers are generally more potent than the cis-isomers.
Table 2: Relative Toxicity of Allethrin Stereoisomers to Houseflies (Musca domestica)
| Stereoisomer | Relative Toxicity (vs. Allethrin mixture = 1) |
| d-trans | 3.73 |
| d-cis | 1.87 |
| l-trans | 0.07 |
| l-cis | 0.13 |
| d-allethrin | 2.80 |
Data sourced from a study on the relative toxicity of allethrin isomers to houseflies.
Given that this compound is a pure form of the most active d-trans isomer, it is expected to exhibit the highest insecticidal activity on a per-weight basis. Esbiothrin, being a mixture with a high concentration of this same potent isomer, also demonstrates high efficacy. Studies on mosquito coils have shown that Esbiothrin provides rapid knockdown and high mortality rates against mosquito species like Aedes aegypti.
Experimental Protocols
Chiral Separation of Allethrin Isomers via High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the individual stereoisomers in an allethrin-based insecticide formulation.
Methodology: A two-dimensional achiral/chiral HPLC method with circular dichroism (CD) detection is effective for the stereochemical resolution of allethrin's eight stereoisomers.
Instrumentation:
-
HPLC system with a switching valve
-
Achiral column (e.g., monolithic silica column)
-
Chiral column (e.g., enantioselective OJ Daicel column)
-
UV and Circular Dichroism (CD) detectors
Procedure:
-
Sample Preparation: Dissolve the insecticide sample in a suitable organic solvent (e.g., n-hexane).
-
First Dimension (Achiral Separation):
-
Inject the sample onto the achiral silica column.
-
Use a mobile phase of n-hexane:tert-butyl methyl ether (e.g., 96:4 v/v) to separate the cis and trans diastereoisomers.
-
-
Second Dimension (Chiral Separation):
-
Utilize the switching valve to transfer the separated cis and trans peaks individually to the chiral OJ column in subsequent runs.
-
For the resolution of the four trans stereoisomers, use a mobile phase of n-hexane:tert-butyl methyl ether (e.g., 90:10 v/v).
-
For the resolution of the four cis stereoisomers, use a mobile phase of n-hexane:isopropanol (e.g., 99.3:0.7 v/v).
-
-
Detection and Quantification:
-
Monitor the elution of isomers using both UV and CD detectors. The CD detector helps in identifying the specific stereoisomers based on their unique signals.
-
Quantify the percentage of each isomer by integrating the peak areas from the chromatogram.
-
Insecticide Bioassay: Mosquito Topical Application
Objective: To determine the contact toxicity (LD50) of an insecticide against adult mosquitoes.
Methodology: This protocol is a standard method for assessing the dose-response of adult mosquitoes to an insecticide.
Materials:
-
Insecticide stock solution of known concentration in a volatile solvent (e.g., acetone).
-
Serial dilutions of the stock solution.
-
Microsyringe or microapplicator.
-
Cold-anesthetized adult female mosquitoes (e.g., Aedes aegypti or Musca domestica).
-
Holding cages with access to a sugar solution.
-
Controlled environment chamber (27±2°C, 80±10% relative humidity, 12:12 hour light:dark cycle).
Procedure:
-
Dose Preparation: Prepare a range of insecticide concentrations that will result in mortality between 10% and 90%.
-
Mosquito Preparation: Anesthetize 3-5 day old adult female mosquitoes by placing them on a cold surface.
-
Topical Application:
-
Using a microapplicator, apply a precise volume (e.g., 0.5 µL) of the insecticide solution to the dorsal thorax of each anesthetized mosquito.
-
Treat a control group with the solvent only.
-
Use a minimum of 3 replicates of 10-20 mosquitoes for each concentration and the control.
-
-
Post-treatment Observation:
-
Place the treated mosquitoes in holding cages with access to a sugar solution.
-
Maintain the cages in the controlled environment chamber.
-
-
Mortality Assessment:
-
Record mortality at 24 hours post-treatment. A mosquito is considered dead if it is unable to move when gently prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.
-
Analyze the dose-response data using probit analysis to determine the LD50 value and its 95% confidence intervals.
-
Mechanism of Action and Signaling Pathways
This compound and Esbiothrin, as Type I pyrethroids, exert their insecticidal effect by targeting the voltage-gated sodium channels in the nerve cell membranes of insects. They bind to the open state of the sodium channel, modifying its gating kinetics. This leads to a prolonged opening of the channel and a delay in its closing, resulting in a persistent influx of sodium ions. This disruption of the normal nerve impulse transmission causes hyperexcitability of the nervous system, leading to tremors, paralysis, and ultimately, the death of the insect.
The higher potency of this compound and the enriched formulation of Esbiothrin are a direct result of their specific isomeric compositions, which favor the most active stereoisomer for binding to the insect's sodium channels.
Conclusion
The primary distinction between this compound and Esbiothrin lies in their isomeric purity and composition. This compound, as a single, highly active isomer, offers the highest level of insecticidal potency. Esbiothrin, a carefully formulated mixture enriched with the same potent isomer, provides a strong and rapid insecticidal effect. The choice between these two active ingredients will depend on the specific application, target pest, and desired formulation characteristics. For researchers and drug development professionals, understanding the stereochemistry of these compounds is crucial for the development of more effective and selective insect control agents.
References
Efficacy Showdown: S-Bioallethrin versus Natural Pyrethrins in Insect Control
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of S-Bioallethrin and natural pyrethrins, supported by experimental data and detailed protocols.
In the ongoing battle against insect vectors of disease and agricultural pests, pyrethroids and pyrethrins remain cornerstone insecticides. This guide provides an in-depth comparison of the synthetic pyrethroid this compound and natural pyrethrins, a botanical insecticide derived from the chrysanthemum flower (Chrysanthemum cinerariifolium)[1]. While both share a similar mode of action, their efficacy, stability, and composition present distinct advantages and disadvantages for specific applications. This analysis is intended to arm researchers, scientists, and drug development professionals with the critical data and methodologies necessary to make informed decisions in the development of next-generation insect control agents.
Executive Summary
This compound, a specific stereoisomer of allethrin, consistently demonstrates a higher insecticidal potency compared to natural pyrethrin extracts. Natural pyrethrins are a mixture of six insecticidal esters, and while effective, they are more susceptible to degradation from light and heat[1][2]. This compound, on the other hand, offers greater stability and a more potent knockdown effect[2]. The primary mechanism of action for both is the disruption of voltage-gated sodium channels in the nervous systems of insects, leading to paralysis and death[3]. While direct, side-by-side quantitative comparisons in single studies are not abundant in the available literature, a consistent body of evidence points to the superior efficacy of this compound. One study suggested an approximate relative potency of 1:2:4 for allethrin, bioallethrin, and this compound in terms of bite-inhibitory and knockdown actions against mosquitoes.
Data Presentation: A Comparative Overview of Insecticidal Efficacy
The following table summarizes the available data on the relative efficacy of this compound and natural pyrethrins. Due to the limited number of studies directly comparing the two under identical conditions, this table incorporates qualitative and relative potency data.
| Feature | This compound | Natural Pyrethrins | Source(s) |
| Composition | A single, highly active stereoisomer of allethrin | A mixture of six esters: Pyrethrin I & II, Cinerin I & II, Jasmolin I & II | |
| Relative Potency | High; considered more potent than other allethrin isomers and natural pyrethrins | Moderate to High; potency is a result of the synergistic action of the six esters | |
| Knockdown Effect | Very rapid knockdown of flying and crawling insects | Rapid knockdown effect | |
| Residual Activity | Non-residual | Non-residual | |
| Stability | More stable to heat and light compared to natural pyrethrins | Unstable in the presence of light, air, and alkaline conditions | |
| Target Pests | Mosquitoes, flies, wasps, hornets, cockroaches, fleas, bugs, ants | Wide range of agricultural and household pests including aphids, whiteflies, and caterpillars |
Mechanism of Action: Targeting the Insect Nervous System
Both this compound and natural pyrethrins are neurotoxins that act on the voltage-gated sodium channels of insect nerve cells. By binding to these channels, they prevent their closure, leading to a prolonged influx of sodium ions. This causes repetitive nerve firing, hyperexcitability, paralysis, and ultimately, the death of the insect.
Experimental Protocols: Standardized Efficacy Testing
To ensure the generation of comparable and reliable data, standardized experimental protocols are crucial. The World Health Organization (WHO) provides comprehensive guidelines for the efficacy testing of insecticides. Below are detailed methodologies for two key bioassays.
WHO Tube Test for Adult Mosquito Susceptibility
This method is widely used to determine the susceptibility or resistance of adult mosquitoes to a specific insecticide.
Materials:
-
WHO tube test kit (including exposure and holding tubes with red and green dots, respectively)
-
Insecticide-impregnated papers (at a diagnostic concentration) and control papers
-
Aspirator
-
Non-blood-fed female mosquitoes (20-25 per tube, 2-5 days old)
-
Sugar solution (e.g., 10% sucrose) on a cotton pad
Procedure:
-
Preparation: Label the exposure and control tubes clearly.
-
Mosquito Transfer: Using an aspirator, transfer 20-25 female mosquitoes into the holding tube.
-
Pre-exposure: Allow the mosquitoes to acclimate in the holding tube for one hour.
-
Exposure: Transfer the mosquitoes from the holding tube to the exposure tube containing the insecticide-impregnated paper. For the control group, transfer mosquitoes to a tube with control paper.
-
Exposure Period: Leave the mosquitoes in the exposure tube for one hour. Record the number of knocked-down mosquitoes at regular intervals (e.g., every 10-15 minutes).
-
Recovery Period: After the one-hour exposure, transfer the mosquitoes back to the holding tubes. Provide access to a sugar solution.
-
Mortality Reading: Hold the mosquitoes for 24 hours post-exposure, maintaining them at a suitable temperature and humidity. After 24 hours, record the number of dead mosquitoes.
Topical Application Bioassay
This method determines the dose of an insecticide that is lethal to an insect upon direct contact.
Materials:
-
Micro-applicator or microsyringe
-
Technical grade insecticide
-
Appropriate solvent (e.g., acetone)
-
Test insects (e.g., houseflies, mosquitoes)
-
CO2 or cold anesthesia for immobilization
-
Holding containers with food and water
-
Fume hood
Procedure:
-
Solution Preparation: Prepare a series of insecticide dilutions in the chosen solvent.
-
Insect Immobilization: Anesthetize the test insects using CO2 or by placing them on a cold surface.
-
Application: Using a micro-applicator, apply a precise volume (typically 0.1 to 1 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect. The control group should be treated with the solvent only.
-
Observation: Place the treated insects in holding containers with access to food and water.
-
Mortality Assessment: Assess and record mortality at specified time intervals (e.g., 24, 48, and 72 hours).
Conclusion
The evidence strongly suggests that this compound offers a significant efficacy advantage over natural pyrethrins due to its concentrated formulation of the most active isomer and its enhanced stability. For applications requiring a rapid and potent knockdown effect with greater persistence, this compound is the superior choice. However, natural pyrethrins remain a viable option, particularly in contexts where a botanical source is preferred. The selection between these two powerful insecticides should be guided by the specific target pest, the environmental conditions, and the desired application method. The standardized protocols outlined in this guide provide a robust framework for conducting further comparative studies to generate the quantitative data needed for precise efficacy evaluations.
References
Evaluating the Synergistic Effect of Piperonyl Butoxide (PBO) on S-Bioallethrin versus Permethrin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effect of Piperonyl Butoxide (PBO) on two common synthetic pyrethroid insecticides: S-Bioallethrin and Permethrin. PBO is a well-established synergist used to enhance the efficacy of insecticides by inhibiting metabolic enzymes in insects, particularly cytochrome P450 monooxygenases. This inhibition slows down the detoxification of the insecticide, leading to increased potency. This guide summarizes available experimental data to evaluate the degree of synergism PBO confers to this compound and Permethrin.
Executive Summary
Piperonyl Butoxide (PBO) is a crucial tool in combating insecticide resistance and enhancing the efficacy of pyrethroids. This guide compiles and analyzes data on the synergistic interaction of PBO with this compound and Permethrin. While direct comparative studies are limited, the available data indicates that PBO significantly enhances the insecticidal activity of Permethrin against various mosquito species, particularly those with resistance mechanisms. Quantitative data on the synergistic effect of PBO on this compound is less readily available in standalone studies, though it is commonly used in formulations with PBO. The following sections present the available data, detail experimental methodologies, and visualize the underlying mechanisms and workflows.
Data Presentation: PBO Synergism with Permethrin
The following table summarizes the synergistic effect of PBO on Permethrin against various mosquito species, as reported in different studies. The synergistic ratio (SR) is a key metric, calculated as the LC50 or LD50 of the insecticide alone divided by the LC50 or LD50 of the insecticide in the presence of the synergist. A higher SR indicates a greater synergistic effect.
| Insecticide | Synergist | Insect Species | Metric | Value (without PBO) | Value (with PBO) | Synergistic Ratio (SR) | Study |
| Permethrin | PBO | Anopheles gambiae (pyrethroid-resistant) | 24h Mortality (%) | 58.7 | Not directly stated, but susceptibility was partially restored | Not Calculated | [1] |
| Permethrin | PBO | Anopheles funestus (pyrethroid-resistant) | 24h Mortality (%) | 57.1 | Not directly stated, but susceptibility was partially restored | Not Calculated | [1] |
| Permethrin | PBO | Aedes aegypti (deltamethrin-resistant) | 24h Mortality (%) | 3.7 - 26.67 | 38.53 - 59.26 | Not Calculated | [2] |
Note: Direct calculation of synergistic ratios from all cited studies was not always possible due to variations in data reporting. However, the data consistently demonstrates a significant increase in mortality for Permethrin when used with PBO against resistant mosquito strains.
Data on this compound and PBO
Direct experimental data isolating the synergistic effect of PBO on this compound is not as prevalent in the reviewed literature. This compound is often formulated in combination with other pyrethroids and PBO. For instance, one study evaluated a mixture of 0.75% this compound, 0.5% Deltamethrin, and 10% PBO (DAP) for eliminating Aedes mosquitoes.[3] The study found that the DAP mixture resulted in a higher mortality rate (average of 93.9% indoors) compared to 0.5% deltamethrin alone (average of 85.5% indoors), indicating the effectiveness of the combined formulation.[3] However, this study does not allow for the quantification of the specific synergistic contribution of PBO to this compound's efficacy.
Experimental Protocols
The evaluation of insecticide synergism typically follows standardized bioassay procedures. The World Health Organization (WHO) provides detailed protocols for susceptibility tests, which can be adapted to assess the impact of synergists.
WHO Susceptibility Test (Tube Bioassay) for Synergist Evaluation
This method is widely used to determine the susceptibility or resistance of adult mosquitoes to insecticides and to evaluate the effect of synergists.
Objective: To measure the mortality of mosquitoes exposed to a specific insecticide with and without pre-exposure to a synergist.
Materials:
-
WHO tube test kits (including exposure and holding tubes)
-
Insecticide-impregnated papers (e.g., Permethrin)
-
Synergist-impregnated papers (e.g., PBO)
-
Control papers (treated with solvent only)
-
Adult mosquitoes (non-blood-fed females, 2-5 days old)
-
Aspirator
-
Timer
-
Holding cages with access to a sugar solution
Procedure:
-
Preparation: Label the exposure and holding tubes clearly.
-
Synergist Exposure: Introduce 20-25 mosquitoes into the tube with the PBO-impregnated paper for a pre-determined time (e.g., 1 hour).
-
Control Groups:
-
Negative Control: Expose a batch of mosquitoes to papers treated only with the solvent.
-
Insecticide-only Control: Expose a batch of mosquitoes to the insecticide-impregnated paper without prior PBO exposure.
-
Synergist-only Control: Expose a batch of mosquitoes to the PBO-impregnated paper only for the full duration of the insecticide exposure period.
-
-
Insecticide Exposure: After the synergist pre-exposure period, transfer the mosquitoes from the PBO tube to a tube containing the insecticide-impregnated paper for a specified duration (e.g., 1 hour).
-
Holding Period: After the insecticide exposure, transfer all mosquito groups to clean holding tubes with access to a sugar solution.
-
Mortality Reading: Record the number of dead mosquitoes after 24 hours.
-
Data Analysis: Calculate the percentage mortality for each group. If mortality in the negative control group is between 5% and 20%, the mortality in the other groups should be corrected using Abbott's formula. The synergistic ratio can be calculated by comparing the mortality or LC50 values of the insecticide-only group with the synergist + insecticide group.
Signaling Pathways and Experimental Workflows
Mechanism of PBO Synergism
The primary mechanism by which PBO enhances the efficacy of pyrethroids is through the inhibition of cytochrome P450 monooxygenases. These enzymes are a major component of the insect's defense mechanism against xenobiotics, including insecticides.
Caption: PBO inhibits cytochrome P450, preventing pyrethroid metabolism and increasing its toxic effect.
Experimental Workflow for Synergist Bioassay
The following diagram illustrates the typical workflow for a WHO susceptibility test to evaluate the synergistic effect of PBO.
Caption: Workflow for a WHO synergist bioassay comparing insecticide efficacy with and without PBO.
Discussion and Conclusion
The available evidence strongly supports the role of PBO as a potent synergist for Permethrin, significantly increasing its toxicity to resistant mosquito populations. This effect is primarily attributed to the inhibition of P450-mediated detoxification pathways.
While quantitative, direct comparative data for the synergistic effect of PBO on this compound versus Permethrin is scarce, the widespread inclusion of PBO in this compound-containing formulations suggests a recognized benefit. The lack of standalone studies on this compound with PBO may be due to its common application as part of a broader insecticide mixture.
For researchers and drug development professionals, these findings underscore the importance of considering synergists like PBO in formulations designed to combat insecticide resistance. Further head-to-head studies under standardized conditions are warranted to definitively quantify and compare the synergistic potentiation of PBO on this compound and Permethrin. Such research would provide invaluable data for the development of more effective and sustainable vector control strategies. It is also crucial to consider the specific target insect species and the nature of its resistance mechanisms when evaluating the efficacy of synergized insecticide formulations.
References
A Comparative Analysis of S-Bioallethrin Metabolism: Insects vs. Mammals
For Immediate Release
[City, State] – [Date] – A comprehensive guide detailing the comparative metabolism of S-Bioallethrin in insects and mammals has been published, offering critical insights for researchers, scientists, and professionals in drug and pesticide development. This guide provides a detailed examination of the metabolic pathways, enzymatic processes, and resulting metabolites, supported by experimental data and methodologies.
This compound, a potent synthetic pyrethroid insecticide, is widely used for the control of household and public health pests. Its selective toxicity, being highly effective against insects while exhibiting lower toxicity to mammals, is largely attributable to the differential metabolic pathways between these two groups. Understanding these differences is paramount for assessing its environmental impact and ensuring human safety.
Executive Summary of Metabolic Divergence
The primary factor contributing to the selective toxicity of this compound is the significantly more efficient detoxification machinery in mammals compared to insects. Mammalian metabolism of this compound is characterized by rapid and extensive oxidative degradation, primarily mediated by a suite of cytochrome P450 (CYP450) enzymes. In contrast, while insects also employ CYP450s and carboxylesterases for detoxification, their metabolic capacity is generally lower, leading to a greater accumulation of the toxic parent compound at the target site, the voltage-gated sodium channels in the nervous system.
Mammalian Metabolism of this compound: A Profile of Rapid Detoxification
In mammals, this compound undergoes extensive and rapid metabolism, predominantly through oxidative pathways, with hydrolytic degradation of the ester linkage being of minor significance[1][2]. This process is primarily carried out by CYP450 monooxygenases located in the liver[3][4].
Key Metabolic Reactions in Mammals:
-
Oxidation: The metabolism of this compound in mammals is almost entirely oxidative[1]. This involves hydroxylation at various positions on the chrysanthemic acid and allethrolone moieties of the molecule.
-
Major Metabolites: The primary metabolites identified in mammalian urine are oxidized products of chrysanthemic acid, such as cis- and trans-chrysanthemumdicarboxylic acid (CDCA). Other significant metabolites arise from the allylic oxidation of the allyl group and subsequent conversion to corresponding alcohols and carboxylic acids, as well as the formation of diols.
-
Enzymatic Players: Specific CYP450 isoforms have been identified as key players in human and rat metabolism. In humans, CYP2C19 is the primary enzyme, with contributions from CYP2C8, CYP3A4, and CYP2C9. In rats, the principal isoforms are CYP2C6, CYP2C11, and CYP3A1.
-
Excretion: Following oxidation, the resulting metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility and are subsequently eliminated from the body, primarily through urine.
Insect Metabolism of this compound: A Slower Path to Detoxification
While insects also possess metabolic defense mechanisms against pyrethroids, their capacity to detoxify this compound is generally less efficient than in mammals. Both oxidative and hydrolytic pathways contribute to its metabolism in insects.
Key Metabolic Reactions in Insects:
-
Oxidative and Hydrolytic Pathways: Insects utilize both cytochrome P450 monooxygenases and carboxylesterases to metabolize pyrethroids. The relative importance of each pathway can vary between insect species and is a key factor in insecticide resistance.
-
Metabolites: Studies on allethrin in houseflies have indicated the formation of metabolites such as allethrolone and chrysanthemic acid, suggesting the involvement of ester hydrolysis.
-
Enzymatic Players: While specific isozymes for this compound are not well-documented, studies on pyrethroid resistance have implicated various CYP450s (like CYP6D1 in houseflies) and esterases in their detoxification.
Quantitative Comparison of this compound Metabolism
The disparity in metabolic rates is a crucial factor in the selective toxicity of this compound.
| Parameter | Mammals (Rats) | Mammals (Humans) | Insects (General) |
| Primary Metabolic Pathway | Oxidative | Oxidative | Oxidative and Hydrolytic |
| Key Enzymes | CYP2C6, CYP2C11, CYP3A1 | CYP2C19, CYP2C8, CYP3A4, CYP2C9 | Cytochrome P450s, Carboxylesterases |
| Rate of Metabolism | High (approx. 15 times faster than humans) | Moderate | Generally lower than mammals |
| Intrinsic Clearance (CLint) in Hepatic Microsomes | 5- to 15-fold greater than human microsomes | Lower than rat microsomes | Data not available |
| Major Metabolites | Oxidized chrysanthemic acid derivatives (e.g., CDCA) | Oxidized chrysanthemic acid derivatives (e.g., CDCA) | Allethrolone, Chrysanthemic acid, and oxidized metabolites |
| Oral LD50 (Rat) | 709 mg/kg (male), 1040 mg/kg (female) | Not applicable | Varies significantly by species |
Visualizing the Metabolic Pathways
To illustrate the divergent metabolic fates of this compound, the following diagrams depict the key pathways in mammals and a generalized pathway in insects.
Experimental Protocols
A summary of the methodologies employed in the key studies is provided below to aid in the replication and further investigation of this compound metabolism.
In Vitro Metabolism Studies in Mammalian Hepatic Microsomes
-
Objective: To determine the intrinsic clearance and identify the principal metabolic pathways of this compound.
-
Methodology:
-
Microsome Preparation: Liver microsomes are prepared from human and rat liver tissue by differential centrifugation.
-
Incubation: this compound is incubated with the hepatic microsomes in the presence of an NADPH-generating system to facilitate CYP450-mediated reactions.
-
Metabolite Identification: The reaction mixture is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to separate and identify the metabolites formed.
-
Enzyme Kinetics: The rate of metabolite formation is measured at different substrate concentrations to determine kinetic parameters such as Km and Vmax.
-
Reaction Phenotyping: To identify the specific CYP450 isoforms involved, recombinant human CYP enzymes or specific chemical inhibitors are used.
-
Analysis of this compound Metabolites in Human Urine
-
Objective: To identify and quantify the major urinary metabolites of this compound in exposed individuals.
-
Methodology:
-
Sample Collection: Urine samples are collected from individuals with known exposure to this compound.
-
Extraction: Metabolites, such as CDCA, are extracted from the urine using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Derivatization: The extracted metabolites may be derivatized to enhance their volatility and thermal stability for gas chromatography (GC) analysis.
-
Quantification: The derivatized metabolites are quantified using GC-MS. Diastereoselective separation can be achieved using HPLC or capillary GC.
-
General Protocol for Studying Insecticide Metabolism in Insects
-
Objective: To assess the metabolic detoxification of this compound in a target insect species.
-
Methodology:
-
Insect Rearing: The selected insect species (e.g., Musca domestica, Blattella germanica) is reared under controlled laboratory conditions.
-
Insecticide Application: A known dose of this compound is topically applied to the insects.
-
In Vivo Metabolism: After a specific time, the insects are homogenized, and the internal extracts and excreta are collected separately.
-
Metabolite Extraction and Analysis: The extracts are subjected to solvent extraction and analyzed by techniques such as Thin-Layer Chromatography (TLC), HPLC, or GC-MS to identify and quantify the parent compound and its metabolites.
-
In Vitro Enzyme Assays: Microsomes can be prepared from insect tissues (e.g., midgut, fat body) to conduct in vitro metabolism studies similar to those described for mammals, allowing for the investigation of specific enzyme activities (CYP450s and esterases).
-
Conclusion
The pronounced difference in the metabolic rate and pathways of this compound between insects and mammals is the cornerstone of its selective toxicity. Mammals possess a highly efficient oxidative detoxification system that rapidly metabolizes and eliminates the compound, minimizing its potential for harm. In contrast, the less robust metabolic capabilities of insects lead to higher internal concentrations of the active insecticide, resulting in potent neurotoxicity. This comparative guide underscores the importance of metabolic studies in the development and risk assessment of insecticides, providing valuable data and methodologies for the scientific community.
References
- 1. Absorption and metabolism of [14C] allethrin by the adult housefly, Musca domestica L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Role of cytochrome P450s in insecticide resistance: impact on the control of mosquito-borne diseases and use of insecticides on Earth - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA-Seq Insights: A Comparative Guide to qPCR Confirmation of S-Bioallethrin Exposure Effects
For researchers, scientists, and drug development professionals investigating the cellular impacts of S-Bioallethrin, this guide provides a comparative framework for validating RNA-sequencing (RNA-seq) data with quantitative polymerase chain reaction (qPCR). We offer supporting experimental data, detailed protocols, and visual workflows to ensure robust and reproducible findings.
The use of RNA-seq has revolutionized our understanding of transcriptomic responses to xenobiotics like this compound, a common pyrethroid insecticide. However, the validation of key differentially expressed genes identified through RNA-seq is a critical step to confirm the results and is often a prerequisite for publication and further investigation.[1][2][3] Quantitative PCR (qPCR) remains the gold standard for this validation due to its sensitivity, specificity, and wide dynamic range.[4] This guide outlines the essential steps and considerations for this validation process.
Comparative Analysis of RNA-Seq and qPCR Data
Following a hypothetical exposure of human cell lines to this compound, a subset of genes identified as differentially expressed by RNA-seq were selected for validation by qPCR. The selection criteria for these genes included their biological relevance to known effects of pyrethroids, such as apoptosis and oxidative stress, as well as a range of expression levels (low, medium, and high) and fold changes.[4]
The following table summarizes the quantitative comparison between the RNA-seq (presented as log2 fold change) and qPCR (presented as relative quantification normalized to a reference gene) results.
| Gene Name | Gene ID | Biological Function | RNA-Seq (log2 Fold Change) | qPCR (Relative Quantification) |
| HSPA6 | 3310 | Heat Shock Protein Family A (Hsp70) Member 6 | 5.40 | 5.25 |
| BMP6 | 654 | Bone Morphogenetic Protein 6 | 3.80 | 3.65 |
| FOS | 2353 | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.50 | 2.65 |
| JUN | 3725 | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.10 | 2.25 |
| GADD45A | 1647 | Growth Arrest and DNA Damage Inducible Alpha | 1.80 | 1.95 |
| BCL2L11 | 10018 | BCL2 Like 11 (Apoptosis Facilitator) | -1.50 | -1.65 |
| SOD2 | 6648 | Superoxide Dismutase 2, Mitochondrial | -1.20 | -1.35 |
| ACTB | 60 | Actin Beta (Reference Gene) | 0.00 | 1.00 |
| GAPDH | 2597 | Glyceraldehyde-3-Phosphate Dehydrogenase (Reference Gene) | 0.00 | 1.00 |
Experimental Workflow
The overall experimental process for validating RNA-seq data with qPCR after this compound exposure involves several key stages, from cell culture and treatment to data analysis and comparison.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
Human cell lines (e.g., HepG2 or Caco-2) are cultured in appropriate media and conditions. Cells are seeded at a density of 1x10^5 cells/well in a 24-well plate and allowed to adhere for 24 hours. Subsequently, cells are exposed to a predetermined concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 24 hours.
Total RNA Extraction
Following treatment, total RNA is extracted from the cells using a reagent like TRIzol or a commercial kit according to the manufacturer's instructions. The basic steps include cell lysis, phase separation with chloroform, and RNA precipitation with isopropanol. The RNA pellet is then washed with 75% ethanol and resuspended in RNase-free water.
RNA Quality and Quantity Assessment
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of 1.8-2.0 is considered indicative of pure RNA. RNA integrity can be further assessed using gel electrophoresis or a bioanalyzer.
cDNA Synthesis (Reverse Transcription)
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit. Typically, 1 µg of total RNA is used as a template. The process involves incubating the RNA with reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).
Quantitative PCR (qPCR)
qPCR is performed using a real-time PCR system and a fluorescent dye such as SYBR Green. The reaction mixture typically includes cDNA template, forward and reverse primers for the target and reference genes, and SYBR Green master mix. The thermal cycling program generally consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
This compound and the MAPK Signaling Pathway
RNA-seq analysis of cells exposed to bioallethrin has indicated significant perturbation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. The diagram below illustrates a simplified view of the MAPK pathway and highlights key genes that may be affected by this compound exposure, leading to downstream cellular responses.
Conclusion
Validating RNA-seq results with qPCR is an indispensable step in transcriptomic studies. This guide provides a comprehensive overview of the comparative data, experimental protocols, and signaling pathways relevant to investigating the effects of this compound exposure. By following these guidelines, researchers can ensure the accuracy and reliability of their findings, paving the way for a deeper understanding of the molecular mechanisms underlying pyrethroid toxicity.
References
Navigating Pyrethroid Resistance: A Comparative Guide to kdr-Mediated Cross-Resistance to S-Bioallethrin and Other Pyrethroids
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of insecticide resistance in disease vectors and agricultural pests necessitates a comprehensive understanding of the underlying mechanisms. Knockdown resistance (kdr), arising from mutations in the voltage-gated sodium channel (VGSC) gene, is a primary driver of resistance to pyrethroid insecticides. This guide provides an objective comparison of the cross-resistance profiles conferred by various kdr mutations to S-Bioallethrin and other commonly used pyrethroids, supported by experimental data.
Cross-Resistance Profiles of Key kdr Mutations
The development of resistance to one pyrethroid can confer cross-resistance to others within the same class, albeit to varying degrees. The following tables summarize quantitative data from studies on Aedes aegypti, a prominent mosquito vector, illustrating the resistance ratios (RR) conferred by different kdr alleles. The RR is a ratio of the lethal concentration or dose required to kill 50% of the resistant population (LC50 or LD50) compared to a susceptible population.
Table 1: Cross-Resistance Profile of the Triple kdr Allele (V410L + V1016I + F1534C) in Aedes aegypti
This table details the resistance levels conferred by the co-occurrence of three kdr mutations (V410L, V1016I, and F1534C) in a congenic Aedes aegypti strain (LKR) compared to a susceptible reference strain (ROCK).
| Insecticide | Class | LC50 (ng/cm²) LKR Strain | Resistance Ratio (RR) | Citation |
| Bioallethrin | Pyrethroid | 1,900 | 6.0 | [1] |
| Bioresmethrin | Pyrethroid | 1,100 | 11.0 | [1] |
| Cyfluthrin | Pyrethroid | 11 | 22.0 | [1] |
| Cyhalothrin | Pyrethroid | 1.8 | 3.9 | [1] |
| Cypermethrin | Pyrethroid | 21 | 21.0 | [1] |
| Deltamethrin | Pyrethroid | 1.4 | 12.0 | |
| Etofenprox | Pyrethroid-like | 1,200 | 8.0 | |
| Flumethrin | Pyrethroid | 2.3 | 56.0 | |
| Permethrin | Pyrethroid | 110 | 18.0 | |
| Tau-fluvalinate | Pyrethroid | 14 | 11.0 | |
| Tefluthrin | Pyrethroid | 1.5 | 11.0 | |
| Transfluthrin | Pyrethroid | 13 | 41.0 | |
| DDT | Organochlorine | 4,000 | 8.0 |
Data derived from topical application bioassays on a congenic Aedes aegypti strain.
Table 2: Comparative Resistance Ratios of Different kdr Alleles in Aedes aegypti
This table compares the resistance ratios for selected pyrethroids conferred by the triple allele (V410L+V1016I+F1534C), the single F1534C allele, and the double S989P + V1016G allele. This comparison highlights how the specific mutation(s) present can significantly alter the cross-resistance profile.
| Insecticide | RR (V410L+V1016I+F1534C) | RR (F1534C only) | RR (S989P+V1016G) | Citation |
| Bioallethrin | 6.0 | 3.2 | Not Tested | |
| Cyhalothrin | 3.9 | 2.5 | Not Tested | |
| Cypermethrin | 21.0 | 5.3 | 42.0 | |
| Deltamethrin | 12.0 | 7.6 | 107.0 | |
| Etofenprox | 8.0 | 3.0 | Not Tested | |
| Flumethrin | 56.0 | 4.9 | Not Tested | |
| Permethrin | 18.0 | 11.0 | 21.0 | |
| DDT | 8.0 | 5.3 | Not Tested |
Resistance Ratios (RR) are calculated based on the LC50 values of the resistant strains compared to the susceptible ROCK strain.
Mechanism of Pyrethroid Action and kdr Resistance
Pyrethroids exert their insecticidal effect by binding to the voltage-gated sodium channels in the insect's nervous system. This binding disrupts the normal gating of the channel, holding it in an open state for an extended period. The resulting influx of sodium ions leads to nerve hyperexcitability, paralysis (knockdown), and eventual death of the insect. Kdr mutations are single nucleotide polymorphisms in the VGSC gene that result in amino acid substitutions in the channel protein. These substitutions alter the conformation of the pyrethroid binding site, reducing the binding affinity of the insecticide and thus diminishing its disruptive effect.
Experimental Protocols
The assessment of insecticide resistance and the identification of kdr mutations involve a combination of bioassays and molecular techniques.
Insecticide Susceptibility Bioassays
WHO Standard Tube Bioassay: This is a widely used method for monitoring insecticide resistance in adult mosquitoes.
-
Procedure: Non-blood-fed female mosquitoes (20-25 individuals, 2-5 days old) are exposed to insecticide-impregnated filter papers (e.g., 0.75% permethrin, 0.05% deltamethrin) in WHO tubes for 60 minutes.
-
Data Collection: The number of knocked-down mosquitoes is recorded at regular intervals during the exposure period. After exposure, mosquitoes are transferred to a recovery tube with access to a sugar solution, and mortality is recorded after 24 hours.
-
Interpretation: Resistance is determined based on mortality rates: 98-100% mortality indicates susceptibility, 90-97% suggests possible resistance that needs confirmation, and <90% mortality indicates resistance.
CDC Bottle Bioassay: This method assesses the time-response to a given insecticide.
-
Procedure: Glass bottles (250 ml) are coated with a diagnostic dose of an insecticide (e.g., 15 µg/ml permethrin). 20-25 mosquitoes are introduced into each bottle.
-
Data Collection: The number of dead or moribund mosquitoes is recorded at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
Analysis: The time required to knock down 50% (KDT50) or 95% (KDT95) of the mosquito population is calculated using probit analysis. Resistance is indicated by a significant increase in KDT50 or KDT95 compared to a susceptible reference strain.
Molecular Genotyping of kdr Mutations
Following bioassays, individual mosquitoes (both surviving and dead) are often subjected to molecular analysis to determine their kdr genotype.
DNA Extraction: Genomic DNA is extracted from individual mosquitoes, typically using commercially available kits (e.g., DNeasy Blood & Tissue Kit).
Allele-Specific PCR (AS-PCR): AS-PCR is a rapid and cost-effective method for detecting specific kdr mutations.
-
Principle: This technique uses primers designed to be specific for either the wild-type (susceptible) or the mutant (resistant) allele.
-
Procedure: Separate PCR reactions are set up for each allele. The amplification of a DNA fragment in a specific reaction indicates the presence of that allele. Genotypes (homozygous susceptible, heterozygous, or homozygous resistant) are determined by the combination of results from the allele-specific reactions.
Real-Time PCR (qPCR) with TaqMan Probes: This high-throughput method allows for rapid and quantitative genotyping.
-
Principle: Utilizes fluorescently labeled probes that are specific to the wild-type and mutant alleles. The binding of a probe and subsequent amplification releases a fluorescent signal.
-
Procedure: DNA samples are run on a real-time PCR machine. The resulting fluorescence data allows for the clear differentiation of genotypes.
DNA Sequencing: Sanger sequencing of the VGSC gene fragment containing the potential mutation site is the gold standard for confirming known kdr mutations and identifying novel ones.
Conclusion
The presence of kdr mutations significantly impacts the efficacy of pyrethroid-based vector control strategies. The data presented demonstrates that while this compound is affected by kdr mutations, the level of resistance can vary substantially depending on the specific mutation or combination of mutations present. For instance, the triple allele V410L+V1016I+F1534C confers a 6-fold resistance to bioallethrin, whereas the S989P+V1016G combination can lead to over 100-fold resistance to deltamethrin. This highlights the critical need for continuous monitoring of local vector populations to identify prevalent kdr alleles. Such surveillance, employing the experimental protocols outlined, is essential for developing effective insecticide resistance management strategies, guiding the selection of alternative insecticides, and informing the development of novel control tools.
References
A Comparative Analysis of the Environmental Persistence of S-Bioallethrin and Bifenthrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the environmental persistence of two common synthetic pyrethroid insecticides: S-Bioallethrin and Bifenthrin. Understanding the environmental fate of these compounds is crucial for assessing their ecological impact and developing safer alternatives. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows to facilitate a comprehensive understanding.
Executive Summary
Bifenthrin exhibits significantly higher environmental persistence across soil, water, and sediment compared to this compound. Bifenthrin's half-life in soil can extend for months to over a year, and it is notably stable to hydrolysis and photolysis in aqueous environments. In contrast, available data, primarily on the broader category of allethrins, suggests that this compound is less persistent, particularly with rapid photodegradation. However, a significant lack of specific quantitative data for the environmental persistence of this compound warrants further investigation.
Data Presentation: Environmental Persistence Parameters
The following table summarizes the available quantitative data for the environmental half-life (DT50) of this compound and Bifenthrin in various environmental compartments. It is important to note that data for this compound is limited, and some values are for the more general "allethrin."
| Parameter | This compound | Bifenthrin |
| Soil Half-Life (Aerobic) | Moderately persistent; Typical DT50 for allethrin is 60 days[1] | 97 - 250 days[2] |
| Soil Half-Life (Field Dissipation) | Data not available | 122 - 345 days[2] |
| Aqueous Photolysis Half-Life | Rapidly decomposed by sunlight on surfaces (90% in ~8 hours for a thin film on glass) | 276 - 416 days[2] |
| Hydrolysis Half-Life (pH 5, 7, 9) | Considered resistant to hydrolysis | Stable over 30 days |
| Sediment Half-Life (Aerobic) | Data not available | 12 - 16 months (at 20°C) |
| Sediment Half-Life (Anaerobic) | Data not available | 8 - 16 months (at 20°C) |
Degradation Pathways
This compound: The degradation of allethrins can occur through the cleavage of the ester linkage, followed by the degradation of the five-carbon ring and subsequent metabolism.
Bifenthrin: The primary degradation pathway for Bifenthrin in the environment involves the hydroxylation of the biphenyl ring to form 4'-hydroxy bifenthrin. Other minor degradation products can also be formed in small quantities. In mammals, the ester bond is rapidly broken down into inactive acid and alcohol components.
Experimental Protocols
The determination of the environmental persistence of pesticides like this compound and Bifenthrin generally follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are generalized methodologies for key experiments.
Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)
This test evaluates the rate of degradation and the formation of transformation products in soil under both aerobic and anaerobic conditions.
-
Soil Selection and Preparation: A representative soil (e.g., sandy loam) is collected, sieved (2 mm), and characterized (pH, organic carbon content, texture).
-
Test Substance Application: The test substance (e.g., ¹⁴C-labeled this compound or Bifenthrin) is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation:
-
Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in a flow-through system that maintains aerobic conditions by supplying a continuous stream of air. Evolved ¹⁴CO₂ is trapped to measure mineralization.
-
Anaerobic: Soil is incubated under aerobic conditions for a short period before being flooded with nitrogen to create anaerobic conditions.
-
-
Sampling and Analysis: Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction and Quantification: The parent compound and its transformation products are extracted from the soil using appropriate solvents. The extracts are then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Gas Chromatography-Mass Spectrometry (GC-MS) to determine their concentrations.
-
Data Analysis: The disappearance time of the parent compound is used to calculate the half-life (DT50).
Hydrolysis as a Function of pH (based on OECD Guideline 111)
This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH levels.
-
Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance Application: The test substance is added to the buffer solutions at a concentration below its water solubility limit.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
-
Sampling and Analysis: Aliquots of the solutions are taken at different time points.
-
Quantification: The concentration of the parent compound is determined using a suitable analytical method (e.g., HPLC).
-
Data Analysis: The rate of hydrolysis and the half-life are calculated for each pH.
Visualizations
Bifenthrin Degradation Pathway
Caption: Primary degradation pathway of Bifenthrin.
Generalized Experimental Workflow for Soil Degradation Study
Caption: Generalized workflow for soil degradation studies.
References
Validating the Inhibitory Effect of S-Bioallethrin on Calcineurin Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of S-Bioallethrin's potential inhibitory effect on calcineurin (CaN), a crucial serine/threonine phosphatase involved in numerous cellular signaling pathways. While this compound is primarily recognized as a Type I pyrethroid insecticide that modulates sodium channels, some evidence suggests its potential interaction with other cellular targets, including calcineurin. This document aims to objectively present the available data, compare its potential potency with established calcineurin inhibitors, and provide detailed experimental protocols for validation.
Comparative Analysis of Calcineurin Inhibitors
| Inhibitor | IC50 Value | Cell/System | Reference |
| This compound | Data not available | - | - |
| Cyclosporine A | ~2 µg/L (~1.7 nM) | Peripheral Blood Leukocytes (in Culture Medium) | |
| Tacrolimus (FK506) | ~0.2 µg/L (~0.25 nM) | Human Peripheral Blood Leukocytes |
Note: The IC50 values for Cyclosporine A and Tacrolimus can vary depending on the experimental conditions and cell types used.
Contradictory findings exist in the literature regarding the effect of pyrethroids on calcineurin. One study reported that Type II pyrethroids are potent inhibitors of calcineurin, with IC50 values in the nanomolar to picomolar range.[2] However, a subsequent study suggested that pyrethroids, including Type II, do not directly inhibit calcineurin activity.[3] this compound is a Type I pyrethroid, and its direct inhibitory effect on calcineurin remains to be conclusively determined through dedicated experimental validation.
Calcineurin Signaling Pathway and Inhibition
Calcineurin plays a pivotal role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus and subsequent transcription of target genes like Interleukin-2 (IL-2). Inhibitors like Cyclosporine A and Tacrolimus form complexes with immunophilins (Cyclophilin and FKBP12, respectively) to allosterically inhibit calcineurin's phosphatase activity.
Figure 1. Calcineurin signaling pathway and points of inhibition.
Experimental Protocols
To validate the inhibitory effect of this compound on calcineurin activity, a colorimetric phosphatase assay can be employed. This method measures the dephosphorylation of a specific substrate by calcineurin.
Calcineurin Phosphatase Activity Assay
Objective: To determine the in vitro inhibitory effect of this compound on purified calcineurin activity.
Materials:
-
Purified recombinant human calcineurin
-
Calmodulin
-
RII phosphopeptide substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mg/mL BSA)
-
CaCl2
-
EGTA
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive Controls: Cyclosporine A, Tacrolimus
-
Malachite Green Phosphate Detection Solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a complete assay buffer containing Calmodulin and CaCl2.
-
Prepare a control buffer containing EGTA instead of CaCl2 to measure calcium-independent phosphatase activity.
-
Prepare serial dilutions of this compound, Cyclosporine A, and Tacrolimus.
-
-
Assay Setup:
-
In a 96-well plate, add the following to respective wells:
-
Assay Buffer
-
This compound dilutions or controls
-
Purified calcineurin enzyme
-
-
Incubate for 10-15 minutes at 30°C to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the RII phosphopeptide substrate to all wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction by adding the Malachite Green Phosphate Detection Solution. This solution will react with the free phosphate released by the phosphatase activity.
-
Incubate for 15-20 minutes at room temperature for color development.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percentage of calcineurin inhibition for each concentration of this compound and the positive controls.
-
Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Figure 2. General workflow for a colorimetric calcineurin activity assay.
Conclusion
The assertion that this compound is a potent calcineurin inhibitor requires direct experimental validation. The conflicting reports on the effects of pyrethroids on calcineurin activity highlight the necessity for rigorous investigation. The provided experimental protocol offers a robust framework for determining the IC50 value of this compound and accurately comparing its potency to established inhibitors like Cyclosporine A and Tacrolimus. Such data would be invaluable for the scientific community in understanding the complete toxicological profile and potential off-target effects of this widely used insecticide.
References
Safety Operating Guide
Navigating the Safe Disposal of S-Bioallethrin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. S-Bioallethrin, a synthetic pyrethroid insecticide, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe and effective management of this compound waste.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles are essential to prevent eye contact.
-
Hand Protection: Wear impervious chemical-resistant gloves.
-
Respiratory Protection: In situations where dusts or aerosols may be generated, a filter respirator for organic gases and particulates is necessary.
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn to avoid skin contact.
Always handle this compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes, and prevent the formation of dust and aerosols.
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is crucial to remember that this substance is very toxic to aquatic life and should never be discharged into sewer systems or waterways[1][2][3][4].
1. Unused or Expired this compound (Pure or Concentrated Solutions):
-
Primary Disposal Method: The recommended method for the disposal of pure or concentrated this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1].
-
Waste Collection:
-
Carefully transfer the this compound into a suitable, clearly labeled, and tightly closed container designated for hazardous chemical waste.
-
Store the waste container in a cool, dry, and well-ventilated area, separated from incompatible materials and foodstuffs.
-
2. Contaminated Materials (e.g., paper towels, absorbent pads):
-
Collection: Place all materials contaminated with this compound into a designated, sealed, and labeled hazardous waste container.
-
Disposal: These materials should be disposed of via controlled incineration.
3. Contaminated Packaging:
-
Decontamination: Containers that held this compound can be triple-rinsed with an appropriate solvent (or an equivalent method). The rinsate should be collected and treated as hazardous waste.
-
Disposal of Decontaminated Containers: Once decontaminated, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. Alternatively, combustible packaging materials may be incinerated. Recycling or reconditioning may also be an option, depending on local regulations.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
For Small Spills:
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.
-
Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to cover and absorb the spilled liquid. For powder spills, cover with a plastic sheet or tarp to minimize spreading.
-
Collect the Waste: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a detergent and water solution. Collect the cleaning solution for disposal as hazardous waste.
For Large Spills:
-
Evacuate and Secure the Area: Immediately evacuate the area and prevent entry.
-
Notify Safety Personnel: Alert your institution's environmental health and safety (EHS) department or emergency response team.
-
Containment: If it can be done without risk, dike the spill to prevent it from spreading or entering drains.
Quantitative Data Summary
While specific quantitative limits for disposal can vary by jurisdiction, the following table summarizes key hazard classifications for this compound.
| Parameter | Classification | Reference |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | |
| Aquatic Toxicity (Acute) | Category 1 (Very toxic to aquatic life) | |
| Aquatic Toxicity (Chronic) | Category 1 (Very toxic to aquatic life with long lasting effects) | |
| UN Number | 3082 | |
| Transport Hazard Class | 9 (Miscellaneous hazardous materials) | |
| Packing Group | III |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Guide to Handling S-Bioallethrin
Essential safety protocols and logistical plans for the protection of laboratory personnel working with S-Bioallethrin.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential information for the safe handling and disposal of this compound, a synthetic pyrethroid insecticide. Adherence to these procedures is critical to minimize exposure risks and ensure operational safety.
This compound is classified as harmful if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects[1][2]. It can cause irritation to the skin, eyes, and respiratory tract[3][4]. Therefore, stringent safety measures are necessary during its handling and use.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. When working with this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber) conforming to EN 374 or equivalent standards. | To prevent skin contact, which can cause irritation[3]. Gloves must be inspected before use and changed immediately if contaminated. |
| Eye Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. | To protect eyes from splashes and aerosols that can cause redness and irritation. |
| Respiratory Protection | A filter respirator for organic gases and particulates, adapted to the airborne concentration of the substance. | To prevent inhalation of harmful dust, mists, or vapors, which can cause respiratory tract irritation. Use in a well-ventilated area is also required. |
| Body Protection | A lab coat or other suitable protective clothing. In case of a significant risk of splashing, wear fire/flame resistant and impervious clothing. | To protect the skin from accidental contact and contamination of personal clothing. |
Operational and Handling Procedures
Safe handling practices are crucial to prevent accidental exposure and release into the environment.
Handling:
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly with soap and water after handling.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition sources.
Storage:
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.
-
Store away from food, feedstuffs, and incompatible materials such as strong oxidizing agents.
-
Protect containers from physical damage and check regularly for leaks.
Spill Management Workflow
In the event of a spill, a clear and immediate response is necessary to contain the material and protect personnel.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them at rest. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: Dispose of this compound waste at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not allow the chemical to enter drains or sewer systems.
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.
-
All disposal practices must be in accordance with local, regional, and national regulations.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
